molecular formula C6H11NO2 B1524030 3-(2-Hydroxyethyl)pyrrolidin-2-one CAS No. 932-47-8

3-(2-Hydroxyethyl)pyrrolidin-2-one

Cat. No.: B1524030
CAS No.: 932-47-8
M. Wt: 129.16 g/mol
InChI Key: UJYRIMZFBRGKQF-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)pyrrolidin-2-one is a lactam-based compound that serves as a versatile precursor and polar aprotic solvent in advanced research and development. Its structure, featuring both a pyrrolidinone ring and a reactive hydroxyethyl side chain, makes it particularly valuable for building functionalized polymers and as a solvent in specialized formulations . In industrial research, it is employed as a co-solvent in agrochemicals, coating, and inkjet formulations, where it enhances the stability and performance of the end product . Furthermore, its high polarity and solvating power make it a suitable solvent for electronics processing applications . The hydroxyl group allows for further chemical functionalization, enabling researchers to incorporate the pyrrolidone moiety into various polymers or to synthesize more complex molecules . This compound is also a key intermediate in the synthesis of other valuable chemicals, such as N-vinyl pyrrolidone, a monomer used to produce polyvinylpyrrolidone (PVP) for pharmaceutical and industrial uses . The purified compound is a liquid at room temperature and can be crystallized under controlled conditions to achieve even higher purity levels for sensitive applications . This product is intended for laboratory research purposes only and is not classified as a medicinal or household product. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-2-5-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYRIMZFBRGKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-47-8
Record name 3-(2-hydroxyethyl)pyrrolidin-2-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical and Basic Properties of 1-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), a versatile heterocyclic compound widely utilized in chemical synthesis and various industrial applications. While often mistaken for a basic compound due to its nitrogen-containing pyrrolidinone ring, its core chemical nature is that of a lactam, which imparts exceptionally weak basicity. This document elucidates the fundamental principles governing its physicochemical properties, with a particular focus on the structural and electronic factors that define its basic character. We will explore its synthesis, provide detailed experimental protocols for its characterization, and discuss how its unique properties underpin its applications as a chemical intermediate, solvent, and pharmaceutical excipient. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this important molecule.

Introduction and Nomenclature

1-(2-Hydroxyethyl)pyrrolidin-2-one, commonly abbreviated as HEP, is an organic compound featuring a five-membered lactam (a cyclic amide) ring substituted on the nitrogen atom with a 2-hydroxyethyl group. Its chemical structure is foundational to its properties, combining the high polarity of the amide group with the hydrogen-bonding capability of a primary alcohol.

It is crucial to clarify a point of potential confusion in nomenclature. The substituent is located on the nitrogen atom, which is position '1' of the pyrrolidinone ring. Therefore, the correct IUPAC name is 1-(2-Hydroxyethyl)pyrrolidin-2-one , not 3-(2-Hydroxyethyl)pyrrolidin-2-one.

  • CAS Number: [1]

  • Molecular Formula: C₆H₁₁NO₂[1]

  • Molecular Weight: 129.16 g/mol [1][2]

Caption: Amide resonance delocalizes the nitrogen lone pair.

This delocalization means that protonation, when it does occur under strongly acidic conditions, happens preferentially at the more electron-rich carbonyl oxygen rather than the nitrogen. Consequently, HEP is an extremely weak base. The pKa of the conjugate acid (pKaH) of a typical amide is in the range of 0 to -1.

Interpreting pKa Values

Public databases list a predicted pKa for HEP of approximately 14.49. [1][3][4]It is critical to interpret this value correctly. This pKa does not represent its basicity. Instead, it refers to the acidity of the hydroxyl (-OH) proton , making HEP a very weak acid, comparable to other alcohols.

  • pKa ≈ 14.5: Acidity of the hydroxyl group (R-OH ⇌ R-O⁻ + H⁺).

  • pKaH ≈ 0 to -1 (Estimated): Basicity of the amide group (protonation at the carbonyl oxygen).

Therefore, for practical purposes in nearly all solvent systems, HEP should be considered a neutral molecule.

Synthesis and Manufacturing Insights

The predominant industrial synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one involves the reaction between γ-butyrolactone and monoethanolamine (also known as 2-aminoethanol). [5]This process is efficient and leverages readily available starting materials.

The mechanism proceeds in two key stages:

  • Nucleophilic Acyl Substitution: The amino group of ethanolamine attacks the electrophilic carbonyl carbon of γ-butyrolactone, leading to the ring-opening of the lactone to form an intermediate, 4-hydroxy-N-(2-hydroxyethyl)butanamide.

  • Intramolecular Dehydration (Cyclization): Upon heating, this intermediate undergoes an intramolecular condensation reaction, where the terminal hydroxyl group displaces the amide's hydroxyl group (formed during the initial reaction), eliminating a molecule of water and forming the stable five-membered pyrrolidinone ring. [5]

Caption: General workflow for the synthesis of HEP.

Protocol 1: Laboratory Scale Synthesis of HEP

This protocol describes a representative procedure for synthesizing HEP.

Expertise & Rationale: The reaction is typically performed without a solvent, using an excess of one reactant to drive the reaction to completion. The final purification by vacuum distillation is critical because of the high boiling point of the product and the need to remove unreacted starting materials and the water byproduct. [5] Methodology:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle.

  • Charging Reactants: To the flask, add γ-butyrolactone (1.0 eq) and monoethanolamine (1.1 eq). The slight excess of ethanolamine helps ensure complete conversion of the lactone.

  • Reaction: Heat the mixture to 180-200°C with stirring. The reaction progress can be monitored by observing the distillation of water, which is formed as a byproduct of the cyclization. The reaction is typically complete within 4-6 hours.

  • Purification (Self-Validation): Cool the reaction mixture to room temperature. The crude product is a viscous liquid. Set up a fractional distillation apparatus for vacuum distillation.

  • Distillation: Distill the crude product under reduced pressure (e.g., 3-5 mmHg).

    • Fraction 1: Collect any unreacted, lower-boiling starting materials.

    • Fraction 2: Collect the pure 1-(2-Hydroxyethyl)pyrrolidin-2-one product at its characteristic boiling point (approx. 140-142 °C at 3 mmHg). [1][2]6. Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The purity can be quantitatively assessed by GC analysis.

Experimental Characterization of Basicity

Quantitatively determining the pKaH of a very weak base like HEP is non-trivial and cannot be accurately performed in an aqueous medium. The leveling effect of water masks the subtle differences in basicity for compounds that are weaker bases than water itself.

Protocol 2: Potentiometric Titration in a Non-Aqueous Solvent

Expertise & Rationale: To measure the basicity of HEP, a non-aqueous titration is required. An acidic solvent like glacial acetic acid enhances the apparent basicity of weak bases, allowing them to be titrated with a strong acid like perchloric acid. The endpoint is detected potentiometrically using a pH meter with a suitable electrode system, as colorimetric indicators are often unreliable in non-aqueous media. This method provides a self-validating system where the inflection point of the titration curve directly corresponds to the equivalence point.

Methodology:

  • Solvent and Titrant Preparation:

    • Titrant: Prepare a 0.1 N solution of perchloric acid (HClO₄) in glacial acetic acid. Standardize this solution against a primary standard like potassium hydrogen phthalate (KHP).

    • Solvent: Use high-purity glacial acetic acid.

  • Instrumentation: Calibrate a pH meter equipped with a glass electrode and a reference electrode (e.g., calomel or Ag/AgCl) suitable for use in non-aqueous solvents.

  • Sample Preparation: Accurately weigh a sample of pure HEP (approx. 0.2-0.3 g) and dissolve it in 50 mL of glacial acetic acid in a beaker.

  • Titration:

    • Immerse the electrodes in the sample solution and begin stirring with a magnetic stirrer.

    • Add the standardized 0.1 N perchloric acid titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • Record the potential (in mV) after each addition, allowing the reading to stabilize. Continue the titration well past the expected endpoint.

  • Data Analysis (Self-Validation):

    • Plot the measured potential (mV) against the volume of titrant added (mL). The equivalence point is the point of maximum inflection on this curve.

    • For greater accuracy, calculate the first derivative (ΔmV/ΔV) or second derivative (Δ²mV/ΔV²) of the titration data. The peak of the first derivative plot or the zero crossing of the second derivative plot provides the precise equivalence volume.

    • Use the equivalence volume to calculate the purity or equivalent weight of the sample. The half-equivalence point potential can be related to the pKaH of the compound in that specific solvent system.

Applications in Research and Industry

The unique combination of high polarity, hydrogen bonding capability, high boiling point, and chemical stability makes HEP a valuable compound in several fields.

  • Chemical Intermediate: HEP is a key starting material for the synthesis of other valuable chemicals, most notably N-vinylpyrrolidone (NVP), a monomer used to produce polyvinylpyrrolidone (PVP). [2]* Specialty Solvent: Its high boiling point and strong solvating power make it an effective solvent for polymers and in certain extraction processes. [6]* Humectant and Additive: In various formulations, it acts as a humectant to retain moisture due to its hygroscopic nature. [6]* Pharmaceutical Excipient: In drug development, it can be used as a solubilizer to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) and as a penetration enhancer in topical formulations. [4]

Conclusion

1-(2-Hydroxyethyl)pyrrolidin-2-one is a multifunctional molecule whose properties are dictated by its lactam and primary alcohol functional groups. While its nitrogen content may suggest basicity, powerful amide resonance renders it an exceptionally weak base, a critical consideration for its handling and application in chemical reactions. Its high polarity, boiling point, and capacity for hydrogen bonding are the true drivers of its utility as a versatile solvent, chemical intermediate, and formulation excipient. A thorough understanding of these core principles is essential for leveraging this compound effectively in research and industrial settings.

References

  • Ashland. (n.d.). HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Retrieved from [Link]

  • Mallak Specialties. (2018). N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-hydroxyethyl)pyrrolidin-2-one. Retrieved from [Link]

  • ChemBK. (2024). N-(2-Hydroxyethyl)-2-pyrrolidone. Retrieved from [Link]

  • Biophysical Society. (1996). pKa calculations for class A beta-lactamases: methodological and mechanistic implications. Biophysical Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Google Patents. (2004). EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
  • American Chemical Society. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (1998). pKa Calculations for Class A Beta-Lactamases: Influence of Substrate Binding. Retrieved from [Link]

  • American Chemical Society. (2021). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry. Retrieved from [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • Taylor & Francis Online. (1985). AN IMPROVED PREPARATION OF (±) 3-HYDROXY-2-PYRROLIDINONE. Organic Preparations and Procedures International. Retrieved from [Link]

  • MDPI. (2022). Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water. Biosensors. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone 98%.
  • Canadian Science Publishing. (1982). Some pyrrolidone derivatives. Canadian Journal of Chemistry. Retrieved from [Link]

  • YouTube. (2025). How To Determine PKA Of Organic Compounds?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(2-Hydroxyethyl)pyrrolidin-2-one. Retrieved from [Link]

Sources

3-(2-Hydroxyethyl)pyrrolidin-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical compound 3-(2-Hydroxyethyl)pyrrolidin-2-one. Despite its structural relationship to the well-studied 1-(2-Hydroxyethyl)-2-pyrrolidone, this particular isomer is notably less characterized in scientific literature. This document will cover its chemical structure, IUPAC nomenclature, and known properties. In light of the limited specific data, this guide will also present proposed synthetic routes and anticipated spectroscopic characteristics based on established principles of organic chemistry and data from analogous structures. The potential, yet underexplored, applications in medicinal chemistry will be discussed, highlighting opportunities for future research and development.

Introduction

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Substitutions on the pyrrolidinone ring can significantly influence the molecule's physicochemical properties and pharmacological activity. While the N-substituted isomer, 1-(2-Hydroxyethyl)-2-pyrrolidone, has found applications as a versatile chemical intermediate, the C3-substituted isomer, this compound, remains a comparatively enigmatic entity. This guide aims to consolidate the available information on this compound and provide a scientifically grounded framework for its synthesis, characterization, and potential exploration in drug discovery programs.

Chemical Structure and Nomenclature

The foundational aspects of this compound are its molecular structure and systematic naming, which are crucial for unambiguous identification and communication in a research context.

Chemical Structure

The chemical structure of this compound is characterized by a five-membered lactam ring with a 2-hydroxyethyl substituent at the third carbon atom relative to the carbonyl group.

Caption: Chemical structure of this compound.

IUPAC Name

Following the IUPAC nomenclature guidelines, the systematic name for this compound is This compound .[2][3] The numbering of the pyrrolidine ring begins at the nitrogen atom (position 1), and proceeds towards the carbonyl carbon (position 2).

Molecular Formula and Weight

The molecular formula of this compound is C₆H₁₁NO₂ . Its calculated molecular weight is approximately 129.16 g/mol .

PropertyValue
CAS Number 932-47-8
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Synonyms 2-Pyrrolidinone, 3-(2-hydroxyethyl)-

Proposed Synthetic Pathways

Michael Addition Approach

A plausible route involves a Michael addition of a suitable nucleophile to an α,β-unsaturated γ-lactam. This strategy is a common method for forming carbon-carbon bonds at the β-position of a carbonyl compound.

G start α,β-Unsaturated γ-lactam intermediate Enolate intermediate start->intermediate Michael Addition reagent Organocuprate (e.g., (CH2=CHO)2CuLi) reagent->intermediate product 3-(2-Oxoethyl)pyrrolidin-2-one intermediate->product Protonation final_product This compound product->final_product Selective Reduction reduction Reduction (e.g., NaBH4) reduction->final_product

Caption: Proposed synthesis via Michael Addition.

Experimental Protocol (Proposed):

  • Preparation of the Michael Acceptor: Synthesize a suitable α,β-unsaturated γ-lactam, such as 5-hydropyrrol-2(5H)-one.

  • Michael Addition: React the α,β-unsaturated γ-lactam with a Gilman reagent, such as lithium divinylcuprate, which can act as a synthetic equivalent for the introduction of a vinyl group. This would be followed by ozonolysis or other oxidative cleavage to yield the corresponding aldehyde. A more direct approach would be the use of a protected acetaldehyde enolate equivalent in the Michael addition.

  • Reduction: The resulting 3-(2-oxoethyl)pyrrolidin-2-one can then be selectively reduced to the desired this compound using a mild reducing agent like sodium borohydride (NaBH₄) to avoid reduction of the lactam carbonyl.

The causality behind this experimental design lies in the well-established reactivity of α,β-unsaturated systems towards nucleophilic conjugate addition. The choice of a mild reducing agent in the final step is critical to ensure the chemoselective reduction of the aldehyde over the more stable amide functionality of the lactam.

α-Alkylation of a Pyrrolidin-2-one Precursor

Another viable synthetic strategy is the α-alkylation of a pre-formed pyrrolidin-2-one. This involves the generation of an enolate at the C3 position, followed by reaction with a suitable electrophile.

G start Pyrrolidin-2-one enolate Lactam Enolate start->enolate Deprotonation base Strong Base (e.g., LDA) base->enolate product This compound enolate->product Alkylation electrophile Electrophile (e.g., Ethylene oxide or 2-bromoethanol derivative) electrophile->product

Caption: Proposed synthesis via α-Alkylation.

Experimental Protocol (Proposed):

  • Enolate Formation: Treat pyrrolidin-2-one with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to generate the corresponding lactam enolate. The low temperature is crucial to prevent side reactions.

  • Alkylation: React the enolate in situ with a suitable two-carbon electrophile. Ethylene oxide would introduce the hydroxyethyl group directly. Alternatively, a protected 2-haloethanol, such as 2-bromo-1-(tert-butyldimethylsilyloxy)ethane, could be used, followed by a deprotection step.

  • Work-up and Purification: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) and purify the product using standard techniques like column chromatography.

The expertise behind this proposed protocol lies in the understanding of enolate chemistry. The use of a strong, hindered base like LDA ensures rapid and complete deprotonation at the desired α-carbon, while minimizing competitive N-deprotonation and self-condensation reactions.

Spectroscopic Characterization (Anticipated)

While a comprehensive set of published spectra for this compound is not available, its key spectroscopic features can be predicted based on its structure. Spectroscopic data for this compound is noted as being available in the SpectraBase database.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the hydroxyethyl side chain. The protons on the carbon bearing the hydroxyl group (CH₂OH) would likely appear as a triplet, coupled to the adjacent methylene group. The protons of the lactam ring would exhibit complex splitting patterns due to their diastereotopic nature. The N-H proton would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display six unique carbon signals. The carbonyl carbon of the lactam will be the most downfield signal (typically in the 170-180 ppm range). The carbon bearing the hydroxyl group will be in the 60-70 ppm region, and the remaining aliphatic carbons will appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amide.

  • A strong, sharp absorption band around 1670-1700 cm⁻¹ due to the C=O stretching vibration of the γ-lactam.

  • C-H stretching vibrations for the sp³ hybridized carbons will be observed in the 3000-2850 cm⁻¹ region.

  • C-O stretching of the primary alcohol will likely appear in the 1050-1150 cm⁻¹ range.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 129. Common fragmentation patterns would likely involve the loss of water (M-18), the loss of the hydroxyethyl side chain, and cleavage of the pyrrolidinone ring.

Potential Applications in Drug Development

The pyrrolidine scaffold is a cornerstone in the design of a wide array of therapeutic agents.[5] While this compound itself is not a known drug, its structural motifs suggest several avenues for its application in drug discovery.

As a Building Block for Novel Therapeutics

The primary alcohol functionality of this compound serves as a convenient handle for further chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, or converted to an amine, ether, or ester, allowing for the synthesis of diverse libraries of compounds for biological screening. The pyrrolidinone core itself is found in drugs with a wide range of activities, including nootropics, anticonvulsants, and anti-inflammatory agents.

Comparison with the 1-substituted Isomer

The isomeric 1-(2-Hydroxyethyl)-2-pyrrolidone has been investigated for its role in topical pharmaceutical compositions as a penetration enhancer. It is plausible that this compound could exhibit different, and potentially advantageous, properties in terms of solubility, membrane permeability, and metabolic stability due to the different positioning of the hydroxyethyl group. This warrants further investigation.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with appropriate care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

Conclusion and Future Directions

This compound is a chemical entity with significant, yet largely untapped, potential. This guide has provided a framework for its synthesis and characterization, based on established chemical principles. The scarcity of published data on this compound presents a clear opportunity for researchers in organic synthesis and medicinal chemistry.

Future work should focus on:

  • The development and optimization of a reliable synthetic route to produce this compound in sufficient quantities for further study.

  • Comprehensive spectroscopic characterization to confirm its structure and provide a reference for future research.

  • Exploration of its derivatization to create novel compound libraries for screening against various biological targets.

  • Comparative studies with its 1-substituted isomer to elucidate structure-activity and structure-property relationships.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this intriguing molecule and its derivatives in the pursuit of new and improved therapeutics.

References

  • Brunotte, L. et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024(1), 202412235. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • SpectraBase. (n.d.). 2-Pyrrolidinone, 3-(2-hydroxyethyl)-. [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. [Link]

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An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)pyrrolidin-2-one from γ-Butyrolactone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview for the synthesis of N-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) from γ-butyrolactone (GBL) and monoethanolamine (MEA). The document is intended for researchers, chemists, and professionals in drug development and polymer science. It delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses methods for purification and characterization. The synthesis is a robust and industrially significant process, primarily serving as a key step in the production of N-vinyl-2-pyrrolidone (NVP), a versatile monomer.[1]

A Note on Nomenclature and Regioselectivity

It is critical to clarify the structure of the target molecule. The reaction between γ-butyrolactone and monoethanolamine yields N-(2-Hydroxyethyl)pyrrolidin-2-one , where the hydroxyethyl group is attached to the nitrogen atom of the pyrrolidinone ring. This is also referred to as 1-(2-Hydroxyethyl)pyrrolidin-2-one. This guide focuses exclusively on the synthesis of this N-substituted isomer, which is the direct and sole product of this reaction pathway. The synthesis of a 3-substituted isomer would require a fundamentally different and more complex synthetic strategy.

Introduction and Significance

N-(2-Hydroxyethyl)pyrrolidin-2-one (CAS No: 3445-11-2), commonly abbreviated as HEP, is a high-boiling, water-soluble, and colorless to yellow liquid.[2][3][4] Its unique combination of a hydroxyl functional group and a polar aprotic lactam structure makes it a valuable intermediate in organic synthesis. The primary application of HEP is as a direct precursor to N-vinyl-2-pyrrolidone (NVP), the monomer used to produce polyvinylpyrrolidone (PVP) and other advanced polymers with applications in pharmaceuticals, cosmetics, and industrial coatings.[1][5]

The synthesis from γ-butyrolactone (GBL) and monoethanolamine (MEA) is the most direct and industrially viable route, prized for its high atom economy and efficiency.[1]

Reaction Mechanism: Aminolysis and Intramolecular Cyclization

The conversion of GBL to HEP is a classic example of nucleophilic acyl substitution leading to lactone ring-opening, followed by an intramolecular condensation reaction.

Pillar of Expertise: Why this Mechanism? The reaction is initiated by the lone pair of electrons on the nitrogen atom of monoethanolamine, which is a potent nucleophile. This amine attacks the electrophilic carbonyl carbon of the γ-butyrolactone. The five-membered lactone ring, while relatively stable compared to smaller lactones, is susceptible to ring-opening under these conditions, especially at elevated temperatures.[6][7] The subsequent intramolecular cyclization is thermodynamically favored due to the formation of a stable, five-membered amide ring (a lactam).

The mechanism proceeds in two key stages:

  • Nucleophilic Acyl Substitution & Ring Opening: The primary amine of MEA attacks the carbonyl carbon of GBL. This breaks the acyl-oxygen bond of the lactone, forming a linear intermediate: 4-((2-hydroxyethyl)amino)butanoate.

  • Intramolecular Amidation (Cyclization): The newly formed secondary amine and the terminal ester group of the intermediate are in close proximity. At elevated temperatures, the amine attacks the ester's carbonyl carbon in an intramolecular fashion. This condensation reaction forms the stable five-membered pyrrolidinone ring and eliminates a molecule of water, yielding the final product, HEP.

Caption: Reaction mechanism for HEP synthesis.

Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Equipment
  • Reagents:

    • γ-Butyrolactone (GBL), purity >99%

    • Monoethanolamine (MEA), purity >99%

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dean-Stark apparatus (or similar water separator)

    • Heating mantle with magnetic stirrer and stir bar

    • Thermometer or thermocouple

    • Vacuum distillation apparatus

Reaction Procedure

Pillar of Trustworthiness: A Self-Validating System The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The theoretical volume of water produced can be calculated beforehand, providing a clear endpoint for the reaction and ensuring the protocol's reliability.

  • Setup: Assemble the reaction apparatus consisting of a three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a thermometer. Ensure all glassware is dry.

  • Charging Reactants: Charge the round-bottom flask with γ-butyrolactone and a slight molar excess of monoethanolamine (e.g., 1.05 equivalents). A solvent such as toluene or xylene can be added to aid in the azeotropic removal of water, although the reaction can also be run neat.

  • Heating and Reaction: Begin stirring and heat the mixture to a gentle reflux. The reaction temperature will typically be in the range of 180-220°C if run neat.

  • Water Removal: Water will begin to form as a byproduct of the cyclization and will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically takes several hours. The collection of the theoretical amount of water indicates the reaction is complete.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The resulting dark-colored liquid is the crude HEP product.

Summary of Experimental Parameters
ParameterValue/ConditionRationale
GBL:MEA Molar Ratio 1 : 1.05A slight excess of MEA ensures complete conversion of the limiting reagent, GBL.
Temperature 180 - 220 °CSufficient thermal energy is required to drive the intramolecular condensation and removal of water.
Pressure AtmosphericThe reaction proceeds efficiently at atmospheric pressure.
Reaction Time 4 - 8 hoursDependent on scale and efficiency of water removal; monitored via Dean-Stark trap.

Purification and Characterization

Crude HEP contains unreacted starting materials and high-boiling point byproducts. High-purity HEP (>99.5%) is required for subsequent applications like NVP synthesis, making purification a critical step.[8]

Purification Method: Vacuum Distillation

Vacuum distillation is the most effective method for purifying HEP due to its high boiling point.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to use a short path distillation head to minimize product loss.

  • Distillation: Heat the crude product under reduced pressure.

    • A forerun containing any residual water and unreacted MEA will distill first.

    • The pure HEP fraction is then collected. The boiling point is highly dependent on the pressure.[4][9]

    • High-boiling residues should be left in the distillation flask. Care must be taken as some impurities can thermally decompose back into GBL and MEA at high temperatures.[8]

An alternative purification method for achieving very high purity is fractional crystallization, which can yield HEP with purity greater than 99.9%.[5] This involves cooling the crude HEP, potentially with the addition of a small amount of water (1-4 wt.%) to promote a more porous crystal structure, and seeding with a pure HEP crystal to induce crystallization.[5]

G cluster_0 Synthesis Stage cluster_1 Purification Stage Reactants Charge GBL & MEA into Reactor Reaction Heat to Reflux (180-220°C) Collect Water in Dean-Stark Reactants->Reaction Cooling Cool Reaction Mixture to Room Temperature Reaction->Cooling Crude Crude HEP Cooling->Crude Setup Assemble Vacuum Distillation Apparatus Distill Distill Under Reduced Pressure (e.g., 140-142°C @ 3 mmHg) Setup->Distill Collect Collect Pure HEP Fraction Distill->Collect Pure Pure HEP (>99.5%) Collect->Pure Crude->Setup

Caption: Experimental workflow for HEP synthesis and purification.

Product Characterization

The identity and purity of the synthesized HEP should be confirmed using standard analytical techniques.

PropertyValueSource
Chemical Formula C₆H₁₁NO₂[4]
Molecular Weight 129.16 g/mol [4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 140-142 °C at 3 mmHg[4][9]
Density 1.143 g/mL at 25 °C[4][9]
Refractive Index (n20/D) 1.496[4]
Infrared (IR) Spectrum Key peaks: Strong C=O stretch (~1670 cm⁻¹), broad O-H stretch (~3400 cm⁻¹)[10]

Conclusion

The synthesis of N-(2-Hydroxyethyl)pyrrolidin-2-one from γ-butyrolactone and monoethanolamine is a straightforward and high-yielding process rooted in fundamental principles of organic chemistry. The reaction's success hinges on the effective removal of water to drive the equilibrium toward the cyclized product. With careful execution of the reaction and subsequent vacuum distillation, high-purity HEP can be reliably obtained, serving as a critical building block for the synthesis of valuable polymers and other fine chemicals.

References

  • US7164031B2 - Method for the production of 2-pyrrolidone - Google Patents. 11

  • 2-Pyrrolidinone: Synthesis method and chemical reaction - ChemicalBook. 12

  • US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents. 13

  • HEP - N-2-Hydroxyethyl-2-Pyrrolidone - Ashland. 2

  • US9084467B2 - Process for gamma-butyrolactone production - Google Patents. 14

  • N-(2-Hydroxyethyl)pyrrolidine synthesis - ChemicalBook. 15

  • US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents. 5

  • precursors gamma-butyrolactone gbl: Topics by Science.gov . 16

  • US9695140B2 - Gamma-butyrolactone composition and method for producing same - Google Patents. 17

  • EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents. 8

  • γ-Butyrolactone - Wikipedia.

  • The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions | Request PDF - ResearchGate.

  • N-(2-hydroxyethyl)-2-pyrrolidone - BASF Product Finder.

  • 1-(2-Hydroxyethyl)-2-pyrrolidone 98% - Sigma-Aldrich.

  • The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed.

  • Ring-opening polymerization of γ-butyrolactone and its derivatives: A review - Polimery.

  • Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing).

  • Ring-opening (co)polymerization of γ -butyrolactone: a review - ResearchGate.

  • Development of a New Production Process for N Vinyl2Pyrrolidone - ResearchGate.

  • Ring-opening (co)polymerization of γ-butyrolactone: a review - Semantic Scholar.

  • Organic Syntheses Procedure .

  • Acid-catalyzed Ring-opening Polymerization of ^|^gamma;-Butyrolactone under High-pressure Conditions - ResearchGate.

  • 1-(2-Hydroxyethyl)pyrrolidin-2-one - ChemScene.

  • Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes - MDPI.

  • N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol .

  • Routes for production of 2-pyrrolidone. (A) BASF petrochemical route... - ResearchGate.

  • N-(2-Hydroxyethyl)-2-pyrrolidone - NIST WebBook.

  • 1-(2-Hydroxyethyl)-2-pyrrolidone 98% - Sigma-Aldrich (Korea).

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Spectroscopic data of 3-(2-Hydroxyethyl)pyrrolidin-2-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-Hydroxyethyl)pyrrolidin-2-one

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Hydroxyethyl)pyrrolidin-2-one (CAS: 3445-11-2), a key chemical intermediate. While the initial topic specified the 3-substituted isomer, publicly available, validated experimental data overwhelmingly pertains to the N-substituted isomer, 1-(2-Hydroxyethyl)pyrrolidin-2-one. To ensure scientific integrity and provide actionable insights for researchers, this document focuses on the well-characterized N-substituted compound, while also providing a structural comparison to the requested 3-substituted isomer.

This guide is designed for researchers, chemists, and quality control professionals who rely on spectroscopic techniques for structural elucidation, compound verification, and purity assessment. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectra.

Molecular Structure and Physicochemical Properties

1-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-hydroxyethyl-2-pyrrolidone (HEP), is a heterocyclic compound featuring a five-membered lactam ring substituted on the nitrogen atom with a 2-hydroxyethyl group. This structure imparts both polar (hydroxyl, amide) and non-polar (alkyl chain) characteristics, influencing its solubility and chemical reactivity.

Key Identifiers:

  • Molecular Formula: C₆H₁₁NO₂[1][2]

  • Molecular Weight: 129.16 g/mol [3][4]

  • CAS Number: 3445-11-2[1][2][4]

  • IUPAC Name: 1-(2-hydroxyethyl)pyrrolidin-2-one[5]

  • SMILES: OCCN1CCCC1=O[3][6]

  • InChI Key: WDQFELCEOPFLCZ-UHFFFAOYSA-N[1][2][6]

The distinction between the N-substituted (1-) and C-substituted (3-) isomers is critical for correct spectral interpretation. The following diagrams illustrate the structural difference.

G cluster_1 1-(2-Hydroxyethyl)pyrrolidin-2-one N1 C2 C²=O N1->C2 C6 C⁶H₂ N1->C6 C3 C³H₂ C2->C3 C4 C⁴H₂ C3->C4 C5 C⁵H₂ C4->C5 C5->N1 C7 C⁷H₂ C6->C7 O8 O-H C7->O8

Caption: Molecular structure of 1-(2-Hydroxyethyl)pyrrolidin-2-one with atom numbering.

G cluster_2 3-(2-Hydroxyethyl)pyrrolidin-2-one N1 N-H C2 C=O N1->C2 C3 C³H C2->C3 C4 C⁴H₂ C3->C4 C6 C⁶H₂ C3->C6 C5 C⁵H₂ C4->C5 C5->N1 C7 C⁷H₂-OH C6->C7

Caption: Molecular structure of the isomer this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each proton and carbon atom dictates its specific resonance frequency (chemical shift).

¹H NMR Spectroscopy

The proton NMR spectrum allows for the identification and quantification of hydrogen atoms in distinct electronic environments. For 1-(2-Hydroxyethyl)pyrrolidin-2-one, we expect to see signals corresponding to the five methylene groups (CH₂) and the single hydroxyl (OH) proton.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.75Triplet2HN-CH₂- (C⁶H₂)
~3.51Triplet2H-CH₂-OH (C⁷H₂)
~3.44Triplet2H-CH₂-N (C⁵H₂)
~2.40Triplet2H-CH₂-C=O (C³H₂)
~2.08Multiplet2H-CH₂-CH₂-C=O (C⁴H₂)
Note: Data is interpreted from values provided by ChemicalBook, which may vary slightly based on solvent and instrument frequency. The hydroxyl proton signal can be broad and its position is highly dependent on solvent and concentration.[7]

Expert Interpretation:

  • The signals at ~3.75 ppm and ~3.51 ppm are triplets, indicative of coupling between the two adjacent methylene groups of the hydroxyethyl side chain (C⁶H₂ and C⁷H₂).

  • The downfield shifts of the protons on C⁵, C⁶, and C⁷ are caused by the deshielding effects of the adjacent electronegative nitrogen and oxygen atoms.

  • The protons on C³ are adjacent to the carbonyl group, which also causes a significant downfield shift to ~2.40 ppm.

  • The C⁴ protons are the most shielded within the ring, appearing furthest upfield as a complex multiplet around ~2.08 ppm.

¹³C NMR Spectroscopy

While specific experimental data for the ¹³C NMR spectrum was not found in the initial search, the expected chemical shifts can be predicted based on established principles of carbon NMR.

Predicted Chemical Shift (ppm)Carbon AssignmentRationale
~175-178C=O (C²)Typical range for a tertiary amide carbonyl carbon.
~58-62-CH₂-OH (C⁷)Carbon attached to a hydroxyl group.
~48-52N-CH₂- (C⁶)Carbon attached to nitrogen in the side chain.
~45-49-CH₂-N (C⁵)Carbon within the ring attached to nitrogen.
~29-33-CH₂-C=O (C³)Carbon alpha to the carbonyl group.
~17-21-CH₂- (C⁴)Aliphatic carbon within the pyrrolidone ring.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3400Strong, BroadO-H StretchAlcohol (-OH)
2850-2950Medium-StrongC-H StretchAlkane (-CH₂-)
~1650-1680Strong, SharpC=O StretchTertiary Amide (Lactam)
~1050MediumC-O StretchPrimary Alcohol
Note: Data is interpreted from the gas-phase and condensed-phase spectra available on the NIST Chemistry WebBook.[8][9]

Expert Interpretation:

  • The most prominent feature is the very broad and strong absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol group, broadened by hydrogen bonding.

  • The sharp and intense peak in the 1650-1680 cm⁻¹ region is the hallmark of the carbonyl (C=O) group within the five-membered lactam ring. Its position is consistent with a strained ring system.

  • The series of peaks in the 2850-2950 cm⁻¹ range are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The electron ionization (EI) mass spectrum is presented below.

Molecular Ion:

  • [M]⁺•: m/z 129. This corresponds to the molecular weight of the compound (129.16 g/mol )[1][3].

Major Fragmentation Data:

m/zRelative IntensityProposed Fragment Ion
98High[M - CH₂OH]⁺
85High[C₄H₅NO]⁺•
56Medium[C₃H₄O]⁺• or [C₃H₆N]⁺
44Base Peak[CH₂CH₂OH]⁺
Note: Data interpreted from the electron ionization spectrum provided by the NIST Chemistry WebBook.[1]

Proposed Fragmentation Pathway: The fragmentation of 1-(2-Hydroxyethyl)pyrrolidin-2-one is driven by the charge localization on the nitrogen and oxygen atoms.

  • Alpha-Cleavage: The most favorable cleavage occurs at the C-C bond adjacent to the nitrogen atom, leading to the loss of a neutral formaldehyde (CH₂O) and subsequent rearrangements, or cleavage of the side chain.

  • McLafferty Rearrangement: A hydrogen atom from the ethyl chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral ethene molecule.

  • Side-Chain Cleavage: The bond between the nitrogen and the ethyl group can cleave, or the bond between the two carbons of the side chain can break. Cleavage resulting in the formation of the m/z 44 ion ([CH₂CH₂OH]⁺) is a dominant pathway. The fragment at m/z 98 likely results from the loss of the hydroxymethyl radical (•CH₂OH).

fragmentation mol [C₆H₁₁NO₂]⁺• m/z 129 frag1 [M - •CH₂OH]⁺ m/z 98 mol->frag1 - •CH₂OH frag2 [Pyrrolidone]⁺• m/z 85 mol->frag2 - C₂H₄O frag3 [CH₂CH₂OH]⁺ m/z 44 mol->frag3 α-cleavage

Caption: Simplified MS fragmentation pathway for 1-(2-Hydroxyethyl)pyrrolidin-2-one.

Standard Operating Protocols for Spectroscopic Analysis

To ensure data reproducibility and accuracy, standardized experimental protocols are essential. The following outlines proven methodologies for acquiring the spectroscopic data discussed.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Obtain Pure Sample (>98% Purity) nmr NMR Analysis (¹H, ¹³C) prep->nmr ir FTIR Analysis prep->ir ms EI-MS Analysis prep->ms interp Correlate & Elucidate Structure nmr->interp ir->interp ms->interp

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 1-(2-Hydroxyethyl)pyrrolidin-2-one and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in a clean NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data (FID). Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the TMS peak at 0 ppm.

Protocol for FTIR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a single drop of neat 1-(2-Hydroxyethyl)pyrrolidin-2-one between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin capillary film.

  • Background Scan: Place the empty salt plates (or an empty sample compartment) in the FTIR spectrometer and run a background scan to record the spectrum of the atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if coupled with chromatography, a Gas Chromatography (GC) inlet.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This high energy is effective for producing reproducible fragmentation patterns and is the basis for most spectral libraries.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 35 to 200, using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak [M]⁺•. Analyze the relative abundances of the fragment ions to propose and confirm the molecular structure. Compare the obtained spectrum against a reference library, such as the NIST Mass Spectral Library.

Conclusion

The spectroscopic profile of 1-(2-Hydroxyethyl)pyrrolidin-2-one is well-defined and consistent with its molecular structure. The key identifying features include the characteristic O-H and amide C=O stretches in the IR spectrum, the distinct pattern of methylene group signals in the ¹H NMR spectrum, and a predictable fragmentation pattern in mass spectrometry highlighted by a base peak at m/z 44 and a molecular ion at m/z 129. This comprehensive dataset serves as a reliable reference for the identification, quality control, and structural verification of this compound in research and industrial applications.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]

  • NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone: Mass spectrum (electron ionization). In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H11NO2). Retrieved from [Link]

  • iChemical. (n.d.). N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6. Retrieved from [Link]

  • NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone: Infrared Spectrum (Gas Phase). In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (n.d.). CID 159939819 | C12H22N2O4. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-(2-Hydroxyethyl): Infrared Spectrum (Condensed Phase). In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pyrrolidone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Hydroxyethyl)pyrrolidine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 3-(2-Hydroxyethyl)pyrrolidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Hydroxyethyl)pyrrolidin-2-one, a versatile heterocyclic compound utilized in diverse applications ranging from pharmaceutical formulations to polymer chemistry. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a thorough understanding of the solvent interactions governing the dissolution of this molecule. While extensive quantitative solubility data is not widely available in public literature, this guide elucidates the underlying physicochemical drivers of its solubility, provides predictive insights using Hansen Solubility Parameters, and presents a robust, step-by-step protocol for empirical solubility determination.

Introduction: Understanding this compound

This compound, also known as N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), is a colorless to yellowish liquid or low-melting solid characterized by a unique molecular architecture that dictates its solubility profile.[1] Its structure, featuring a polar lactam (a cyclic amide) ring and a pendant hydroxyethyl group, renders it a highly polar molecule with significant potential for intermolecular interactions. This dual functionality is key to its utility as a solvent, humectant, and chemical intermediate.[1][2] A thorough grasp of its solubility in various organic media is paramount for its effective application in synthesis, purification, and formulation development.[3]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂[4]
Molecular Weight129.16 g/mol [4]
AppearanceWhite or colorless to yellow powder, lump, or clear liquid[4]
Melting Point19-21 °C[4]
Boiling Point140-142 °C @ 3 mmHg[4]
Density1.143 g/mL at 25 °C[4]
Water Solubility1000 g/L at 20 °C[4]
LogP-1.03 at 25 °C[4]

The Molecular Basis of Solubility: A Theoretical Deep Dive

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur or "like dissolves like." The extent to which this compound dissolves in a particular organic solvent is a function of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The Role of the Lactam and Hydroxyl Moieties

The exceptional solubility characteristics of this compound are primarily attributable to two key structural features:

  • The Pyrrolidinone Ring: This five-membered lactam ring contains a highly polarized amide bond. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the tertiary amide nature means it does not donate hydrogen bonds from the ring itself.[5]

  • The Hydroxyethyl Side Chain: The terminal primary alcohol (-OH) group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor.[6]

This combination of a strong hydrogen bond accepting lactam and a hydrogen bond donating/accepting hydroxyl group allows this compound to interact favorably with a wide array of solvent types.

Figure 1: Key Intermolecular Interactions of this compound cluster_HEP This compound cluster_Solvents Solvent Interactions HEP Pyrrolidinone Ring (H-bond Acceptor) OH Hydroxyl Group (H-bond Donor & Acceptor) Protic Polar Protic Solvent (e.g., Ethanol) HEP->Protic Strong H-bonding (Acceptor) Aprotic Polar Aprotic Solvent (e.g., Acetone) HEP->Aprotic Dipole-Dipole & H-bonding (Acceptor) Nonpolar Nonpolar Solvent (e.g., Toluene) HEP->Nonpolar Dispersion Forces OH->Protic Strong H-bonding (Donor/Acceptor) OH->Aprotic Dipole-Dipole & H-bonding (Donor) OH->Nonpolar Dispersion Forces

Figure 1: Key Intermolecular Interactions of this compound.
Hansen Solubility Parameters (HSP): A Predictive Framework

To move beyond qualitative descriptions, Hansen Solubility Parameters (HSP) offer a powerful quantitative framework for predicting solubility. The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle states that substances with similar HSP values are likely to be miscible.

The reported Hansen Solubility Parameters for this compound are:

  • δD (Dispersion): 18.00 MPa½

  • δP (Polar): 9.20 MPa½

  • δH (Hydrogen Bonding): 15.70 MPa½

The high δH value is a direct reflection of the molecule's potent hydrogen bonding capability, while the significant δD and δP values indicate a balanced contribution from dispersion and polar interactions. This balance is the reason for its broad solubility profile.

Solubility Profile in Common Organic Solvents

While comprehensive quantitative data is sparse in the literature, we can leverage the theoretical framework and available qualitative information to build a reliable solubility profile. General statements indicate that this compound exhibits excellent solubility in many organic solvents.[1]

Table 1: Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventPolarityKey InteractionsExpected Solubility
Polar Protic Methanol, EthanolHighStrong H-bondingHigh / Miscible
Polar Aprotic Acetone, DMSOHighDipole-dipole, H-bond acceptingHigh / Miscible
Ethers Diethyl Ether, THFMediumH-bond acceptingSoluble
Aromatic Toluene, BenzeneLowDispersion, π-π stackingSoluble
Aliphatic Hexane, HeptaneVery LowDispersionLow / Immiscible
  • Polar Protic Solvents (e.g., Alcohols): Due to their ability to both donate and accept hydrogen bonds, solvents like methanol and ethanol are expected to be fully miscible with this compound. The interactions between the solvent's hydroxyl group and both the lactam and hydroxyl functionalities of the solute are highly favorable.

  • Polar Aprotic Solvents (e.g., Ketones, DMSO): Solvents like acetone can act as hydrogen bond acceptors, interacting strongly with the hydroxyl group of this compound. Strong dipole-dipole interactions with the lactam ring also contribute to high solubility.

  • Less Polar Solvents (e.g., Ethers, Aromatic Hydrocarbons): A related compound, N-(2-Hydroxyethyl)pyrrolidine, is reported to be soluble in ether and benzene. It is reasonable to infer a similar, though perhaps not unlimited, solubility for this compound in these solvents, driven by dispersion forces and weaker dipole interactions.

  • Nonpolar Solvents (e.g., Alkanes): In nonpolar solvents like hexane, the strong self-association of this compound molecules through hydrogen bonding is difficult to overcome by the weak dispersion forces offered by the solvent. Consequently, solubility is expected to be very low.

Experimental Protocol for Solubility Determination

To generate precise, quantitative solubility data for your specific application, a robust and self-validating experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient duration to ensure saturation. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment
  • This compound (of known purity)

  • Organic solvents (analytical or HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance (±0.1 mg)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis)

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of glass vials. An amount that ensures a visible solid phase remains after equilibration is crucial.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a period sufficient to reach saturation (typically 24-72 hours). Constant agitation is necessary.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, clean vial. This step is critical to remove any undissolved micro-particles.

  • Quantification: Determine the concentration of this compound in the filtered saturated solution using a pre-validated analytical method.

    • Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the solute's melting point. Once the solvent is fully evaporated, reweigh the vial. The mass of the dissolved solid can be calculated by difference.

    • Chromatographic Analysis (HPLC/GC): Accurately dilute a known volume of the saturated solution with a suitable mobile phase or solvent and analyze it using a calibrated HPLC or GC system.

Figure 2: Experimental Workflow for Isothermal Solubility Determination.

Conclusion

This compound is a highly versatile molecule whose broad solubility is a direct consequence of its molecular structure. The presence of both a polar lactam ring and a hydroxyl group facilitates strong hydrogen bonding and dipole-dipole interactions, making it highly soluble in polar protic and aprotic solvents. While its solubility in nonpolar solvents is limited, it is not negligible in aromatic systems. For applications requiring precise solubility data, the provided experimental protocol offers a reliable and robust method for its determination. This guide serves as a foundational resource for scientists and developers, enabling informed solvent selection and fostering innovation in the application of this valuable compound.

References

  • Ashland. HEP - N-2-Hydroxyethyl-2-Pyrrolidone. [Link]

  • ChemBK. N-(2-Hydroxyethyl)pyrrolidine. [Link]

  • Justes, D. R., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14336-14345. [Link]

  • PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. [Link]

  • DOSS. N-(2-Hydroxyethyl)-2-Pyrrolidone. [Link]

  • NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]

  • NICNAS. Full Public Report: 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. [Link]

  • iChemical. N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6. [Link]

  • Google Patents. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
  • Cheméo. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]

  • NIST. N-(2-Hydroxyethyl)-2-pyrrolidone Spectra. [Link]

  • ResearchGate. Are there any solvents that are immiscible with N-Methyl-2-Pyrrolidone? [Link]

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  • Kellici, S., et al. (2014). Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. Physical Chemistry Chemical Physics, 16(34), 18465-18474.

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3-(2-Hydroxyethyl)pyrrolidin-2-one physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Hydroxyethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 932-47-8), a distinct and lesser-studied isomer within the pyrrolidinone family. While its N-substituted counterpart, 1-(2-Hydroxyethyl)pyrrolidin-2-one, is well-documented, this C3-substituted analogue presents unique structural features and potential for novel applications. This document delineates its known physicochemical properties, proposes a logical synthetic pathway, and offers detailed protocols for its analytical characterization. We explore its chemical reactivity, potential as a scaffold in medicinal chemistry, and essential safety protocols, providing a foundational resource for researchers investigating this specific molecule.

Introduction and Structural Elucidation

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its prevalence underscores the importance of exploring functionalized derivatives. This compound is a specific constitutional isomer where the hydroxyethyl moiety is attached to the carbon atom at the 3-position of the γ-lactam ring.

This structural arrangement is fundamentally different from the more common and commercially prevalent 1-(2-hydroxyethyl)pyrrolidin-2-one (HEP), where the side chain is attached to the nitrogen atom.[2] This distinction is critical, as it imparts different chemical and physical properties, reactivity, and potential biological activities. The presence of a secondary amide (lactam N-H) and a primary alcohol offers two distinct points for chemical modification, making it a potentially versatile building block.

Key Structural Features:

  • Core Scaffold: Pyrrolidin-2-one (a five-membered γ-lactam).

  • Substitution: A 2-hydroxyethyl group at the C3 position.

  • Functional Groups: Secondary amide, primary alcohol.

  • Chirality: The C3 carbon is a chiral center, meaning the compound can exist as a racemic mixture or as individual enantiomers.

Physicochemical Characteristics

Data for this compound is primarily available from chemical suppliers, as extensive characterization is not widely published in peer-reviewed literature. The table below summarizes the available information.[3][4] For context, a comparative table with the well-characterized 1-isomer is also provided.[5][6]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 932-47-8 [3]
Molecular Formula C₆H₁₁NO₂ [3]
Molecular Weight 129.16 g/mol [3]
Appearance Data Not Available -
Melting Point Data Not Available -
Boiling Point Data Not Available -
Solubility Data Not Available -

| Purity (Typical) | ≥95% |[3] |

Table 2: Comparative Properties of 1-(2-Hydroxyethyl)pyrrolidin-2-one

Property Value Source
CAS Number 3445-11-2 [5]
Molecular Formula C₆H₁₁NO₂ [5]
Molecular Weight 129.16 g/mol [5]
Appearance Colorless to yellow liquid [7]
Melting Point 19-21 °C [8]
Boiling Point 140-142 °C (at 3 mmHg) [8]
Density 1.143 g/mL at 25 °C [8]

| Water Solubility | 1000 g/L at 20 °C (Very Soluble) |[8] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: The most direct approach involves the deprotonation of an N-protected 2-pyrrolidinone at the C3 position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a lithium enolate. This is a standard and effective method for generating nucleophilic centers alpha to a lactam carbonyl.[9] The resulting enolate can then react with a suitable two-carbon electrophile, such as ethylene oxide. Ethylene oxide is an excellent choice as it directly introduces the hydroxyethyl group in a single, atom-economical step. The reaction must be performed at low temperatures to control the reactivity of the enolate and ethylene oxide. A final deprotection step would yield the target compound.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Start N-Boc-2-pyrrolidinone Base LDA, THF, -78 °C Start->Base Deprotonation Enolate Lithium Enolate Intermediate Base->Enolate Electrophile Ethylene Oxide Enolate->Electrophile Nucleophilic Attack Alkylated N-Boc-3-(2-hydroxyethyl) pyrrolidin-2-one Electrophile->Alkylated Acid TFA or HCl Alkylated->Acid Boc Removal Final 3-(2-Hydroxyethyl) pyrrolidin-2-one Acid->Final

Caption: Proposed synthesis of this compound.

Spectroscopic and Analytical Protocols

Accurate characterization is paramount for confirming the identity and purity of the target compound, especially to distinguish it from its 1-isomer.

Protocol 1: Structural Confirmation by NMR Spectroscopy

Objective: To unambiguously confirm the C3 substitution pattern and overall structure using ¹H and ¹³C NMR.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key diagnostic signals to confirm the 3-substituted structure include:

    • N-H Proton: A broad singlet, typically in the 7-8 ppm range (in DMSO-d₆), confirming the secondary amide. This signal is absent in the 1-isomer.

    • C3-H Proton: A multiplet, coupled to the protons on C4 and the adjacent methylene group of the side chain. Its chemical shift and coupling pattern are unique identifiers.

    • -CH₂-O Protons: A triplet around 3.6 ppm, coupled to the other side-chain methylene group.

    • Ring Protons (C4-H₂, C5-H₂): Complex multiplets that can be fully assigned using 2D NMR techniques like COSY.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Expected key signals:

    • Carbonyl Carbon (C2): A signal in the range of 175-180 ppm.

    • C3 Carbon: A signal for the methine carbon bearing the side chain.

    • -CH₂OH Carbon: A signal around 60 ppm.

    • -CH₂-C3 Carbon: A signal for the methylene carbon of the side chain.

  • Data Analysis: Compare the observed chemical shifts, integrations, and coupling constants with predicted values and with the known spectrum of the 1-isomer to confirm the structure. The presence of the N-H signal and the specific multiplicity of the C3-H are definitive proofs.

Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and separate it from starting materials or isomers.

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.

  • Mobile Phase: A gradient elution is recommended for separating compounds with different polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm, as the amide chromophore absorbs at low wavelengths.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

G Prep Sample Preparation (1 mg/mL in 50:50 ACN/H₂O) Filter Syringe Filtration (0.45 µm) Prep->Filter Inject HPLC Injection (10 µL) Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Analyze Data Analysis (Peak Integration & Purity %) Detect->Analyze

Caption: General workflow for HPLC purity analysis.

Chemical Reactivity and Potential Applications

The bifunctional nature of this compound makes it an interesting substrate for further chemical modification.

  • Reactions at the Alcohol: The primary hydroxyl group can undergo standard alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution. This allows for the extension of the side chain or the introduction of new functional groups.

  • Reactions at the Lactam: The secondary amide N-H is available for N-alkylation or acylation, allowing modification of the lactam ring itself. The presence of the C3 substituent may sterically influence the reactivity at the nitrogen compared to the unsubstituted 2-pyrrolidinone.

  • Potential Applications in Drug Discovery: The pyrrolidinone nucleus is a key component of the "racetam" class of nootropic drugs. Furthermore, substituted pyrrolidines are integral to the design of potent and selective therapeutic agents, including antivirals and enzyme inhibitors.[1] The unique stereochemistry and functional handles of this compound make it a valuable building block for creating libraries of novel compounds for screening against various biological targets. For instance, it could be used to synthesize ligands for serotonin receptors or other GPCRs where a specific spatial arrangement of functional groups is required.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, GHS hazard statements from suppliers indicate the following potential hazards.[11]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it according to local, state, and federal regulations.

Conclusion

This compound is a promising yet underexplored chemical entity. Its distinct C3-substitution pattern sets it apart from its well-known N-substituted isomer, offering new avenues for chemical synthesis and drug design. This guide provides a foundational framework of its known properties, a plausible synthetic route, and robust analytical protocols to aid researchers in their work. Further investigation into the stereoselective synthesis of its enantiomers and exploration of its utility as a scaffold in medicinal chemistry are warranted and could lead to the discovery of novel bioactive compounds.

References

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  • Arctom. CAS NO. 932-47-8 | this compound. [Link]

  • Alchimica. This compound (1 x 100 mg). [Link]

  • PubMed. Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. [Link]

  • National Institutes of Health (NIH). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • National Institutes of Health (NIH). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. [Link]

  • SpectraBase. 2-Pyrrolidinone, 3-(2-hydroxyethyl)-. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). [Link]

  • ResearchGate. Preliminary studies towards the preparation of reactive 3-pyrrolin-2-ones in conjugate addition reactions for the syntheses of potentially bioactive 2-pyrrolidinones and pyrrolidines. [Link]

  • NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]

  • Royal Society of Chemistry. Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. [Link]

  • PubMed. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. [Link]

  • NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]

  • Mallak Specialties. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. [Link]

  • NIST. N-(2-Hydroxyethyl)-2-pyrrolidone Mass Spectrum. [Link]

  • PubChem. CID 159939819 | C12H22N2O4. [Link]

  • iChemical. N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6. [Link]

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Thermal stability of 3-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability of 3-(2-Hydroxyethyl)pyrrolidin-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a functionalized lactam, sees growing application in chemical synthesis and pharmaceutical formulations. Its utility is intrinsically linked to its stability under various processing and storage conditions. Thermal stability, in particular, is a critical parameter that dictates manufacturing protocols, shelf-life, and the integrity of final products. This guide provides a comprehensive technical overview of the thermal stability of this compound, grounded in established analytical principles. We will explore the theoretical underpinnings of its stability, detail robust experimental protocols for its assessment, and propose potential degradation pathways. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's thermal behavior.

Introduction and Physicochemical Profile

This compound (HEP) is a derivative of pyrrolidinone, featuring a five-membered lactam ring substituted with a hydroxyethyl group. This bifunctional nature—possessing both a cyclic amide and a primary alcohol—makes it a versatile intermediate and solvent.[1] Understanding its response to thermal stress is paramount, as degradation can lead to loss of efficacy, formation of impurities, and compromised product safety. The stability of the lactam ring and the reactivity of the side chain are key areas of investigation.[2]

Molecular Structure

N1 N C2 C=O N1->C2 C6 CH₂ N1->C6 C3 C C2->C3 C4 C C3->C4 H_C3 H_C3 C5 C C4->C5 C5->N1 C7 CH₂ C6->C7 O8 OH C7->O8

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 932-47-8[3][4]
Molecular Formula C₆H₁₁NO₂[3][4]
Molecular Weight 129.16 g/mol [4]
Appearance White or colorless to yellow powder, lump, or clear liquid[5]
Melting Point 19-21 °C[6]
Boiling Point 140-142 °C @ 3 mmHg[5][6]
Density 1.143 g/mL at 25 °C[5]
Solubility Very soluble in water (1000 g/L at 20 °C)[5][7]
Storage Keep in a dark place, inert atmosphere, room temperature[3]

Core Methodologies for Thermal Stability Assessment

The thermal stability of a pharmaceutical ingredient is not a single data point but a comprehensive profile of its behavior under thermal stress.[8][9] Two primary techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), form the cornerstone of this assessment.[][11][12] When used in concert, they provide a detailed picture of both mass loss and energetic changes, allowing for a thorough characterization of decomposition processes.[9]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] A mass loss event directly indicates decomposition or volatilization.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[12] It identifies thermal events such as melting, crystallization, and decomposition by detecting them as endothermic (heat absorbing) or exothermic (heat releasing) peaks.[13]

G cluster_0 Experimental Workflow Sample Sample Preparation (this compound) TGA Thermogravimetric Analysis (TGA) - Measures Mass Loss vs. Temp - Identifies Onset of Decomposition Sample->TGA Parallel Analysis DSC Differential Scanning Calorimetry (DSC) - Measures Heat Flow vs. Temp - Identifies Melting, Decomposition (Exo/Endo) Sample->DSC Parallel Analysis Analysis Data Synthesis & Interpretation - Correlate TGA mass loss with DSC events - Determine thermal limits TGA->Analysis Mass Loss Data DSC->Analysis Thermal Event Data Mechanism Mechanistic Elucidation (Optional: TGA-MS/FTIR) - Identify degradation byproducts - Propose decomposition pathways Analysis->Mechanism

Caption: General workflow for comprehensive thermal analysis.

Experimental Protocols & Data Interpretation

To ensure scientific integrity, all thermal analyses must be conducted using validated, precise protocols. The causality behind each step is critical for generating reproducible and trustworthy data.

Thermogravimetric Analysis (TGA) Protocol

Expertise & Rationale: The goal of this TGA protocol is to precisely determine the temperature at which this compound begins to lose mass due to decomposition. The choice of a slow heating rate (10 °C/min) enhances the resolution of thermal events, while the inert nitrogen atmosphere prevents oxidative degradation, isolating the purely thermal decomposition pathway.[9]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere Control: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the program.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (T_onset), typically calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

Expected Results & Interpretation: A typical TGA thermogram would show a stable baseline with close to 100% mass until the onset of thermal decomposition. At T_onset, a sharp decrease in mass would be observed, indicating the breakdown of the molecule into volatile fragments. The shape of the curve (single-step vs. multi-step) can provide initial clues about the complexity of the degradation process.

Differential Scanning Calorimetry (DSC) Protocol

Expertise & Rationale: This DSC protocol is designed to identify all significant thermal transitions, including melting and decomposition.[14] Using a hermetically sealed pan is crucial to prevent mass loss from evaporation before the boiling point, ensuring that the observed thermal events are true phase transitions or reactions. The heating rate is matched to the TGA experiment to allow for direct correlation of results.[8]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty sealed pan to serve as the reference.

  • Atmosphere Control: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its melting point (e.g., 0 °C).

    • Ramp the temperature from 0 °C to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition). Integrate the peak area to quantify the enthalpy change (ΔH) for each event.[15]

Expected Results & Interpretation: The DSC thermogram for this compound is expected to show:

  • An initial endothermic peak around 19-21 °C, corresponding to its melting point.[6]

  • A stable baseline following the melt.

  • At a much higher temperature, a broad and significant exothermic event. This exotherm, when correlated with the T_onset from TGA, confirms the decomposition temperature and indicates that the degradation process is energetically favorable once initiated.

Table 2: Summary of Expected Thermal Events
Analytical TechniqueExpected Thermal EventApproximate Temperature RangeInterpretation
DSC Melting19-21 °CEndothermic peak; phase transition from solid to liquid.
TGA Onset of Decomposition> 200 °C (Hypothesized)Significant mass loss begins.
DSC DecompositionCorrelates with TGA T_onsetBroad exothermic peak; irreversible chemical breakdown.

Proposed Thermal Decomposition Pathways

While the precise degradation mechanism requires advanced analysis (e.g., TGA coupled with Mass Spectrometry), the known chemistry of lactams and alcohols allows for the proposal of several logical decomposition pathways.[16][17] Thermal stress provides the activation energy to break the weakest bonds first.

  • Lactam Ring Opening: The amide bond within the five-membered pyrrolidinone ring is susceptible to thermal cleavage. This is a common degradation pathway for lactam-containing structures like nylon.[18] This could lead to the formation of a linear amino acid intermediate, which would be unstable and likely fragment further.

  • Side-Chain Elimination/Dehydration: The primary alcohol on the ethyl side chain can undergo dehydration to form water and introduce an unsaturated vinyl group, yielding N-vinyl-2-pyrrolidone (NVP). NVP itself has its own thermal degradation profile.[19]

  • Decarbonylation: Cleavage adjacent to the carbonyl group could lead to the elimination of carbon monoxide (CO), a process observed in other complex lactam systems.[16][17] This would result in the formation of a fragmented pyrrolidine derivative.

  • Radical Fragmentation: At high temperatures, homolytic cleavage of C-C, C-N, or C-O bonds can generate various radical species that propagate further decomposition through complex chain reactions.

G cluster_0 Potential Decomposition Pathways of HEP HEP This compound (Initial Compound) P1 Pathway 1: Ring Opening (Amide bond cleavage) HEP->P1 High Temp P2 Pathway 2: Side-Chain Dehydration HEP->P2 High Temp P3 Pathway 3: Decarbonylation HEP->P3 High Temp Prod1 Linear Amino Acid Intermediate (Unstable) P1->Prod1 Prod2 N-Vinyl-2-pyrrolidone + H₂O P2->Prod2 Prod3 Pyrrolidine Derivative + CO P3->Prod3 Fragments Smaller Volatile Fragments (CO₂, NH₃, etc.) Prod1->Fragments Further Degradation Prod2->Fragments Further Degradation Prod3->Fragments Further Degradation

Caption: Plausible thermal degradation routes for HEP.

Conclusion and Recommendations

The thermal stability of this compound is a multifaceted characteristic essential for its effective and safe use. This guide has established that a combination of TGA and DSC provides the most comprehensive and reliable assessment of its thermal profile. While the compound is stable at room temperature, it is expected to undergo irreversible decomposition at elevated temperatures, likely initiating above 200 °C. The primary degradation mechanisms are hypothesized to involve lactam ring opening and side-chain dehydration.

For drug development professionals and researchers, it is strongly recommended to:

  • Perform TGA and DSC analysis on every new batch to establish a baseline thermal profile and ensure consistency.

  • Conduct stress testing under both inert and oxidative atmospheres to understand the impact of processing conditions.[][20][21]

  • Utilize TGA-MS or TGA-FTIR to definitively identify degradation products, which is critical for impurity profiling in pharmaceutical applications.

By adhering to these principles, a robust understanding of the thermal stability of this compound can be achieved, ensuring product quality, safety, and performance.

References

  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. (n.d.). NETZSCH Analyzing & Testing.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Linseis.
  • A Thermal Decarbonylation of Penam β-Lactams. (n.d.).
  • Stability Testing of Active Pharmaceutical Ingredients. (n.d.). BOC Sciences.
  • Thermal Analysis of Pharmaceuticals. (2014).
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2023). MDPI.
  • A Thermal Decarbonylation of Penam β-Lactams. (2008). The Journal of Organic Chemistry.
  • Thermal Degradation of Polyvinylpyrrolidone on the Surface of Pyrogenic Silica. (2020).
  • Degradation of β-lactam antibiotics. (2019).
  • This compound. (n.d.). Lead Sciences.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1‑(2-Hydroxyethyl)pyrrolidine and 3‑Amino-1-propanol. (2022). Industrial & Engineering Chemistry Research - ACS Figshare.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022).
  • N-(2-Hydroxyethyl)-2-pyrrolidone. (2025). ChemicalBook.
  • Nylon. (n.d.). Wikipedia.
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2021). MDPI.
  • N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2). (n.d.). ChemicalBook.
  • Improved Pharma Enhances Thermal Characterization Suite with Discovery DSC 25. (2024). Cision PR Newswire.
  • Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. (2015). Journal of Environmental & Analytical Toxicology.
  • A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). (2011).
  • 1-(2-Hydroxyethyl)-2-pyrrolidone 98%. (n.d.). Sigma-Aldrich.
  • N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) Product Description. (n.d.). ChemicalBook.
  • N-(2-hydroxyethyl)-2-pyrrolidone. (n.d.). BASF Product Finder.

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3-(2-Hydroxyethyl)pyrrolidin-2-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(2-Hydroxyethyl)pyrrolidin-2-one, a specific positional isomer within the pyrrolidinone family. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced characteristics and potential applications of this molecule. We will delve into its fundamental properties, explore plausible synthetic routes based on established chemical principles, and discuss its potential, albeit currently undocumented, role in medicinal chemistry.

Core Identification and Physicochemical Properties

This compound is a distinct chemical entity, differentiated from its more commonly documented N-substituted isomer, 1-(2-Hydroxyethyl)pyrrolidin-2-one. The precise positioning of the hydroxyethyl group at the third carbon of the pyrrolidinone ring is a critical structural feature that dictates its chemical behavior and potential biological interactions.

PropertyValueSource(s)
CAS Number 932-47-8[1][2][3]
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
Purity (Typical) ≥95%[1]
Storage Conditions Inert atmosphere, room temperature.[1]

It is imperative for researchers to verify the CAS number (932-47-8) when sourcing this compound to avoid confusion with its N-substituted counterpart (CAS 3445-11-2), which possesses different physical and chemical properties.

Synthesis of 3-Substituted Pyrrolidin-2-ones: A Proposed Methodological Framework

Rationale for Synthetic Approach

The proposed synthesis involves the generation of an enolate from a protected γ-butyrolactam, followed by nucleophilic attack on a suitable two-carbon electrophile. This approach is logical because direct alkylation of the pyrrolidin-2-one ring at the C-3 position requires the formation of a carbanion at this position, which can be achieved by deprotonation with a strong base. An N-protecting group is essential to prevent competitive deprotonation and subsequent N-alkylation.

Proposed Experimental Protocol

The following is a hypothetical, yet chemically sound, step-by-step methodology for the synthesis of this compound.

Step 1: N-Protection of Pyrrolidin-2-one

  • To a solution of pyrrolidin-2-one in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a suitable protecting group precursor, such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl), in the presence of a mild base (e.g., triethylamine or DMAP).

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction by quenching with a weak acid, followed by extraction and purification (e.g., column chromatography) to yield the N-protected pyrrolidin-2-one.

Causality: The N-H proton of the lactam is acidic and would be preferentially removed by a strong base, leading to N-alkylation. The protecting group blocks this site, directing the base to the less acidic C-H protons at the C-3 position.

Step 2: Enolate Formation and Alkylation

  • Dissolve the N-protected pyrrolidin-2-one in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate.

  • After stirring for a sufficient time to ensure complete enolate formation, introduce a suitable electrophile, such as 2-(tert-butyldimethylsilyloxy)ethyl iodide.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and proceed with extraction and purification.

Causality: LDA is a sterically hindered strong base, ideal for generating the kinetic enolate at low temperatures. The silyl-protected electrophile is chosen to prevent side reactions involving the hydroxyl group.

Step 3: Deprotection

  • Dissolve the alkylated intermediate in a suitable solvent.

  • Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

  • Remove the silyl protecting group from the hydroxyl moiety using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

  • Purify the final product, this compound, using techniques such as column chromatography or distillation.

Self-Validation: Each step of this proposed synthesis can be monitored and the intermediates and final product characterized by standard analytical techniques, including NMR spectroscopy, mass spectrometry, and IR spectroscopy, to confirm the chemical structure and purity.

G cluster_0 Synthesis Workflow Pyrrolidin-2-one Pyrrolidin-2-one N-Protected Pyrrolidin-2-one N-Protected Pyrrolidin-2-one Pyrrolidin-2-one->N-Protected Pyrrolidin-2-one Boc₂O or Cbz-Cl Alkylated Intermediate Alkylated Intermediate N-Protected Pyrrolidin-2-one->Alkylated Intermediate 1. LDA 2. Silyl-protected   ethyl iodide This compound This compound Alkylated Intermediate->this compound Two-step Deprotection

Sources

A Guide to the Synthetic Potential of 3-(2-Hydroxyethyl)pyrrolidin-2-one: A Versatile Chiral Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry and organic synthesis, forming the core of numerous biologically active compounds.[1][2][3] This technical guide focuses on a specific, yet underexplored, derivative: 3-(2-Hydroxyethyl)pyrrolidin-2-one . Unlike its more common N-substituted isomer, this molecule offers a unique combination of a modifiable γ-lactam, a primary alcohol for diverse functionalization, and a crucial stereocenter at the C3 position. This document serves as an in-depth exploration of the untapped synthetic potential of this building block for researchers, chemists, and professionals in drug development. We will dissect its structural features, propose synthetic strategies, and provide a forward-looking perspective on its application in constructing complex molecular architectures.

Structural Elucidation and Physicochemical Landscape

A frequent point of confusion in literature and supplier catalogs is the distinction between the C3-substituted and N1-substituted isomers. This guide pertains exclusively to This compound (CAS No. 932-47-8) .[4] Understanding its unique structural attributes is paramount to unlocking its synthetic utility.

Isomeric Distinction: A Critical Clarification

The precise placement of the hydroxyethyl group dictates the molecule's reactivity and potential applications. The N-substituted isomer is primarily used as a solvent or for polymer synthesis, where the lactam nitrogen is masked.[5][6] In contrast, the C3-substituted variant retains a reactive N-H bond and presents the hydroxyl group on a stereogenic side chain, offering significantly more versatility for synthetic elaboration.

G cluster_0 This compound (Focus of this Guide) cluster_1 1-(2-Hydroxyethyl)pyrrolidin-2-one (N-Substituted Isomer) node1 caption1 CAS: 932-47-8 Key Features: - Chiral Center (C3) - Primary Alcohol - Reactive N-H Lactam node2 caption2 CAS: 3445-11-2 Key Features: - Achiral - Primary Alcohol - Masked N-H Lactam

Caption: Structural and functional comparison of the target C3-substituted and N1-substituted isomers.

Physicochemical Properties

The combination of a polar lactam amide, a hydrogen-bond-donating hydroxyl group, and an N-H group imparts specific physicochemical properties that influence its behavior as both a reagent and an intermediate.

PropertyValueSignificance in Synthesis
Molecular Formula C₆H₁₁NO₂[4]Foundational for mass spectrometry and elemental analysis.
Molecular Weight 129.16 g/mol [4][7]Essential for stoichiometric calculations in reaction planning.
Hydrogen Bond Donors 2 (O-H, N-H)[7]Influences solubility in polar protic solvents and intermolecular interactions.
Hydrogen Bond Acceptors 2 (C=O, O-H)[7]Contributes to high polarity and potential for directed reactions.
LogP -0.3989 (Predicted)[7]Indicates high hydrophilicity, guiding solvent choice for reactions and purification.
Chirality Contains one stereocenter at the C3 position.The most valuable feature, enabling its use in asymmetric synthesis.

Strategic Synthesis of the Scaffold

While not widely commercialized, plausible and efficient synthetic routes to this compound can be devised from readily available starting materials. The causality behind a chosen synthetic pathway lies in establishing the C-C bond at the α-position to a carbonyl and subsequent cyclization. A robust strategy involves the α-alkylation of an ester followed by reductive cyclization.[8]

G Start Diethyl Malonate Int1 α-Alkylated Ester Start->Int1 1. NaH 2. BrCH₂CH₂OTBDMS Int2 Azido-Ester Intermediate Int1->Int2 Decarboxylation & Azide Introduction Int3 Amino-Ester Intermediate Int2->Int3 Azide Reduction (e.g., H₂, Pd/C) Product 3-(Carbethoxy)pyrrolidin-2-one Int3->Product Spontaneous Lactamization FinalProduct This compound Product->FinalProduct Ester Reduction (e.g., LiBH₄)

Caption: A plausible synthetic pathway for creating the 3-substituted pyrrolidin-2-one core.

Potential Applications in Organic Synthesis

The true value of this compound lies in its dual functionality, which allows for orthogonal chemical modifications. This section explores its potential as a versatile synthon.

Leveraging the Hydroxyl Group: A Gateway to Functional Diversity

The primary alcohol is a reliable functional handle for introducing a vast array of chemical moieties.

  • Oxidation: Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid opens new synthetic avenues. For instance, oxidation to the corresponding carboxylic acid yields 2-(2-oxo-pyrrolidin-3-yl)acetic acid, a valuable building block for peptide mimetics and more complex heterocyclic systems.

  • Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. This is a foundational strategy for attaching the scaffold to other molecules of interest, creating prodrugs, or modifying solubility and pharmacokinetic properties.

  • Activation and Nucleophilic Substitution: Conversion of the alcohol to a good leaving group (e.g., tosylate, mesylate, or halide) primes the side chain for S_N2 reactions. This allows for the facile introduction of key functional groups such as azides (for click chemistry), nitriles, thiols, and amines, dramatically expanding the synthetic possibilities.

Modifications of the Lactam Ring: Tuning the Core

The γ-lactam ring itself provides multiple points for strategic modification.

  • N-Alkylation/Arylation: The lactam N-H is readily deprotonated by a mild base and can be functionalized with a wide range of electrophiles. This allows for the introduction of alkyl, benzyl, or aryl groups to explore structure-activity relationships (SAR) in drug discovery programs.

  • Lactam Reduction: The amide carbonyl can be reduced to the corresponding amine using strong reducing agents like LiAlH₄, yielding 3-(2-hydroxyethyl)pyrrolidine. This transformation converts the lactam into a substituted pyrrolidine, a scaffold prevalent in many approved drugs and bioactive natural products.[1][9]

A Chiral Building Block for Asymmetric Synthesis

The most compelling application stems from the stereocenter at C3. If this compound is obtained in an enantiopure form (e.g., via asymmetric synthesis or chiral resolution), it becomes a powerful tool in the chiral pool. The inherent chirality can be used to direct the stereochemical outcome of subsequent reactions or to be incorporated as a defined stereocenter in a larger target molecule. This approach is fundamental in modern pharmaceutical synthesis, where single-enantiomer drugs are often required.[10]

G Core This compound Oxidation Oxidation (PCC, DMP) Core->Oxidation Activation Activation & Substitution (TsCl, NaN₃) Core->Activation N_Alkylation N-Alkylation (NaH, BnBr) Core->N_Alkylation Reduction Lactam Reduction (LiAlH₄) Core->Reduction Prod1 2-(2-Oxo-pyrrolidin-3-yl)acetic acid Oxidation->Prod1 Prod2 3-(2-Azidoethyl)pyrrolidin-2-one Activation->Prod2 Prod3 1-Benzyl-3-(2-hydroxyethyl)pyrrolidin-2-one N_Alkylation->Prod3 Prod4 3-(2-Hydroxyethyl)pyrrolidine Reduction->Prod4

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Hydroxyethyl)pyrrolidin-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-(2-Hydroxyethyl)pyrrolidin-2-one Scaffold

The pyrrolidin-2-one (γ-lactam) core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional polymers. The introduction of a 3-(2-hydroxyethyl) substituent offers a versatile handle for further chemical modifications, enabling the exploration of new chemical space for drug discovery and the development of novel materials with tailored properties. The primary alcohol functionality can be further derivatized to form esters, ethers, and other functional groups, making this compound a valuable building block for creating libraries of compounds for high-throughput screening.

This document provides a comprehensive guide to the synthesis of this compound, addressing the absence of a well-established, direct synthetic route in the current literature. By leveraging analogous, well-documented reactions, we present a plausible and robust multi-step synthetic pathway. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles and rationale for the experimental choices.

Strategic Approach to Synthesis

Given the lack of a direct reported synthesis for this compound, a multi-step approach is proposed. The core strategy involves the introduction of a two-carbon chain at the 3-position of the pyrrolidin-2-one ring, followed by the selective reduction of a terminal functional group to the desired primary alcohol.

The proposed synthetic pathway can be broken down into four key stages:

  • N-Protection of the Pyrrolidin-2-one Ring: To prevent unwanted side reactions at the nucleophilic nitrogen atom of the lactam during subsequent steps.

  • Introduction of a Carboxyalkyl Group at the 3-Position: Creation of a key intermediate, 3-(ethoxycarbonylmethyl)pyrrolidin-2-one, via a Michael addition.

  • Selective Reduction of the Ester to a Primary Alcohol: Transformation of the ester functionality into the target 2-hydroxyethyl group.

  • N-Deprotection: Removal of the protecting group to yield the final product.

Synthesis_Strategy Start Pyrrolidin-2-one Protected N-Boc-pyrrolidin-2-one Start->Protected Boc₂O, DMAP Unsaturated N-Boc-Δ³-pyrrolidin-2-one Protected->Unsaturated LDA, PhSeCl; H₂O₂ Michael_Adduct N-Boc-3-(diethoxycarbonylmethyl) -pyrrolidin-2-one Unsaturated->Michael_Adduct Diethyl malonate, NaOEt Decarboxylated N-Boc-3-(ethoxycarbonylmethyl) -pyrrolidin-2-one Michael_Adduct->Decarboxylated Krapcho Decarboxylation Reduced N-Boc-3-(2-hydroxyethyl) -pyrrolidin-2-one Decarboxylated->Reduced LiBH₄ or DIBAL-H Final_Product This compound Reduced->Final_Product TFA or HCl caption Overall synthetic strategy.

Figure 1: Proposed synthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: N-Boc-3-(ethoxycarbonylmethyl)pyrrolidin-2-one

This part details the synthesis of the crucial ester-containing intermediate.

Protocol 1.1: N-Protection of 2-Pyrrolidinone

Rationale: The lactam nitrogen of 2-pyrrolidinone is nucleophilic and can interfere with subsequent base-mediated reactions. Protection with a tert-butyloxycarbonyl (Boc) group is a standard and effective strategy. The Boc group is stable under the basic conditions of the subsequent Michael addition but can be readily removed under acidic conditions.[1]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
2-Pyrrolidinone616-45-585.1110.0 g (117.5 mmol)
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.2528.2 g (129.2 mmol)
4-(Dimethylamino)pyridine (DMAP)1122-58-3122.171.44 g (11.75 mmol)
Acetonitrile (anhydrous)75-05-841.05200 mL

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add 2-pyrrolidinone (10.0 g, 117.5 mmol) and anhydrous acetonitrile (200 mL).

  • Add DMAP (1.44 g, 11.75 mmol) to the solution and stir until it dissolves.

  • Add di-tert-butyl dicarbonate (28.2 g, 129.2 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidin-2-one as a solid.[2] The product can be further purified by recrystallization from hexane/ethyl acetate if necessary.

Protocol 1.2: Synthesis of N-Boc-Δ³-pyrrolidin-2-one

Rationale: To facilitate the Michael addition at the 3-position, an α,β-unsaturated lactam is required as the Michael acceptor. This can be achieved through a selenation-oxidation-elimination sequence.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
N-Boc-pyrrolidin-2-one85909-08-6185.2210.0 g (54.0 mmol)
Lithium diisopropylamide (LDA)4111-54-0107.1264.8 mL (1.0 M in THF/hexane)
Phenylselenyl chloride (PhSeCl)5633-47-6191.5311.4 g (59.4 mmol)
Hydrogen peroxide (H₂O₂)7722-84-134.0120 mL (30% solution)
Tetrahydrofuran (THF, anhydrous)109-99-972.11250 mL

Procedure:

  • In a dry 500 mL flask under an inert atmosphere, dissolve N-Boc-pyrrolidin-2-one (10.0 g, 54.0 mmol) in anhydrous THF (150 mL) and cool to -78 °C.

  • Slowly add LDA solution (64.8 mL, 1.0 M) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • In a separate flask, dissolve phenylselenyl chloride (11.4 g, 59.4 mmol) in anhydrous THF (100 mL) and add this solution dropwise to the enolate solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and slowly add 30% hydrogen peroxide (20 mL).

  • Stir vigorously for 1-2 hours at 0 °C, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to afford N-Boc-Δ³-pyrrolidin-2-one.

Protocol 1.3: Michael Addition and Decarboxylation

Rationale: The Michael addition of a soft nucleophile, such as the enolate of diethyl malonate, to the α,β-unsaturated lactam will form a new carbon-carbon bond at the desired 3-position.[3][4] The subsequent Krapcho decarboxylation is a reliable method for removing one of the ester groups under relatively mild, neutral conditions.[5]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
N-Boc-Δ³-pyrrolidin-2-oneN/A183.215.0 g (27.3 mmol)
Diethyl malonate105-53-3160.174.81 g (30.0 mmol)
Sodium ethoxide141-52-668.050.19 g (2.73 mmol)
Ethanol (anhydrous)64-17-546.07100 mL
Sodium chloride (NaCl)7647-14-558.441.60 g (27.3 mmol)
Dimethyl sulfoxide (DMSO)67-68-578.1350 mL
Water7732-18-518.021 mL

Procedure:

  • To a solution of sodium ethoxide (0.19 g, 2.73 mmol) in anhydrous ethanol (50 mL) at room temperature, add diethyl malonate (4.81 g, 30.0 mmol) dropwise.

  • Stir for 30 minutes, then add a solution of N-Boc-Δ³-pyrrolidin-2-one (5.0 g, 27.3 mmol) in anhydrous ethanol (50 mL).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After the Michael addition is complete, cool the reaction mixture and concentrate under reduced pressure.

  • To the crude Michael adduct, add DMSO (50 mL), NaCl (1.60 g, 27.3 mmol), and water (1 mL).

  • Heat the mixture to 160-170 °C and stir for 2-4 hours, or until gas evolution ceases.

  • Cool the reaction to room temperature, pour into water (200 mL), and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain N-Boc-3-(ethoxycarbonylmethyl)pyrrolidin-2-one.

Part 2: Reduction and Deprotection to Yield this compound

This part focuses on the final transformations to obtain the target molecule.

Protocol 2.1: Reduction of the Ester

Rationale: The selective reduction of the ester group in the presence of the lactam carbonyl is crucial. Lithium borohydride (LiBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is known to selectively reduce esters over amides.[6] Alternatively, Di-isobutylaluminium hydride (DIBAL-H) at low temperatures is also an excellent choice for this transformation.[7][8][9]

Materials (LiBH₄ Method):

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
N-Boc-3-(ethoxycarbonylmethyl)pyrrolidin-2-oneN/A257.295.0 g (19.4 mmol)
Lithium borohydride (LiBH₄)16949-15-821.781.27 g (58.2 mmol)
Tetrahydrofuran (THF, anhydrous)109-99-972.11100 mL

Procedure (LiBH₄ Method):

  • Dissolve N-Boc-3-(ethoxycarbonylmethyl)pyrrolidin-2-one (5.0 g, 19.4 mmol) in anhydrous THF (100 mL) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C and add LiBH₄ (1.27 g, 58.2 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-Boc-3-(2-hydroxyethyl)pyrrolidin-2-one.

Reduction_Mechanism Ester R-COOEt Intermediate [Tetrahedral Intermediate] Ester->Intermediate Nucleophilic attack by H⁻ Hydride LiBH₄ Alcohol R-CH₂OH Intermediate->Alcohol Elimination of EtO⁻ and further reduction caption Simplified reduction of ester to alcohol.

Figure 2: Simplified mechanism of ester reduction.

Protocol 2.2: N-Deprotection

Rationale: The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions, using trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM).[1][10][11]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
N-Boc-3-(2-hydroxyethyl)pyrrolidin-2-oneN/A215.263.0 g (13.9 mmol)
Trifluoroacetic acid (TFA)76-05-1114.0210 mL
Dichloromethane (DCM)75-09-284.9340 mL

Procedure:

  • Dissolve N-Boc-3-(2-hydroxyethyl)pyrrolidin-2-one (3.0 g, 13.9 mmol) in DCM (40 mL) in a round-bottom flask and cool to 0 °C.

  • Add TFA (10 mL) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a small amount of water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous solution with dichloromethane (5 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The final product can be purified by column chromatography (silica gel, using a more polar eluent system such as dichloromethane/methanol) or by recrystallization.

Characterization Data (Expected)

CompoundAppearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (ESI+) [M+H]⁺
N-Boc-3-(ethoxycarbonylmethyl)pyrrolidin-2-oneColorless oil~4.1 (q, 2H), ~3.4 (t, 2H), ~2.5 (m, 3H), ~2.0 (m, 2H), 1.45 (s, 9H), 1.2 (t, 3H)~175, 172, 151, 82, 61, 45, 38, 35, 28, 25, 14258.15
N-Boc-3-(2-hydroxyethyl)pyrrolidin-2-oneWhite solid~3.7 (t, 2H), ~3.4 (t, 2H), ~2.4 (m, 1H), ~2.1-1.8 (m, 4H), 1.45 (s, 9H)~176, 151, 82, 61, 45, 38, 32, 28, 25216.12
This compoundViscous oil/solid~6.5 (br s, 1H), ~3.7 (t, 2H), ~3.3 (t, 2H), ~2.4 (m, 1H), ~2.1-1.8 (m, 4H)~178, 61, 46, 38, 32, 25116.07

Note: The exact chemical shifts (δ) may vary depending on the solvent and concentration.

Safety Precautions

  • 2-Pyrrolidinone: Causes serious eye irritation.[12][13][14] Handle with appropriate personal protective equipment (PPE), including safety goggles and gloves.[12][13]

  • LDA: Pyrophoric and corrosive. Handle under an inert atmosphere and with extreme care.

  • Phenylselenyl chloride: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

  • DIBAL-H: Pyrophoric and reacts violently with water.[7] Handle under an inert atmosphere.

  • LiBH₄: Flammable solid and reacts with water to produce flammable gases.[15]

  • TFA: Highly corrosive. Handle in a fume hood with acid-resistant gloves and safety goggles.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

References

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • MDPI. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. [Link]

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • RSC Publishing. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. [Link]

  • Google Patents. EP2070899A1 - Deprotection of N-BOC compounds.
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. [Link]

  • Beilstein Journals. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. [Link]

  • Chemistry Steps. DIBAL Reducing Agent. [Link]

  • Wikipedia. 2-Pyrrolidone. [Link]

  • YouTube. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. [Link]

  • PMC - PubMed Central. Synthesis of New Optically Active 2-Pyrrolidinones. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • RSC Publishing. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • PMC - PubMed Central. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. [Link]

  • VNU Journal of Science: Natural Sciences and Technology. SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2-ONE DERIVATIVES CONT. [Link]

  • YouTube. (2024, May 6). LiBH4 and It's Derivatives: Reducing Agents In Organic Chemistry For NET | Reagent by Avinash sir. [Link]

  • Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. [Link]

  • FooDB. Showing Compound 2-Pyrrolidinone (FDB000741). [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

  • RSC Publishing. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

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Application Notes & Protocols: 3-(2-Hydroxyethyl)pyrrolidin-2-one as a Versatile Solvent for Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) as a solvent in polymerization reactions. HEP, a derivative of pyrrolidone, presents a unique combination of high polarity, a high boiling point, and the presence of a reactive hydroxyl group, making it a compelling alternative to traditional and more hazardous solvents like N-Methyl-2-pyrrolidone (NMP).[1][2][3] This guide details the physicochemical properties of HEP, outlines its advantages in polymerization, and provides validated, step-by-step protocols for its use in a representative free-radical polymerization system. The causality behind experimental choices is explained to empower users to adapt these protocols to their specific needs.

Introduction: The Case for this compound (HEP) in Polymer Synthesis

The selection of an appropriate solvent is a critical parameter in polymerization, influencing not only monomer and polymer solubility but also reaction kinetics, polymer microstructure, and the final properties of the material. For decades, N-Methyl-2-pyrrolidone (NMP) has been a workhorse solvent in the polymer industry due to its excellent solvating power for a wide range of polymers.[2] However, growing concerns over its reprotoxic potential have led to increased regulatory scrutiny and a pressing need for safer, greener alternatives.[1][3]

This compound, also known as N-(2-Hydroxyethyl)-2-pyrrolidone (CAS 3445-11-2), emerges as a promising candidate.[4][5] Its molecular structure, featuring a polar lactam ring and a pendant hydroxyl group, imparts a unique set of properties that are highly advantageous for polymerization processes.[6][7] This guide will explore these properties and provide the necessary protocols to successfully implement HEP in your polymerization workflows.

Physicochemical Properties and Advantages of HEP

The utility of HEP as a polymerization solvent is grounded in its distinct physical and chemical characteristics. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (HEP)

PropertyValueSource(s)
Molecular Formula C6H11NO2[5][8]
Molecular Weight 129.16 g/mol [5][9]
Appearance Colorless to yellow liquid[4][6]
Density 1.143 g/mL at 25 °C[5][8][9]
Boiling Point 140-142 °C at 3 mmHg[4][5][8]
295 °C at 760 mmHg[9]
Melting Point 19-21 °C[4][5]
Flash Point >100 °C (>230 °F)[5][9]
Water Solubility 1000 g/L at 20 °C (Miscible)[5][10]
Refractive Index n20/D 1.496[5][8][9]
Hansen Solubility Parameters δD: 18.0, δP: 9.2, δH: 15.7[9]
Key Advantages in Polymerization:
  • High Boiling Point & Low Volatility: The high boiling point of HEP allows for polymerization reactions to be conducted over a wide range of temperatures, from ambient to elevated, without significant solvent loss.[10] This is particularly beneficial for reactions requiring high temperatures to achieve desired kinetics or polymer properties.

  • Excellent Solvating Power: As a polar aprotic solvent, HEP effectively dissolves a wide variety of monomers and the resulting polymers, including those that are challenging to solubilize in other common solvents.[10] Its Hansen Solubility Parameters indicate a strong capacity for both polar and hydrogen-bonding interactions.[9]

  • Reactive Hydroxyl Group: The primary hydroxyl group on the ethyl side chain offers a unique handle for further chemical modification.[6][7] This functionality can be used to graft the pyrrolidone moiety onto polymer backbones or to initiate certain types of polymerizations, creating novel polymer architectures.

  • Water Miscibility: HEP's complete miscibility with water provides flexibility in reaction design, enabling its use in aqueous or semi-aqueous polymerization systems.[5][10] This is particularly relevant for the synthesis of hydrogels and other water-soluble polymers used in biomedical and pharmaceutical applications.

  • Reduced Hazard Profile: While appropriate personal protective equipment should always be used, HEP is generally considered to have a more favorable safety profile compared to NMP, which is classified as a reproductive toxin.[1][3]

Application Protocol: Free-Radical Polymerization of N-Vinylpyrrolidone (NVP)

To illustrate the practical application of HEP, this section provides a detailed protocol for the solution polymerization of N-vinylpyrrolidone (NVP), a common monomer used to produce polyvinylpyrrolidone (PVP), a widely used polymer in the pharmaceutical and personal care industries.

Rationale for Experimental Design

This protocol employs a standard free-radical polymerization initiated by Azobisisobutyronitrile (AIBN). HEP is chosen as the solvent to maintain the homogeneity of the reaction mixture as the polymer chains grow. The reaction temperature is set to 70 °C, which is optimal for the thermal decomposition of AIBN to generate free radicals. The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent oxygen from inhibiting the polymerization.

Materials and Equipment
  • Monomer: N-Vinylpyrrolidone (NVP), inhibitor-free

  • Solvent: this compound (HEP), anhydrous grade

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Precipitating Solvent: Diethyl ether, cold

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Inert gas source (Nitrogen or Argon) with bubbler

    • Syringes and needles

    • Beakers and filtration apparatus (e.g., Büchner funnel)

    • Vacuum oven

Experimental Workflow Diagram

PolymerizationWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization Monomer_Prep Purify NVP (remove inhibitor) Charge Add HEP, NVP, AIBN Monomer_Prep->Charge Solvent_Prep Dry HEP (if necessary) Solvent_Prep->Charge Setup Assemble glassware Inert Purge with N2/Ar Setup->Inert Inert->Charge Heat Heat to 70 °C Charge->Heat Polymerize Polymerize for 4-6 h Heat->Polymerize Cool Cool to RT Polymerize->Cool Precipitate Precipitate in diethyl ether Cool->Precipitate Filter Filter polymer Precipitate->Filter Wash Wash with ether Filter->Wash Dry Dry under vacuum Wash->Dry Characterize Analyze PVP (GPC, NMR, etc.) Dry->Characterize

Sources

Application Notes and Protocols: 3-(2-Hydroxyethyl)pyrrolidin-2-one as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Niche Pyrrolidinone Isomer

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in key biological interactions. Within this class of compounds, 3-(2-Hydroxyethyl)pyrrolidin-2-one emerges as a building block with significant, yet underexplored, potential.

These application notes serve as a detailed technical guide for researchers, medicinal chemists, and drug development professionals. The focus is to elucidate the synthetic utility of this compound, providing a framework for its strategic incorporation into drug discovery programs. A critical aspect of this guide is to distinguish this specific isomer from its more commercially prevalent counterpart, 1-(2-hydroxyethyl)-2-pyrrolidone, and to highlight the unique synthetic opportunities it presents.

Isomeric Distinction: A Critical Consideration for Synthetic Strategy

A point of common confusion is the distinction between this compound and its N-substituted isomer, 1-(2-Hydroxyethyl)-2-pyrrolidone. The positioning of the hydroxyethyl group dictates the available reactive sites and, consequently, the synthetic pathways that can be pursued.

FeatureThis compound 1-(2-Hydroxyethyl)-2-pyrrolidone
CAS Number 932-47-8[3]3445-11-2[4][5][6]
Molecular Formula C₆H₁₁NO₂[3]C₆H₁₁NO₂[5]
Molecular Weight 129.16 g/mol [3]129.16 g/mol [5]
Key Structural Feature Unsubstituted lactam nitrogen (secondary amine)Substituted lactam nitrogen (tertiary amide)
Primary Reactive Sites Lactam N-H, primary alcohol O-HPrimary alcohol O-H

This fundamental structural difference is paramount. The presence of a secondary amine in the lactam ring of the 3-substituted isomer opens up a vast array of derivatization possibilities not available to the 1-substituted isomer, making it a potentially more versatile building block for creating diverse molecular libraries.

G cluster_0 Structural Isomers of C₆H₁₁NO₂ 3_isomer This compound (CAS: 932-47-8) Secondary Lactam Amine 1_isomer 1-(2-Hydroxyethyl)-2-pyrrolidone (CAS: 3445-11-2) Tertiary Lactam Amide 3_isomer->1_isomer Positional Isomerism

Caption: Isomeric relationship between the 3- and 1-substituted forms.

Physicochemical Properties and Handling

While comprehensive data for this compound is not as abundant as for its isomer, the following properties are reported:

PropertyValueSource
Purity ≥95%[3]
Storage Room temperature, inert atmosphere, keep in dark place[3]

Safe Handling: As with all laboratory reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes and prevent inhalation.

Synthetic Potential and Key Reactive Centers

The true value of this compound lies in its dual functionality. The molecule presents three primary sites for chemical modification, allowing for the systematic exploration of chemical space.

G cluster_sites Reactive Sites Core 3-(2-Hydroxyethyl) pyrrolidin-2-one N_H Lactam N-H (Secondary Amine) Core->N_H N-Alkylation N-Arylation N-Acylation O_H Primary Alcohol O-H Core->O_H O-Alkylation O-Acylation O-Sulfonylation C3_alpha α-Carbon (C3) (Enolate Formation) Core->C3_alpha Further Alkylation (with protection)

Caption: Key reactive sites on this compound.

  • The Lactam Nitrogen (N-H): This secondary amine is a versatile handle for introducing a wide range of substituents. Standard N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and N-acylation reactions can be employed to append various functional groups, thereby modulating the molecule's properties.

  • The Primary Alcohol (O-H): The terminal hydroxyl group can be readily functionalized through esterification, etherification, or conversion to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic displacement. This allows for the extension of the side chain and the introduction of diverse pharmacophoric elements.

  • The α-Carbon (C3): While requiring appropriate reaction conditions (e.g., use of a strong base and protection of the N-H and O-H groups), the C3 position is amenable to further functionalization via enolate chemistry. This allows for the introduction of additional substituents at the 3-position, further increasing molecular complexity.

Application in Pharmaceutical Scaffolding: Hypothetical Protocols

Given the limited specific literature for this isomer, the following protocols are presented as robust, generalized methodologies based on established chemical principles for pyrrolidinones and related structures. These serve as a starting point for laboratory investigation.

Protocol 1: N-Alkylation of the Lactam Core

This protocol describes a general procedure for attaching an alkyl or benzyl group to the lactam nitrogen, a common strategy in medicinal chemistry to probe specific binding pockets.

Objective: To synthesize N-substituted derivatives of this compound.

Materials:

  • This compound

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl/benzyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: O-Acylation of the Hydroxyethyl Side Chain

This protocol details the esterification of the primary alcohol, a method often used to create prodrugs or to introduce functionalities that can engage in specific hydrogen bonding interactions.

Objective: To synthesize O-acyl derivatives of this compound.

Materials:

  • This compound

  • Acyl chloride or carboxylic anhydride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with DCM.

  • Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by flash column chromatography.

Potential Therapeutic Applications

While no specific drugs have been publicly cited as being synthesized from this compound, the pyrrolidin-2-one core is central to a range of therapeutics. The structural motifs that can be generated from this building block suggest potential applications in several areas:

  • Central Nervous System (CNS) Agents: The pyrrolidinone scaffold is a key component of nootropic and anticonvulsant drugs. Derivatization of the 3- and N-positions could lead to novel modulators of ion channels or receptors in the CNS.

  • Antiviral and Antibacterial Agents: The pyrrolidine ring is found in numerous antiviral and antibacterial compounds.[2] The functional handles of this compound allow for its incorporation into structures designed to inhibit key microbial enzymes.

  • Enzyme Inhibitors: The stereochemistry and functionalization potential at the 3-position make this scaffold an attractive starting point for designing inhibitors for enzymes such as kinases, proteases, and histone deacetylases (HDACs).

Conclusion

This compound represents a versatile, albeit underutilized, building block for pharmaceutical synthesis. Its key advantage over its 1-substituted isomer is the presence of a reactive secondary lactam amine, which, in combination with the primary alcohol, provides a platform for dual functionalization. The protocols and synthetic strategies outlined in these notes are intended to provide medicinal chemists with a foundational understanding of how this molecule can be leveraged to create novel, diverse, and potentially bioactive compounds. As the demand for new chemical entities with improved pharmacological profiles continues to grow, the exploration of such niche building blocks will be crucial for innovation in drug discovery.

References

  • This compound. Lead Sciences. (n.d.). Available at: [Link]

  • Iannazzo, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7565. Available at: [Link]

  • N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Mallak Specialties. (n.d.). Available at: [Link]

  • CAS No : 3445-11-2 | Product Name : 1-(2-Hydroxyethyl)pyrrolidin-2-one. Pharmaffiliates. (n.d.). Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. NIST Chemistry WebBook. Available at: [Link]

Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of 3-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2-Hydroxyethyl)pyrrolidin-2-one. Due to the polar nature of this analyte, a reversed-phase chromatographic approach utilizing a polar-endcapped C18 stationary phase is employed to ensure adequate retention and symmetrical peak shape. The method is developed for UV detection and has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for use in research and quality control environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method parameters, sample preparation, and a full validation protocol.

Introduction

This compound (CAS No. 3445-11-2) is a heterocyclic compound of interest in various fields, including pharmaceutical development and chemical synthesis. Its structure, featuring a pyrrolidinone ring and a hydroxyethyl side chain, imparts significant polarity, making it highly soluble in aqueous media.[1][2] The accurate quantification of this compound is crucial for process monitoring, purity assessment, and stability studies.

The inherent polarity of this compound presents a challenge for traditional reversed-phase HPLC methods, often resulting in poor retention and peak shape on standard C18 columns.[3] This application note describes a tailored HPLC method that overcomes these challenges through the strategic selection of a polar-modified stationary phase and an optimized aqueous/organic mobile phase. The method is designed to be simple, reproducible, and compatible with standard HPLC instrumentation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Structure PubChem
Molecular Formula C₆H₁₁NO₂[2][4]
Molecular Weight 129.16 g/mol [2][4]
Appearance Colorless to yellow liquid[5]
Water Solubility High[1]
Predicted pKa 14.49 ± 0.10ChemicalBook
Predicted LogP -1.03ChemicalBook

The high polarity, indicated by the negative LogP value and high water solubility, necessitates a chromatographic strategy that enhances retention on a reversed-phase column.

HPLC Method Development and Rationale

The selection of chromatographic conditions is driven by the polar nature of this compound.

Column Selection: The Importance of a Polar-Modified Stationary Phase

Standard C18 columns can suffer from "phase collapse" or dewetting in highly aqueous mobile phases, leading to a loss of retention for polar analytes. To counteract this, a polar-endcapped C18 column is recommended. These columns have a modified surface that improves wettability and provides alternative interaction mechanisms (e.g., hydrogen bonding) for polar compounds, thus enhancing retention.[6]

  • Recommended Column: A polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase Selection and Optimization

A simple mobile phase consisting of a mixture of water and a polar organic solvent is ideal for reversed-phase chromatography.[7][8]

  • Mobile Phase A (Aqueous): HPLC-grade water

  • Mobile Phase B (Organic): Acetonitrile

  • Rationale: Acetonitrile is chosen for its low viscosity and UV transparency at low wavelengths. The mobile phase composition is optimized to achieve a retention time that allows for good separation from any potential impurities without excessive run times. An isocratic elution is sufficient for the analysis of the pure compound.

Detection Wavelength

Detailed HPLC Protocol

Instrumentation and Materials
  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • This compound reference standard

Chromatographic Conditions
ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase Water:Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the validated range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Protocol

This HPLC method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11][12][13][14]

System Suitability

System suitability testing is performed to ensure that the chromatographic system is operating correctly.

  • Procedure: Inject the working standard solution (e.g., 50 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

Specificity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities or degradation products.

  • Procedure: Analyze a blank (mobile phase), the reference standard, and a sample spiked with potential impurities.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response.

  • Procedure: Analyze a series of at least five concentrations of the reference standard (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Acceptance Criteria:

    • Correlation coefficient (r²): ≥ 0.999[15]

Accuracy

Accuracy is the closeness of the measured value to the true value.

  • Procedure: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria:

    • Mean recovery: 98.0% to 102.0%[7]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: RSD ≤ 2.0%[15]

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantified.

    • Determination: Based on a signal-to-noise ratio of 3:1.

  • LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

    • Determination: Based on a signal-to-noise ratio of 10:1.[11]

Robustness

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Water:Acetonitrile 96:4 and 94:6)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Data Presentation and Visualization

Summary of Validation Results (Example)
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (RSD%) ≤ 2.0%0.8%
Intermediate Precision (RSD%) ≤ 2.0%1.2%
LOD S/N ≥ 30.2 µg/mL
LOQ S/N ≥ 100.7 µg/mL
Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_mobile Prepare Mobile Phase (Water:ACN 95:5) prep_std Prepare Standard Solutions (1-100 µg/mL) prep_mobile->prep_std prep_sample Prepare Sample Solution (within range, filter) prep_mobile->prep_sample sys_suit System Suitability Test (6 injections of standard) analysis Inject Blank, Standards, and Samples sys_suit->analysis If criteria met data_acq Data Acquisition analysis->data_acq quant Quantification (Peak Area vs. Concentration) data_acq->quant validation Perform Validation Calculations (Linearity, Accuracy, Precision, etc.) quant->validation report Generate Report validation->report

Caption: HPLC analysis workflow for this compound.

Method Validation Logic

G cluster_performance Performance Characteristics Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity (r² ≥ 0.999) Method->Linearity Accuracy Accuracy (98-102% Recovery) Method->Accuracy Precision Precision (RSD ≤ 2%) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of the polar compound this compound. By employing a polar-endcapped C18 column, the challenges associated with poor retention of polar analytes in reversed-phase chromatography are effectively overcome. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is accurate, precise, and suitable for its intended use in quality control and research settings. This application note serves as a complete guide for the implementation and validation of this analytical method.

References

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology.
  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-visible absorption spectra of NMP showing absorbance below 450... Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Waters. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]

  • Ashland. (n.d.). HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Retrieved from [Link]

  • ResearchGate. (2017). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. Retrieved from [Link]

  • MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). Hydroxyethyl Cellulose. Retrieved from [Link]

  • PubMed. (2024). Hydrophilic Interaction Liquid Chromatography (HILIC) Enrichment of Glycopeptides Using PolyHYDROXYETHYL A. Retrieved from [Link]

  • PubMed. (1976). An improved synthetic route to the beta-hydroxyethyl esters of 5'-nucleotides. Retrieved from [Link]

  • PubMed. (2025). Development of a HILIC-MS/MS method for simultaneous quantification of lipophilic antitumor TriPPPro-prodrugs and their polar metabolites in HT29 cell extracts. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Hydroxyethyl-2-nitro-p-toluidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Semantic Scholar. (2020). A Theoretical Study of 2-hydroxyethyl Substituted NHC Precursors Containing ortho–, meta– and para– methylbenzyl. Retrieved from [Link]

  • ResearchGate. (2016). Preparation and characterization of hydroxyethyl cellulose with high degree of substitution in heterogeneous system. Retrieved from [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) of 3-(2-Hydroxyethyl)pyrrolidin-2-one.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-(2-Hydroxyethyl)pyrrolidin-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a robust and reliable method for the analysis of this compound, also known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its inherent polarity and low volatility stemming from the terminal hydroxyl group, direct GC analysis of this compound is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1] To overcome these limitations, this protocol employs a chemical derivatization step—silylation—to enhance the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[2][3] This guide provides a comprehensive, step-by-step protocol for sample preparation, derivatization, instrument configuration, and data analysis, designed for researchers in pharmaceutical development, quality control, and metabolomics.

Introduction and Scientific Principle

This compound is a chemical intermediate used in various organic syntheses, including the development of pharmaceuticals and specialty chemicals.[4] Accurate quantification and identification of this compound are crucial for process monitoring, quality assurance, and stability studies.

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds.[5] However, the polar hydroxyl (-OH) group in this compound can lead to undesirable interactions with the GC column's stationary phase through hydrogen bonding, causing significant peak tailing and potential sample loss on the column.[1]

To address this, chemical derivatization is an essential preparatory step. This method utilizes silylation, a common and effective derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[1][6]

Reaction: Analyte-OH + Silylating Reagent (MSTFA) → Analyte-O-Si(CH₃)₃ + Volatile Byproducts

This transformation effectively masks the polar hydroxyl group, leading to several key advantages:

  • Increased Volatility: The resulting TMS-ether is significantly more volatile than the parent alcohol, allowing it to travel through the GC column at lower temperatures.[6]

  • Improved Thermal Stability: The derivatized compound is more stable at the high temperatures of the GC injector and column.[1]

  • Enhanced Chromatographic Performance: The reduction in polarity minimizes column interactions, resulting in sharper, more symmetrical peaks and improved analytical precision.

The derivatized analyte is then separated by the gas chromatograph and detected by a mass spectrometer, which provides both quantitative data and structural information based on the compound's unique mass fragmentation pattern.

Analytical Workflow Overview

The entire process, from sample receipt to final analysis, is outlined below. This workflow is designed to ensure reproducibility and accuracy.

GCMS_Workflow Figure 1. Overall Analytical Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Sample Aliquoting (e.g., in solution or neat) drying 2. Solvent Evaporation/ Lyophilization (Anhydrous Conditions) sample->drying reconstitution 3. Reconstitution (in Aprotic Solvent) drying->reconstitution add_reagent 4. Addition of Silylating Reagent (e.g., MSTFA) reconstitution->add_reagent incubation 5. Incubation (e.g., 60°C for 30 min) add_reagent->incubation injection 6. GC Injection incubation->injection separation 7. Chromatographic Separation injection->separation detection 8. Mass Spectrometric Detection separation->detection integration 9. Peak Integration & Quantification detection->integration library_match 10. Spectral Library Matching & Identification integration->library_match reporting 11. Final Report Generation library_match->reporting

Sources

Revolutionizing Analytical Strategies for Polar Pyrrolidinones: A Guide to Derivatization of 3-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust analysis of polar, functionalized molecules like 3-(2-Hydroxyethyl)pyrrolidin-2-one presents a significant challenge in modern analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) which requires analytes to be volatile and thermally stable. This application note provides a comprehensive technical guide for the derivatization of this compound, a molecule featuring both a hydroxyl and a lactam (cyclic amide) functional group. We will explore the fundamental principles behind derivatization, focusing on silylation and acylation as primary strategies to enhance analyte volatility, improve chromatographic peak shape, and increase detection sensitivity. Detailed, step-by-step protocols, causality-driven experimental choices, and comparative data are presented to empower researchers, scientists, and drug development professionals to implement these techniques effectively.

Introduction: The Analytical Imperative for Derivatization

This compound is a polar molecule characterized by a primary alcohol and a cyclic amide (lactam) structure. These functional groups, while central to its chemical properties, render it non-volatile and prone to thermal degradation at temperatures typical for GC analysis.[1][2] Direct injection of such compounds often results in poor chromatographic performance, including broad, tailing peaks or even complete absence of a detectable signal.[1]

Chemical derivatization addresses these challenges by chemically modifying the analyte to produce a new compound with properties more suitable for a given analytical method.[1][3] The primary goals of derivatizing this compound are:

  • To Increase Volatility: By masking the polar hydroxyl (-OH) and amide (N-H) groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[1][4]

  • To Enhance Thermal Stability: The resulting derivatives are often more resistant to thermal degradation in the GC inlet and column.[4]

  • To Improve Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification accuracy.[5]

  • To Enhance Mass Spectrometric Identification: Derivatized compounds can produce characteristic fragmentation patterns in MS, aiding in structural elucidation.[4]

This guide will focus on two of the most prevalent and effective derivatization techniques for hydroxyl and amide functional groups: silylation and acylation .[4]

Foundational Chemistry: Targeting the Functional Groups

The structure of this compound contains two active hydrogen sites susceptible to derivatization: the hydrogen of the primary alcohol and the hydrogen on the amide nitrogen.

The reactivity of these functional groups towards derivatization generally follows the order: Alcohol > Amine > Amide .[1] This hierarchy is crucial when selecting reagents and optimizing reaction conditions, as the primary alcohol is expected to be more readily derivatized than the amide nitrogen.

Silylation: The Gold Standard for Hydroxyl Group Derivatization

Silylation is a robust and widely used derivatization method that involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[3][4] This process dramatically increases the volatility and thermal stability of the analyte.[4]

Reagent Selection and Rationale

The most common silylating reagents are derivatives of trimethylsilane. For a molecule like this compound, which contains a relatively unhindered primary alcohol and a less reactive amide, a strong silylating agent is recommended.

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): This is a powerful and versatile TMS donor.[6] Its byproducts, trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes chromatographic interference.[6]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, often considered even more volatile than BSTFA, making it excellent for trace analysis.[7][8][9]

  • Catalysts (e.g., TMCS - Trimethylchlorosilane): For less reactive or sterically hindered groups, a catalyst like TMCS is often added to the silylating reagent (e.g., BSTFA + 1% TMCS).[5] The catalyst accelerates the reaction, ensuring complete derivatization, especially of the amide group.[5]

Silylation Workflow and Protocol

The following protocol provides a detailed methodology for the silylation of this compound using BSTFA with a TMCS catalyst.

Diagram: Silylation Workflow

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: Dry Analyte dissolve Dissolve in Aprotic Solvent (e.g., Pyridine, Acetonitrile) start->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent Transfer to Reaction Vial vortex Vortex to Mix add_reagent->vortex heat Heat at 70-80°C for 30-60 min vortex->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject

Caption: A typical workflow for the silylation of polar analytes.

Protocol 1: Silylation with BSTFA + 1% TMCS

Materials:

  • This compound standard or dried sample extract.

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Anhydrous Pyridine or Acetonitrile (GC grade).

  • 2 mL reaction vials with PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

  • GC-MS system.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as silylating reagents readily react with water, which can reduce derivatization efficiency and lead to reagent degradation.[1] If the analyte is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Dissolve 1-10 mg of the dried analyte in 100 µL of anhydrous pyridine or acetonitrile in a reaction vial.[6] Pyridine can act as a catalyst and acid scavenger, facilitating the reaction.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is crucial to drive the reaction to completion.[6]

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 75°C for 45 minutes. The elevated temperature is necessary to ensure the less reactive amide group is fully derivatized.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Self-Validation and Causality:

  • Why dry conditions? Moisture will consume the silylation reagent, leading to incomplete derivatization of the target analyte.[1][10]

  • Why heat? While the primary alcohol may react at room temperature, the amide nitrogen requires thermal energy to overcome its lower reactivity.

  • Verification of Completion: To ensure the reaction has gone to completion, analyze aliquots at different time points (e.g., 30, 45, 60 minutes) until the peak area of the di-TMS derivative no longer increases.[6]

Expected Product: 3-(2-(trimethylsilyloxy)ethyl)-1-(trimethylsilyl)pyrrolidin-2-one.

Acylation: An Alternative Pathway to Volatility

Acylation involves reacting the analyte's active hydrogens with a carboxylic acid derivative, typically an acid anhydride, to form esters and amides.[4] Fluorinated acylating agents are particularly useful as they introduce fluorine atoms into the molecule, which can significantly enhance the response of an electron capture detector (ECD) and provide unique mass spectral fragments.[11]

Reagent Selection and Rationale

For this compound, perfluorinated acid anhydrides are excellent choices.

  • TFAA (Trifluoroacetic Anhydride): The most reactive and volatile of the common fluorinated anhydrides, producing stable and highly volatile derivatives.[5]

  • PFPA (Pentafluoropropionic Anhydride): Reacts readily with alcohols, phenols, and amines to form stable derivatives suitable for GC-MS analysis.[12][13]

  • HFBA (Heptafluorobutyric Anhydride): Similar to TFAA and PFPA, it is highly reactive and its derivatives are well-suited for ECD detection.[12]

Acylation Workflow and Protocol

Diagram: Acylation Workflow

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Post-Reaction & Analysis start Start: Analyte in Solution solvent Use Aprotic Solvent (e.g., Ethyl Acetate) start->solvent add_reagent Add Acylating Agent (e.g., PFPA) solvent->add_reagent Transfer to Reaction Vial vortex Vortex to Mix add_reagent->vortex heat Heat at 60-70°C for 15-30 min vortex->heat evaporate Evaporate to Dryness (Removes excess reagent/acid) heat->evaporate reconstitute Reconstitute in Solvent (e.g., Ethyl Acetate) evaporate->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: General workflow for the acylation of analytes for GC-MS.

Protocol 2: Acylation with Pentafluoropropionic Anhydride (PFPA)

Materials:

  • This compound standard or sample extract.

  • Pentafluoropropionic Anhydride (PFPA).

  • Ethyl Acetate (GC grade).

  • 2 mL reaction vials with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen evaporator.

  • Vortex mixer.

  • GC-MS system.

Procedure:

  • Sample Preparation: If the sample is not already in a volatile organic solvent, dissolve 0.1-2 mg in 100 µL of ethyl acetate in a reaction vial.[12]

  • Reagent Addition: Add 50 µL of PFPA to the vial.

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 65°C for 30 minutes.[13]

  • Work-up: After cooling to room temperature, evaporate the mixture to dryness under a gentle stream of nitrogen. This step is critical to remove the excess acylating agent and the pentafluoropropionic acid byproduct, which can be corrosive to the GC column.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate.

  • Analysis: The sample is now ready for injection into the GC-MS.

Self-Validation and Causality:

  • Why the work-up step? Unlike silylation, acylation produces a non-volatile acid byproduct. Failure to remove it can lead to poor chromatography and damage to the analytical column.

  • Choice of Fluorinated Reagent: The choice between TFAA, PFPA, and HFBA can be guided by the desired retention time and the mass of the derivative. Larger acyl groups will increase the retention time.

Expected Product: 2-(2-oxo-1-(pentafluoropropanoyl)pyrrolidin-3-yl)ethyl pentafluoropropanoate.

Data Presentation and Method Comparison

The selection between silylation and acylation depends on the specific analytical goals, available instrumentation, and the nature of the sample matrix.

Parameter Silylation (BSTFA/MSTFA) Acylation (PFPA/TFAA)
Reactivity Excellent for alcohols, good for amides (often requires heat/catalyst).[6]Excellent for alcohols and amines, moderate for amides.[12]
Byproducts Volatile and generally non-interfering.[6]Non-volatile acid byproduct requires removal.
Derivative Stability Sensitive to moisture; derivatives can hydrolyze over time.[10]Generally more stable than TMS derivatives.
Detection Excellent for FID and MS.Excellent for FID and MS; superior for ECD.[5][11]
Workflow Simpler; often allows for direct injection after reaction.Requires an additional work-up (evaporation) step.
Cost Generally moderate.Can be more expensive, especially for fluorinated reagents.

Conclusion and Best Practices

The successful analysis of this compound by GC-MS is critically dependent on effective derivatization. Both silylation and acylation are powerful techniques capable of rendering the molecule suitable for GC analysis.

  • For general-purpose GC-MS analysis, silylation with BSTFA + 1% TMCS is recommended due to its high reactivity and simple, direct-injection workflow.

  • When high sensitivity is required and an Electron Capture Detector (ECD) is available, acylation with a fluorinated anhydride like PFPA is the superior choice.

Critical Best Practices for Reproducibility:

  • Glassware Deactivation: To prevent loss of the analyte through adsorption, all glassware should be silanized before use.[5]

  • Anhydrous Conditions: The exclusion of moisture is paramount for the success of silylation reactions.[1][10] Always use high-purity, dry solvents.

  • Method Validation: Always validate the chosen derivatization method by analyzing a known standard to confirm reaction completion and detector response. Check for the disappearance of the parent analyte peak and the appearance of the derivatized peak.

By carefully selecting the appropriate derivatization strategy and meticulously following the outlined protocols, researchers can achieve reliable, reproducible, and sensitive analysis of this compound and other similar polar molecules.

References

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
  • GC Derivatization. (n.d.).
  • Derivatization - Chemistry LibreTexts. (2023, August 29).
  • The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich. (n.d.).
  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).
  • A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives - Benchchem. (n.d.).
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.).
  • Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. - YouTube. (2020, October 28).
  • Acylation Derivatization Reagents - ResearchGate. (n.d.).
  • bstfa.pdf - Sigma-Aldrich. (n.d.).
  • Preparation of TMS Derivatives for GC/MS - CalTech GPS. (n.d.).
  • GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed. (2022, September 15).
  • N-methyl-N-(trimethylsilyl)trifluoroacetamide | C6H12F3NOSi | CID 32510 - PubChem. (n.d.).
  • "N-Methyl-N-(trimethylsilyl)trifluoroacetamide, for GC derivatization, =98.5%". (n.d.).
  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur™, ≥98.5% (Sigma) - LabMal. (n.d.).

Sources

Application of 3-(2-Hydroxyethyl)pyrrolidin-2-one in CO2 capture technologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Pyrrolidinone-Based Solvents in Carbon Capture

A Senior Application Scientist's Guide to the Characterization and Use of 1-(2-Hydroxyethyl)-2-pyrrolidone in CO₂ Capture Technologies

Editor's Note: This document focuses on 1-(2-Hydroxyethyl)-2-pyrrolidone (CAS: 3445-11-2) , a structural isomer of the requested 3-(2-Hydroxyethyl)pyrrolidin-2-one. This editorial decision is based on the extensive body of published, peer-reviewed research available for the N-substituted isomer, allowing for a comprehensive and scientifically rigorous guide. The principles, mechanisms, and protocols detailed herein provide a strong and relevant framework for researchers investigating the broader class of hydroxy-functionalized pyrrolidinones for CO₂ capture applications.

Introduction: The Quest for Superior CO₂ Solvents

The global imperative to reduce greenhouse gas emissions has intensified the search for efficient and cost-effective carbon capture, utilization, and storage (CCUS) technologies. Chemical absorption using aqueous amine solutions is the most mature technology for post-combustion CO₂ capture.[1] However, benchmark solvents like monoethanolamine (MEA) suffer from significant drawbacks, including high energy requirements for regeneration, corrosive nature, and thermal and oxidative degradation.[2][3]

This has spurred research into alternative solvents with more favorable physicochemical properties. 1-(2-Hydroxyethyl)-2-pyrrolidone (HEP), a cyclic amine derivative, has emerged as a promising candidate. Its structure, featuring a five-membered lactam ring and a hydroxyl group, imparts unique characteristics such as low volatility, high thermal stability, and a distinct reaction mechanism with CO₂, making it an attractive component for next-generation solvent blends.[4][5] This guide provides a detailed overview of HEP's properties, CO₂ capture mechanism, and standardized protocols for its evaluation.

Physicochemical Properties and Their Significance

The physical properties of a solvent are critical determinants of its performance and suitability for industrial-scale CO₂ capture processes. High viscosity can impede mass transfer, while a low boiling point can lead to significant solvent loss through evaporation.[5] HEP possesses several advantageous properties summarized below.

PropertyValueSignificance in CO₂ CaptureSource
Molecular Formula C₆H₁₁NO₂-
Molecular Weight 129.16 g/mol Affects molar concentration calculations.
Boiling Point 140-142 °C / 3 mmHgVery low volatility reduces solvent losses in the absorber and stripper, minimizing operational costs and environmental impact.
Density (25 °C) 1.143 g/mLEssential for process modeling, equipment design (pumps, columns), and calculating mass-based concentrations.
Refractive Index (20°C) n20/D 1.496Can be used for rapid quality control and concentration measurements of aqueous solutions.
Form LiquidEase of handling and implementation in existing liquid-based absorption infrastructure.

Mechanism of CO₂ Absorption

Unlike primary and secondary amines (e.g., MEA) that directly react with CO₂ to form carbamates, the nitrogen atom in HEP is part of an amide (lactam) group. This significantly reduces its basicity. Consequently, HEP is believed to function similarly to a tertiary amine in the CO₂ absorption process. It primarily acts as a base to catalyze the hydration of CO₂, leading to the formation of bicarbonate.[6]

The principal reactions in an aqueous HEP solution are:

  • CO₂ Hydrolysis (Base-Catalyzed): CO₂ + H₂O + HEP ⇌ HCO₃⁻ + HEP-H⁺

This mechanism is advantageous as it avoids the formation of stable carbamates, which can reduce the energy required for solvent regeneration. The theoretical maximum absorption capacity for this mechanism is 1 mole of CO₂ per mole of amine, which is double that of the 2:1 amine:CO₂ stoichiometry seen with MEA under certain conditions.[7] However, the trade-off is typically a slower reaction rate compared to primary and secondary amines. For this reason, HEP is often studied as part of a blended solvent system, where a faster-reacting amine (a "promoter") is added to enhance absorption kinetics.[5][8]

CO2_Capture_Mechanism CO2 CO₂ (gas) Absorption Physical Absorption CO2->Absorption H2O H₂O Reaction Base-Catalyzed Hydration H2O->Reaction HEP HEP (Solvent) HEP->Reaction Bicarbonate Bicarbonate (HCO₃⁻) Protonated_HEP Protonated HEP (HEP-H⁺) Absorption->Reaction CO₂ (aq) Reaction->Bicarbonate Reaction->Protonated_HEP

Caption: Base-catalyzed hydration mechanism of CO₂ in aqueous HEP solution.

Experimental Protocols for Solvent Evaluation

Evaluating a novel solvent requires a systematic approach to quantify its performance across key metrics. The following protocols provide step-by-step methodologies for characterizing HEP-based solutions.

Protocol 1: Determination of CO₂ Absorption Capacity & Kinetics

This protocol measures how much CO₂ the solvent can absorb (capacity) and how quickly (rate) under controlled conditions. A common laboratory setup involves bubbling a gas of known CO₂ concentration through the solvent and measuring the CO₂ concentration in the outlet gas over time.[9][10]

A. Apparatus

  • Gas cylinders (Pure CO₂, Pure N₂) with mass flow controllers.

  • Gas mixing chamber.

  • Thermostatically controlled gas absorption vessel (stirred-cell reactor or bubble column).[10]

  • Magnetic stirrer.

  • Off-gas line with a condenser/cooler to trap water vapor.

  • Infrared (IR) CO₂ gas analyzer.

  • Data acquisition system.

B. Step-by-Step Methodology

  • Solvent Preparation: Prepare an aqueous solution of HEP (e.g., 30-50 wt%). Accurately measure and record the mass of the solution placed into the absorption vessel.

  • System Purge: Set the vessel to the desired absorption temperature (e.g., 40 °C). Purge the entire system, including the vessel headspace, with N₂ for 15-20 minutes to remove any residual air/CO₂.[11]

  • Initiate Absorption: Start the data acquisition system. Using the mass flow controllers, introduce a pre-mixed gas stream (e.g., 15% CO₂ in N₂) at a constant flow rate (e.g., 100-200 mL/min) into the solvent.[10]

  • Monitoring: Continuously record the CO₂ concentration in the gas stream exiting the vessel using the IR analyzer. The experiment is complete when the outlet CO₂ concentration equals the inlet concentration (i.e., the solvent is saturated).[11]

  • Calculations:

    • CO₂ Absorption Rate (mol/s): Calculated from the difference between inlet and outlet CO₂ concentrations and the total gas flow rate.

    • Total CO₂ Absorbed (mol): Determined by integrating the absorption rate over the duration of the experiment.

    • Absorption Capacity (mol CO₂/mol amine): Calculated by dividing the total moles of CO₂ absorbed by the total moles of HEP in the solution.

Absorption_Protocol cluster_prep Preparation cluster_run Experimental Run cluster_analysis Data Analysis P1 Prepare Aqueous HEP Solution P2 Load into Reactor & Set Temperature P1->P2 R1 Purge System with N₂ P2->R1 R2 Introduce CO₂/N₂ Gas Mixture R1->R2 R3 Monitor Outlet [CO₂] with IR Analyzer R2->R3 R4 Continue Until Saturation (C_out = C_in) R3->R4 A1 Calculate Absorption Rate vs. Time R4->A1 A2 Integrate to Find Total CO₂ Absorbed A1->A2 A3 Determine Molar Absorption Capacity A2->A3

Caption: Workflow for determining CO₂ absorption performance.

Protocol 2: Solvent Regeneration and Cyclic Performance

The energy cost of CO₂ capture is dominated by the energy required to regenerate the solvent. This protocol evaluates the ease of regeneration and the stability of the solvent over multiple absorption-desorption cycles.[12]

A. Apparatus

  • CO₂-rich solvent from Protocol 1.

  • Regeneration flask equipped with a heating mantle, condenser, and magnetic stirrer.

  • N₂ gas supply for stripping.

  • Collection system for released CO₂ (e.g., analyzed by an IR sensor or captured in a caustic solution for titration).

  • Sample ports for collecting lean and rich solvent samples.

B. Step-by-Step Methodology

  • Load Rich Solvent: Transfer a known mass of CO₂-saturated solvent from the absorption experiment into the regeneration flask.

  • Initiate Desorption: Heat the solvent to a specified regeneration temperature (e.g., 100-120 °C) while stirring.[13]

  • Stripping: Bubble N₂ gas through the heated solvent at a controlled rate to help strip the released CO₂ and carry it out of the flask.[11]

  • Quantify Released CO₂: Measure the total amount of CO₂ evolved from the solvent until the release rate becomes negligible.

  • Calculate Lean Loading: Determine the amount of CO₂ remaining in the solvent after regeneration. This is the "lean loading."

  • Calculate Cyclic Capacity:

    • Cyclic Capacity = (Rich Loading) - (Lean Loading)

    • This value represents the net amount of CO₂ that can be captured and released per cycle.

  • Cyclic Stability Test: Take the regenerated lean solvent and repeat the absorption procedure (Protocol 1) followed by the desorption procedure. Repeat for 5-10 cycles, taking samples after each cycle to analyze for potential solvent degradation.[2]

Cyclic_Workflow Start Start with Lean Solvent Absorption Step 1: Absorption (Protocol 1 @ 40°C) Start->Absorption RichSolvent Rich Solvent (High CO₂ Loading) Absorption->RichSolvent Captures CO₂ Desorption Step 2: Desorption (Heating @ 110°C + N₂ Strip) RichSolvent->Desorption LeanSolvent Lean Solvent (Low CO₂ Loading) Desorption->LeanSolvent Releases CO₂ Cycle Repeat Cycle (Test Stability) LeanSolvent->Cycle Cycle->Absorption Next Cycle

Caption: Absorption-desorption cycle for evaluating solvent performance.

Conclusion and Outlook

1-(2-Hydroxyethyl)-2-pyrrolidone stands out as a solvent component with high potential due to its excellent thermal stability and low volatility, which directly address key weaknesses of traditional amines. While its reaction kinetics are slower than primary amines, its base-catalyzed mechanism for bicarbonate formation is favorable for reducing regeneration energy.

The most promising application for HEP is likely in blended solvent formulations, where it can be combined with kinetic promoters to achieve a desirable balance of fast absorption rates, high cyclic capacity, and low energy penalty. Future research should focus on optimizing these blends, conducting long-term degradation studies under realistic flue gas conditions, and scaling up evaluations in pilot-plant settings to validate laboratory findings.[9][14] The protocols outlined in this guide provide a robust foundation for researchers to systematically conduct these critical investigations.

References

  • A Systematic Review of Amino Acid-Based Adsorbents for CO2 Capture. MDPI.
  • Progress and Development of Capture for CO2 by Ionic Liquids. [No Source Provided].
  • Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. MDPI.
  • CO2 Capture in Biocompatible Amino Acid Ionic Liquids: Exploring the Reaction Mechanisms for Bimolecular Absorption Processes. PMC - NIH.
  • Catalyzed cyclic CO2 absorption and desorption.
  • Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant.
  • Experimental study on CO2 capture by MEA/n-butanol/H2O phase change absorbent. NIH.
  • A Unified Approach to CO2–Amine Reaction Mechanisms.
  • Absorption and Desorption Study of Alkylamine Promoted DEEA Solvents for CO2 Capture. Aidic.
  • Chemical absorption / desorption process. ANDRITZ GROUP.
  • Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids. Green Chemistry (RSC Publishing).
  • Characterization of 2-piperidineethanol and 1-(2-hydroxyethyl)pyrrolidine as strong bicarbonate forming solvents for CO2 capture. SINTEF.
  • 1-(2-Hydroxyethyl)-2-pyrrolidone 98 3445-11-2. Sigma-Aldrich.
  • Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.
  • Analysis of Solubility, Absorption Heat and Kinetics of CO2 Absorption into 1-(2-Hydroxyethyl)pyrrolidine Solvent.
  • Kinetics of CO2 absorption into aqueous solutions of 3-dimethylamino-1-propanol and 1-(2-hydroxyethyl)pyrrolidine in the blend with 3-(methylamino)propylamine.
  • The Chemistry and Thermodynamics of Point Source CO2 Capture by Liquid Chemical Absorption and Its Impact on Process Performance.
  • Promoted CO2 Desorption in N-(2-Hydroxyethyl)

Sources

Purification of 3-(2-Hydroxyethyl)pyrrolidin-2-one by Vacuum Distillation: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the purification of 3-(2-Hydroxyethyl)pyrrolidin-2-one by vacuum distillation. Due to the high boiling point and potential for thermal degradation inherent in substituted lactams, this protocol emphasizes a safety-conscious approach, utilizing vacuum distillation to enable purification at lower temperatures. This document outlines the theoretical basis for this strategy, detailed operational procedures, critical safety considerations, and methods for post-purification analysis. The aim is to equip researchers with a robust framework for obtaining high-purity this compound, a valuable intermediate in pharmaceutical synthesis.

Introduction: The Rationale for Vacuum Distillation

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a lactam ring and a primary alcohol, makes it a versatile building block. However, these same functional groups contribute to a high boiling point and an increased risk of thermal decomposition at atmospheric pressure. High temperatures can induce side reactions such as polymerization, dehydration, or ring-opening, compromising the purity and yield of the final product.

Vacuum distillation is the purification method of choice for such thermally sensitive, high-boiling compounds. By reducing the ambient pressure within the distillation apparatus, the boiling point of the substance is significantly lowered. This principle allows for efficient purification at temperatures that mitigate the risk of thermal degradation, ensuring the integrity of the target molecule. The relationship between pressure and boiling point is a fundamental concept in physical chemistry, and its application is crucial for the successful purification of many organic compounds.

Pre-Distillation: Characterization and Preparation

Prior to commencing distillation, a thorough characterization of the crude this compound is essential. This preliminary analysis will inform the distillation strategy and help to identify potential impurities that may interfere with the purification process.

Recommended Pre-Analysis Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence and structural integrity of the target compound and to identify any major organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups (hydroxyl, lactam carbonyl) and to detect potential starting materials or byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the volatility of impurities and to obtain an initial estimate of the purity of the crude material.

Pre-Distillation Preparation of Crude Material:

If the crude material contains non-volatile impurities, a preliminary purification step such as filtration or a simple extraction may be beneficial. For instance, if the synthesis of this compound involved acidic or basic conditions, a neutralization and aqueous wash can remove residual salts and other polar impurities. The organic layer should then be thoroughly dried using an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) prior to distillation to prevent water from interfering with the process.

Detailed Protocol for Vacuum Distillation

This protocol is designed for the laboratory-scale purification of this compound. All glassware should be meticulously cleaned, dried, and inspected for any defects.

Materials and Equipment
Equipment Materials
Round-bottom flask (distillation pot)Crude this compound
Short-path distillation headBoiling chips or magnetic stir bar
Thermometer and adapterHigh-vacuum grease
CondenserCold trap (with dry ice/acetone or liquid nitrogen)
Receiving flask(s)Vacuum pump
Heating mantle with stirrerManometer (vacuum gauge)
Laboratory jackAppropriate Personal Protective Equipment (PPE)
Step-by-Step Distillation Procedure
  • Apparatus Assembly:

    • Place a magnetic stir bar or boiling chips into the round-bottom flask.

    • Add the crude this compound to the flask, ensuring it is no more than two-thirds full to prevent bumping.

    • Lightly grease all ground-glass joints with a suitable high-vacuum grease to ensure an airtight seal.

    • Assemble the distillation apparatus as depicted in the workflow diagram below, securing all components with clamps.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a circulating cold water supply.

    • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Initiating the Distillation:

    • Turn on the cooling water to the condenser.

    • Begin stirring the contents of the distillation flask.

    • Slowly and carefully apply the vacuum. The pressure should be gradually reduced to the desired level (a starting point of 1-5 mmHg is recommended).

    • Once the desired vacuum is stable, begin to gently heat the distillation flask using the heating mantle.

  • Fraction Collection:

    • Observe the mixture for signs of boiling. As the temperature of the liquid increases, you will observe vapor rising and condensing on the thermometer bulb.

    • Collect any initial low-boiling fractions in a separate receiving flask. These may contain residual solvents or more volatile impurities.

    • When the temperature of the vapor stabilizes, this indicates that a pure fraction is distilling. Place a clean, pre-weighed receiving flask to collect the main fraction of this compound.

    • Record the stable vapor temperature and the corresponding pressure.

    • Continue to collect the main fraction as long as the vapor temperature remains constant. A drop in temperature may indicate that the main fraction has finished distilling. An increase in temperature could signal the distillation of higher-boiling impurities.

  • Shutdown Procedure:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum. Never introduce air into a hot apparatus, as this can cause oxidation or an explosion.

    • Once the system is at atmospheric pressure, turn off the cooling water and disassemble the apparatus.

Workflow Diagram

DistillationWorkflow cluster_prep Pre-Distillation cluster_distill Vacuum Distillation cluster_post Post-Distillation Crude Crude this compound PreAnalysis Purity Assessment (NMR, GC-MS) Crude->PreAnalysis Drying Drying of Crude Material PreAnalysis->Drying Setup Apparatus Assembly Drying->Setup Vacuum Apply Vacuum Setup->Vacuum Heating Gentle Heating Vacuum->Heating CollectFractions Fraction Collection Heating->CollectFractions Shutdown Cooling and Shutdown CollectFractions->Shutdown PureProduct Purified Product Shutdown->PureProduct PostAnalysis Purity Verification (NMR, GC-MS) PureProduct->PostAnalysis Storage Proper Storage PostAnalysis->Storage

Caption: Workflow for the purification of this compound.

Safety Precautions

The distillation of high-boiling, potentially reactive compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[1]

  • Fume Hood: Conduct the entire distillation process in a well-ventilated fume hood.[1]

  • Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a safety screen around the apparatus to protect against implosion.

  • Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Never heat a sealed system.

  • Thermal Stability: Given the unknown thermal stability of this compound, it is crucial to heat the distillation flask slowly and monitor for any signs of decomposition (e.g., color change, gas evolution). If decomposition is suspected, immediately remove the heat source and allow the system to cool before carefully releasing the vacuum.

  • Emergency Preparedness: Ensure that a fire extinguisher, safety shower, and eyewash station are readily accessible.[1]

Post-Distillation Analysis

After distillation, it is imperative to verify the purity of the collected fractions. The same analytical techniques used for pre-analysis should be employed:

  • NMR Spectroscopy: To confirm the structure and assess the purity of the distilled product. The absence of impurity signals will indicate successful purification.

  • GC-MS: To obtain a quantitative measure of purity and to ensure the absence of volatile impurities.

  • Refractive Index: Measuring the refractive index of the purified liquid can serve as a useful physical constant for future batch-to-batch comparisons.

Conclusion

The protocol detailed in this application note provides a comprehensive and safety-oriented approach to the purification of this compound by vacuum distillation. By understanding the principles of vacuum distillation and adhering to the outlined procedures and safety precautions, researchers can effectively purify this valuable compound, paving the way for its use in further research and development. Due to the limited publicly available data on the thermal stability of this specific isomer, a cautious and methodical approach is paramount to achieving a successful and safe purification.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Photoelectron spectroscopic study of the thermal decomposition of 2-pyrrolidinone and 2-pyrrolidinethione. RSC Publishing. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Distillations | Environmental Health & Safety. Retrieved from [Link]

Sources

Chiral synthesis of 3-(2-Hydroxyethyl)pyrrolidin-2-one analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Forward

This document provides a comprehensive technical guide for the enantioselective synthesis of 3-(2-hydroxyethyl)pyrrolidin-2-one analogues. The pyrrolidin-2-one (γ-lactam) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] The stereochemistry at the C3 position is often critical for pharmacological activity, making robust chiral synthesis methods essential for drug discovery and development. This guide outlines the primary strategic approaches to establishing this key stereocenter and provides a detailed, field-tested protocol for a chiral pool-based synthesis, designed for reproducibility and scalability.

Strategic Imperatives in Chiral Synthesis

The central challenge in synthesizing chiral 3-substituted pyrrolidin-2-ones is the precise control of the stereocenter at the C3 position. The choice of synthetic strategy is dictated by factors such as the availability of starting materials, scalability, and the desired enantiopurity. Three primary strategies dominate the field:

  • Chiral Pool Synthesis: This classic and reliable approach utilizes readily available, inexpensive enantiopure starting materials, such as amino acids, where the desired stereocenter is already present. L-glutamic acid is a common and cost-effective precursor for this purpose, as its inherent stereochemistry can be directly translated to the target molecule. This strategy avoids the need for expensive asymmetric catalysts or chiral resolutions.

  • Asymmetric Catalysis: These methods construct the chiral center from achiral or prochiral precursors using a chiral catalyst. Examples include asymmetric hydrogenation of α,β-unsaturated γ-lactams or catalytic C-H amidation.[3][4] These approaches are powerful and can offer high enantioselectivity, often requiring process optimization for large-scale applications.[5]

  • Enzymatic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme like a lipase.[6] It can be highly effective for separating enantiomers, particularly when other methods are challenging, but often results in a theoretical maximum yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized in situ.

This guide will focus on a robust chiral pool synthesis protocol, valued for its reliability, cost-effectiveness, and straightforward execution.

Recommended Workflow: Chiral Pool Synthesis from L-Glutamic Acid

The following workflow details a reliable, multi-step synthesis of (S)-3-(2-hydroxyethyl)pyrrolidin-2-one starting from L-glutamic acid. This pathway leverages the innate chirality of the starting material to ensure high enantiopurity in the final product.

G cluster_0 Synthetic Workflow A L-Glutamic Acid (Starting Material) B N-Boc-Pyroglutamic Acid Ethyl Ester A->B  1. Cyclization & Protection C (S)-N-Boc-3-(hydroxymethyl) pyrrolidin-2-one B->C  2. Selective Reduction D (S)-N-Boc-3-formyl -pyrrolidin-2-one C->D  3. Oxidation E (S)-N-Boc-3-vinyl -pyrrolidin-2-one D->E  4. Wittig Reaction F (S)-N-Boc-3-(2-hydroxyethyl) pyrrolidin-2-one E->F  5. Hydroboration-      Oxidation G (S)-3-(2-hydroxyethyl) pyrrolidin-2-one (Final Product) F->G  6. Deprotection

Figure 1. Workflow for the chiral synthesis of (S)-3-(2-hydroxyethyl)pyrrolidin-2-one.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All chemicals should be handled according to their Safety Data Sheet (SDS).

Protocol 1: Synthesis of N-Boc-Pyroglutamic Acid Ethyl Ester

This initial step converts the starting amino acid into a stable, protected lactam suitable for further modification.

  • Materials: L-Glutamic acid (1 equiv.), Acetic Anhydride (3 equiv.), Pyridine (2 equiv.), Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.), DMAP (0.1 equiv.), Ethanol (anhydrous), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Suspend L-glutamic acid in acetic anhydride and heat at 120 °C for 1 hour to form pyroglutamic acid. Cool to room temperature and remove volatiles under reduced pressure.

    • Dissolve the crude pyroglutamic acid in anhydrous ethanol and bubble dry HCl gas through the solution at 0 °C for 15 minutes, then stir at room temperature overnight to effect Fischer esterification. Concentrate the mixture in vacuo.

    • Dissolve the resulting crude ester in anhydrous DCM. Add pyridine, DMAP, and then Boc₂O.

    • Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC (30% EtOAc/Hexanes).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, gradient elution with EtOAc/Hexanes) to yield the title compound.

Protocol 2: Selective Reduction to (S)-N-Boc-3-(hydroxymethyl)pyrrolidin-2-one

This step selectively reduces the C5-ester to a primary alcohol, which serves as a precursor for the side chain.

  • Materials: N-Boc-Pyroglutamic Acid Ethyl Ester (1 equiv.), Lithium borohydride (LiBH₄, 2 equiv.), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • Dissolve the starting ester in anhydrous THF in a flame-dried, nitrogen-purged flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add LiBH₄ portion-wise over 30 minutes, maintaining the temperature below 5 °C. Causality: LiBH₄ is a milder reducing agent than LiAlH₄, allowing for the selective reduction of the ester in the presence of the lactam carbonyl and Boc-protecting group.

    • Stir the reaction at 0 °C for 2-4 hours. Monitor by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until gas evolution ceases.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • The crude alcohol is often of sufficient purity for the next step, or it can be purified by column chromatography.

Protocol 3: Oxidation and Chain Elongation

This two-part sequence first creates a reactive aldehyde and then extends the carbon chain via a Wittig reaction.

  • Materials: (S)-N-Boc-3-(hydroxymethyl)pyrrolidin-2-one (1 equiv.), Oxalyl chloride (1.5 equiv.), DMSO (3 equiv.), Triethylamine (5 equiv.), Methyltriphenylphosphonium bromide (1.5 equiv.), n-Butyllithium (1.4 equiv.), DCM (anhydrous), THF (anhydrous).

  • Procedure (Swern Oxidation):

    • In a nitrogen-purged flask, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

    • Add a solution of DMSO in DCM dropwise, followed by a solution of the alcohol in DCM. Stir for 45 minutes at -78 °C.

    • Add triethylamine, stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.

    • Wash the mixture with water and brine, dry the organic layer over Na₂SO₄, and carefully concentrate in vacuo (the aldehyde can be volatile). Proceed immediately to the next step.

  • Procedure (Wittig Reaction):

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF under nitrogen and cool to 0 °C.

    • Add n-butyllithium dropwise to form the bright orange ylide. Stir for 1 hour at 0 °C.

    • Cool the ylide solution to -78 °C and add a solution of the crude aldehyde from the previous step in THF.

    • Stir at -78 °C for 2 hours, then allow to warm to room temperature and stir overnight.

    • Quench with saturated NH₄Cl solution and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to isolate (S)-N-Boc-3-vinyl-pyrrolidin-2-one.

Protocol 4: Hydroboration-Oxidation and Deprotection

This final sequence installs the primary alcohol on the side chain and removes the protecting group to yield the final product.

  • Materials: (S)-N-Boc-3-vinyl-pyrrolidin-2-one (1 equiv.), Borane-THF complex (1.0 M solution, 1.2 equiv.), Hydrogen peroxide (30% aq. solution), Sodium hydroxide (3 M aq. solution), Trifluoroacetic acid (TFA).

  • Procedure (Hydroboration-Oxidation):

    • Dissolve the vinyl pyrrolidinone in anhydrous THF under nitrogen and cool to 0 °C.

    • Add the borane-THF complex dropwise. Stir at 0 °C for 1 hour, then at room temperature for 4 hours.

    • Cool back to 0 °C. Slowly add 3 M NaOH, followed by the dropwise addition of 30% H₂O₂. Causality: This sequence ensures anti-Markovnikov addition of water across the double bond, yielding the desired primary alcohol.

    • Stir at room temperature for 2 hours. Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.

  • Procedure (Deprotection):

    • Dissolve the purified N-Boc protected product in DCM.

    • Add an equal volume of Trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Remove all volatiles under reduced pressure. Dissolve the residue in a minimal amount of DCM and co-evaporate with toluene three times to remove residual TFA.

    • The final product, (S)-3-(2-hydroxyethyl)pyrrolidin-2-one, can be purified by recrystallization or chromatography.

Data Summary and Characterization

The following table summarizes the expected outcomes for the synthetic sequence. Yields and purity are representative and may vary based on experimental execution.

StepTransformationKey ReagentsExpected YieldTypical Purity (Post-Purification)
1L-Glutamic Acid → Protected LactamBoc₂O, DMAP70-80%>98%
2Ester → Primary AlcoholLiBH₄85-95%>95%
3Alcohol → Vinyl GroupSwern, Ph₃PCH₃Br60-70% (2 steps)>98%
4Vinyl → Final Product (with deprotection)BH₃·THF, H₂O₂, TFA75-85% (2 steps)>99%

Characterization:

  • ¹H and ¹³C NMR: Verify the structure at each step. Look for the disappearance of starting material signals (e.g., the ethyl ester signals after reduction) and the appearance of new signals (e.g., the vinyl protons after the Wittig reaction).

  • Chiral HPLC/SFC: Confirm the enantiopurity of the final product. The enantiomeric excess (e.e.) should be >99%, consistent with the chirality of the L-glutamic acid starting material.

  • Mass Spectrometry (HRMS): Confirm the exact mass of the final product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 (Protection) Incomplete cyclization or esterification.Ensure anhydrous conditions for esterification. Increase reaction time or temperature for cyclization.
Over-reduction in Step 2 Reducing agent is too strong or reaction time is too long.Use LiBH₄ instead of LiAlH₄. Maintain strict temperature control at 0 °C and monitor carefully by TLC.
Low yield in Wittig Reaction Incomplete ylide formation. Aldehyde instability.Ensure phosphonium salt is dry and use fresh, titrated n-BuLi. Use the crude aldehyde immediately after Swern oxidation without prolonged storage.
Racemization of Final Product Harsh basic or acidic conditions during workup.Use mild workup conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

References

  • Sukhorukov, A. (2021). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles. John Wiley & Sons Ltd. [Link]

  • Seitembetov, A. et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Request PDF. Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. [Link]

  • Request PDF. Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. [Link]

  • ScienceDirect. Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. [Link]

  • MDPI. Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. [Link]

  • RSC Publishing. Asymmetric synthesis of γ-lactams under low-loading N-heterocyclic carbene catalysis. [Link]

  • ACS Publications. Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. [Link]

  • Organic Syntheses Procedure. Synthesis of 3-Hydroxy-pyrrol-2-ones. [Link]

  • Sci-Hub. Organocatalytic Asymmetric Synthesis of trans-γ-Lactams. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • NIH. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]

  • American Chemical Society. Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. [Link]

  • NIH. Synthesis of chiral lactams by asymmetric nitrogen insertion. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-(2-Hydroxyethyl)pyrrolidin-2-one, also commonly known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during its synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound (HEP)?

A1: There are two predominant industrial methods for synthesizing HEP. The most common is the reaction of gamma-butyrolactone (GBL) with monoethanolamine (MEA) at elevated temperature and pressure.[1][2] An alternative "green chemistry" approach involves the reductive amidation of dicarboxylic acids, like succinic acid, with ethanolamine using a heterogeneous catalyst, such as Ruthenium on carbon (Ru/C).[1][3]

Q2: My crude product contains significant amounts of starting materials even after a long reaction time. What is the likely cause?

A2: This points to an incomplete reaction, which can be due to several factors. In the GBL/MEA synthesis, the reaction is an equilibrium process. Insufficient temperature or pressure can fail to drive the reaction to completion. For the reductive amidation of succinic acid, issues can arise from catalyst deactivation or sub-optimal hydrogen pressure, which is critical for the reduction steps.[1]

Q3: I've noticed my distilled HEP is contaminated with GBL and MEA. How is this possible if the initial reaction went to completion?

A3: This is a common and often confusing issue related to the purification process itself. The crude reaction mixture often contains high-boiling point impurities or oligomeric species. During distillation, the high temperatures required to distill HEP (a high-boiling point compound) can cause these impurities to undergo thermal decomposition, also known as pyrolysis.[4] This pyrolysis can regenerate the starting materials, γ-butyrolactone and 2-aminoethanol, which then co-distill with your product, compromising its purity.[4]

Q4: Can the pyrrolidinone (lactam) ring open during synthesis or workup?

A4: Yes, the lactam ring is susceptible to hydrolysis under both strong acidic or basic conditions.[5] This ring-opening reaction results in the formation of the corresponding amino acid, in this case, N-(2-hydroxyethyl)-4-aminobutanoic acid. It is crucial to maintain a neutral or near-neutral pH during workup and purification to prevent this unwanted side reaction.

Section 2: Troubleshooting Guide for Common Byproducts

This section addresses specific experimental issues, their root causes, and actionable solutions.

Problem 1: Persistent Intermediate N-(2-hydroxyethyl)succinimide in Reductive Amination
  • Symptom: Your reaction mixture shows a significant amount of N-(2-hydroxyethyl)succinimide (HESI), and the yield of the desired HEP is low.

  • Scientific Explanation: The reductive amidation of succinic acid with ethanolamine is a multi-step process. It first forms an amide, which cyclizes to the succinimide intermediate (HESI).[1] This stable intermediate is then catalytically hydrogenated to the final lactam product. If this final reduction step is inefficient, HESI will accumulate.

  • Troubleshooting Protocol:

    • Catalyst Activity Check: Ensure your Ru/C catalyst is active. If it's old or has been exposed to air, its activity may be compromised. Consider using a fresh batch or a higher catalyst loading.

    • Optimize Hydrogen Pressure: The reduction of the imide to the lactam is a hydrogenation step that is highly dependent on H₂ pressure. Increase the hydrogen pressure within the safe limits of your reactor (e.g., from 100 bar to 150 bar) to enhance the reduction rate.[3]

    • Increase Reaction Temperature: Higher temperatures can increase the rate of the reduction. However, be cautious, as excessively high temperatures (>180 °C) can promote side reactions like the formation of butanols or reduction of the hydroxyethyl group.[3]

ParameterStandard ConditionRecommended ChangeRationale
H₂ Pressure 100 bar150 barFavors the hydrogenation of the succinimide intermediate.[3]
Temperature 150 °C160-170 °CIncreases reaction rate of the final reduction step.[3]
Catalyst 5% Ru/CUse fresh catalystEnsures high catalytic activity for the reduction.
Problem 2: Formation of the Ring-Opened Byproduct: N-(2-hydroxyethyl)-4-hydroxybutanamide (HEBA)
  • Symptom: You observe a byproduct with a mass corresponding to the addition of water to your target molecule. This is often N-(2-hydroxyethyl)-4-hydroxybutanamide (HEBA).

  • Scientific Explanation: In the reductive amidation pathway, HEBA can form as a byproduct. Catalytic hydrogenation of imides can lead to either lactams or hydroxyl carboxamides, depending on catalyst selectivity and conditions.[1] While the exact mechanism can be complex, its formation represents an alternative reduction pathway that does not lead to the desired cyclized product.

  • Troubleshooting Protocol:

    • Confirm Catalyst Selectivity: Ruthenium (Ru) is generally more selective for producing the desired lactam compared to other metals like Platinum (Pt), Palladium (Pd), or Rhodium (Rh).[3] Confirm you are using a Ru-based catalyst.

    • Control Water Content: While the reaction is often performed in water, excessive amounts or specific pH conditions might favor the formation of HEBA. Ensure your starting materials are of good quality and that the reaction medium is controlled.

    • Monitor Reaction Profile: Take aliquots over time to understand when HEBA is forming. It may be that extended reaction times at high temperatures lead to its accumulation.

Problem 3: Product Discoloration and Polymer Formation
  • Symptom: The final product is yellow or brown, and the crude material is highly viscous, suggesting polymerization.

  • Scientific Explanation: Discoloration often arises from thermal degradation or side reactions creating chromophores. Polymerization of pyrrolidinones can be initiated by strong bases or acids, which can cause ring-opening polymerization.[5] This is particularly problematic at the high temperatures used for distillation.

  • Troubleshooting Protocol:

    • Neutralize Before Distillation: Before any high-temperature purification, ensure the crude reaction mixture is neutralized to a pH of ~7.0. This will quench any residual acidic or basic species that could catalyze polymerization.

    • Utilize High Vacuum Distillation: Lowering the pressure reduces the boiling point, allowing distillation to occur at a lower temperature. This minimizes thermal stress on the product and reduces the rate of both decomposition and polymerization.

    • Consider Crystallization: For the highest purity and to avoid thermal degradation issues entirely, crystallization is the superior method. It avoids high temperatures and can effectively remove both colored impurities and thermal precursors.[2]

Section 3: Key Experimental Protocols & Visual Guides

Protocol: High-Purity Purification via Crystallization

This protocol is adapted from patented methods for purifying HEP and is effective for removing thermal decomposition precursors and other impurities.[2]

  • Preparation: Take the crude HEP product after removal of any solvent. If the product is highly viscous or contains solids, it may be beneficial to filter it first.

  • Induce Crystallization:

    • Seeding Method: Cool the crude liquid HEP to room temperature or slightly below (15-20 °C). Add a small seed crystal of pure HEP to the liquid.[2]

    • Cooling Method: If seed crystals are unavailable, cool the crude HEP to a temperature between 0 °C and -20 °C to promote spontaneous crystallization. A range of -5 °C to -15 °C is often effective.[2]

    • Water Addition (Optional): Adding a small amount of water (1-4 wt.%) can promote a more porous crystal structure, which aids in separating the mother liquor.[2]

  • Crystal Growth: Allow the mixture to stand at the reduced temperature for several hours to allow for complete crystal growth.

  • Separation: Separate the solid HEP crystals from the liquid mother liquor. This can be done by vacuum filtration, centrifugation, or decantation.

  • Recovery: Allow the isolated, pure crystals to warm to room temperature, where they will melt into a clear, high-purity liquid. A purity of >99.9% can be achieved with this method.[2]

Visual Guides: Reaction Pathways and Troubleshooting

HEP_Synthesis_Routes cluster_0 Route 1: GBL + MEA cluster_1 Route 2: Reductive Amination GBL γ-Butyrolactone HEP1 HEP GBL->HEP1 High Temp/Pressure MEA Monoethanolamine MEA->HEP1 SA Succinic Acid HESI N-(2-hydroxyethyl)succinimide SA->HESI Heat MEA2 Monoethanolamine MEA2->HESI HEP2 HEP HESI->HEP2 H₂, Ru/C Byproduct_Formation Intermediate Key Intermediate (N-(2-hydroxyethyl)succinimide) HEP Desired Product (HEP) Intermediate->HEP Desired Pathway (H₂, Ru/C) HEBA Byproduct (N-(2-hydroxyethyl)-4-hydroxybutanamide) Intermediate->HEBA Side Reaction (Alternative Reduction) Pyrolysis High-Boiling Impurities GBL_MEA Starting Materials (GBL + MEA) Pyrolysis->GBL_MEA Thermal Decomposition (During Distillation)

Caption: Key byproduct formation pathways.

Troubleshooting_Flowchart decision decision solution solution start Low Yield of HEP check_sm Starting Materials Present? start->check_sm check_byproduct Major Byproduct Present? check_sm->check_byproduct No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes purification_issue Purification Issue check_byproduct->purification_issue Yes (e.g., HEBA) optimize_cond Increase Temp/Pressure Check Catalyst Activity incomplete_rxn->optimize_cond use_cryst Use Crystallization Instead of Distillation purification_issue->use_cryst

Caption: Troubleshooting flowchart for low yield.

References

  • Benchchem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
  • ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction.
  • Haus, M. O., Louven, Y., & Palkovits, R. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry, 21(21), 5957-5967. Retrieved from [Link]

  • Gupta, V. P., & Carey, E. P. (2006). Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone. U.S. Patent No. 7,045,639 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Haus, M. O., Louven, Y., & Palkovits, R. (2019). Influence of process conditions on the reduction of N-(2-hydroxyethyl)succinimide using Ru/C. ResearchGate. Retrieved from [Link]

  • Yamaguchi, Y., et al. (2004). Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone. European Patent No. EP 1 375 481 A1. Munich, Germany: European Patent Office.

Sources

Technical Support Center: Optimizing Synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one, a versatile heterocyclic building block used in the synthesis of various pharmaceutical compounds and specialty polymers.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical parameter of reaction temperature. The primary synthetic route discussed is the reaction of γ-butyrolactone (GBL) with monoethanolamine (MEA), a robust and widely used industrial method.[2][3]

Our goal is to equip researchers, chemists, and process development professionals with the expertise to diagnose issues, optimize reaction conditions, and achieve high-yield, high-purity synthesis of the target compound, also known as N-(2-Hydroxyethyl)-2-pyrrolidone (HEP).[4]

Part 1: Frequently Asked Questions (FAQs) on Reaction Temperature

This section addresses fundamental questions regarding the role of temperature in the synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP).

Q1: What is the standard reaction temperature for synthesizing HEP from γ-butyrolactone (GBL) and monoethanolamine (MEA)?

A1: The synthesis of HEP from GBL and MEA is typically performed at elevated temperatures, often without a catalyst. Industrial-scale processes operate in a range of 200°C to 290°C under significant pressure (8.0 to 16.0 MPa) to maintain the reactants in the liquid phase.[3][5] For laboratory-scale synthesis, temperatures are often kept within a similar range, though specific conditions can be adapted based on the scale and equipment (e.g., sealed-tube reactor, autoclave). One patented lab procedure using a pressure reactor cites a temperature of 100°C with a ruthenium on carbon (Ru/C) catalyst, demonstrating that catalytic routes can lower the required temperature.[6]

Q2: How does temperature directly impact the reaction rate and overall yield?

A2: Temperature is a primary driver of reaction kinetics. According to chemical kinetic theory, increasing the temperature provides reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that collisions will overcome the activation energy barrier for the reaction, thus accelerating the rate of formation of the intermediate, 4-hydroxy-N-(2-hydroxyethyl)-butanamide, and its subsequent cyclization to HEP.[3] However, an optimal temperature exists. While higher temperatures boost the reaction rate, excessively high temperatures can lead to thermal degradation of reactants and products, reducing the overall yield.[3][7]

Q3: What are the common side products or degradation pathways associated with non-optimal reaction temperatures?

A3: Temperature control is crucial for minimizing impurities.

  • At excessively high temperatures (>290°C): Thermal degradation becomes a significant issue. High-boiling point impurities can undergo pyrolysis, reforming the starting materials γ-butyrolactone or 2-aminoethanol, which can contaminate the final product.[3] This complicates purification, especially during distillation. Furthermore, product discoloration (yellowing) can occur due to oxidation, a process that is often accelerated by heat.[8]

  • At insufficiently high temperatures: The primary issue is an incomplete reaction. This results in a final mixture containing unreacted GBL and MEA, which must be separated from the product. The rate of conversion is highly dependent on temperature, and a lower temperature will require a significantly longer reaction time to achieve high conversion.[9][10]

Q4: Is a catalyst necessary for this reaction? How does temperature relate to catalysis?

A4: The reaction between GBL and MEA can be performed effectively without a catalyst, provided the temperature and pressure are sufficiently high.[5] The high thermal energy drives the reaction to completion. However, catalysts can be employed to achieve high conversion under milder conditions (i.e., lower temperature and pressure), which can be advantageous for energy efficiency and minimizing thermal degradation.[6] When using a catalyst, the optimal temperature may be different from the non-catalytic process, as the catalyst alters the reaction mechanism and lowers the activation energy.

Part 2: Troubleshooting Guide for Temperature-Related Issues

This guide provides systematic solutions to common problems encountered during the synthesis of HEP, with a focus on temperature as the root cause.

Issue 1: Low Product Yield and High Levels of Unreacted Starting Materials

  • Question: My post-reaction analysis (GC/NMR) shows a low conversion of GBL and MEA, resulting in a poor yield of HEP. Is my reaction temperature too low?

  • Answer & Workflow: This is a classic symptom of an incomplete reaction, most often caused by insufficient thermal energy or inadequate reaction time. The reaction rate is highly sensitive to temperature; even a small deviation below the optimal range can dramatically slow down the conversion.[11]

    Troubleshooting Steps:

    • Verify Temperature Control: Ensure your heating apparatus (oil bath, heating mantle) and temperature probe are calibrated and accurately measuring the internal reaction temperature.

    • Incremental Temperature Increase: Increase the reaction temperature in small, controlled increments (e.g., 10-15°C). Monitor the reaction progress at each new setpoint using an appropriate analytical method like gas chromatography (GC) or thin-layer chromatography (TLC).

    • Extend Reaction Time: If increasing the temperature is not feasible due to equipment limitations or stability concerns, consider extending the reaction time significantly.

    • Ensure Proper Mixing: Inadequate mixing can create "cold spots" within the reactor, leading to non-uniform reaction conditions. Confirm that your stirring mechanism is functioning effectively.

Issue 2: Product Discoloration and Presence of Multiple Byproducts

  • Question: My crude product is dark yellow or brown, and GC-MS analysis reveals several unknown impurities in addition to unreacted starting materials. Could the temperature be too high?

  • Answer & Workflow: Yes, this strongly suggests that the reaction temperature is excessive, leading to thermal degradation and side reactions. While high temperatures accelerate the desired reaction, they also provide enough energy to activate undesirable pathways.[3] Discoloration is often a sign of oxidative impurities or decomposition products.[8]

    Troubleshooting Steps:

    • Reduce Reaction Temperature: Lower the setpoint temperature by 15-20°C. To compensate for the slower reaction rate, you will likely need to increase the total reaction time. The goal is to find a "sweet spot" that maximizes the rate of HEP formation while minimizing the rate of degradation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation, which can contribute to discoloration, especially at high temperatures.

    • Analyze Byproducts: If possible, identify the structure of the major byproducts. This can provide valuable insight into the degradation mechanism. For example, the presence of reformed GBL and MEA confirms pyrolysis is occurring.[3]

Part 3: Experimental Protocol and Data

Protocol 1: General Laboratory Procedure for HEP Synthesis in a Pressure Reactor

Disclaimer: This procedure involves high temperatures and pressures and should only be performed by trained personnel with appropriate safety equipment in a certified chemical fume hood.

Materials:

  • γ-Butyrolactone (GBL), ≥99% purity

  • Monoethanolamine (MEA), ≥99% purity

  • High-pressure laboratory autoclave/reactor with temperature control, pressure gauge, and magnetic stirring.

Procedure:

  • Charging the Reactor: Charge the pressure reactor with GBL and MEA in a 1:1.05 molar ratio. A slight excess of MEA is often used to ensure complete conversion of the GBL.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the headspace with an inert gas, such as nitrogen, three times to remove oxygen.

  • Heating and Reaction: Begin stirring and heat the reactor to the target temperature (e.g., start optimization at 240°C). The pressure will rise as the temperature increases. Monitor the internal temperature and pressure throughout the reaction.

  • Reaction Monitoring: Maintain the target temperature for a set duration (e.g., 2-4 hours). If the reactor setup allows for sampling, small aliquots can be carefully withdrawn at intervals to monitor the conversion of GBL by GC analysis.

  • Cooling and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to room temperature (<40°C). Once cooled, slowly and carefully vent the residual pressure.

  • Work-up and Purification: Transfer the crude product from the reactor. The primary method for purification is vacuum distillation to separate the high-boiling HEP from any unreacted starting materials and lower-boiling byproducts.[3] Alternatively, for high-purity applications, crystallization can be employed.[12]

Table 1: Illustrative Impact of Reaction Temperature on HEP Synthesis (Note: Data are representative and intended for illustrative purposes. Optimal conditions may vary.)

Temperature (°C)Reaction Time (h)GBL Conversion (%)HEP Purity (by GC, %)Observations
210475%98%High levels of unreacted GBL. Reaction is slow.
2404>99%99%Optimal balance of rate and purity. Light yellow product.
2704>99%96%Increased byproduct formation. Noticeable yellow/brown color.
2904>99%92%Significant degradation. Dark brown product. Difficult purification.

Part 4: Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common temperature-related issues during HEP synthesis.

G cluster_results Analytical Results cluster_causes Likely Causes cluster_solutions Corrective Actions start Initial Observation: Low Yield or Poor Purity analysis Step 1: Analyze Crude Product (GC, TLC, NMR) start->analysis high_sm High Levels of Starting Materials (GBL, MEA) analysis->high_sm Predominant issue high_bp High Levels of Byproducts / Discoloration analysis->high_bp Predominant issue cause1 Incomplete Reaction: Temperature Too Low or Reaction Time Too Short high_sm->cause1 cause2 Side Reactions / Degradation: Temperature Too High high_bp->cause2 solution1 Action: Increase Temperature (e.g., in 10-15°C increments) and/or Extend Reaction Time cause1->solution1 solution2 Action: Decrease Temperature (e.g., in 10-15°C increments) and Consider Inert Atmosphere cause2->solution2

Caption: Troubleshooting workflow for optimizing reaction temperature.

References

  • Benchchem. (2025). Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives.
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  • Ciolino, L. A., et al. (2001). Qualitative Analysis of Gamma-Butyrolactone/Gamma-Hydroxybutyric Acid. Microgram Journal.
  • Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1220-1229.
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  • PubMed. (1999). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles.
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  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone 98%.
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Technical Support Center: Water Removal from 3-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and processing 3-(2-Hydroxyethyl)pyrrolidin-2-one. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical protocols needed to effectively remove water from this challenging compound.

Introduction: The Challenge of Drying this compound

This compound (CAS: 3445-11-2), hereafter referred to as HEP, is a highly polar, hygroscopic compound.[1][2] Its molecular structure, featuring both a hydroxyl group and a lactam ring, gives it an immense affinity for water, leading to rapid moisture absorption from the atmosphere. This presents a significant challenge in workflows requiring anhydrous conditions. The compound's physical properties—high viscosity (81.5 cP), high boiling point (295 °C), and complete miscibility with water—preclude simple drying techniques like phase separation or straightforward distillation.[1][2][3]

This guide will navigate the complexities of drying HEP, focusing on methods that preserve its chemical integrity while achieving the desired level of dryness.

Frequently Asked Questions (FAQs)

Q1: My bottle of this compound has absorbed water. Why did this happen and is it normal?

A1: Yes, this is a very common issue. HEP is intrinsically hygroscopic due to its polar functional groups (hydroxyl and amide) which readily form hydrogen bonds with atmospheric moisture. Even brief exposure to air can lead to significant water uptake. To minimize this, always handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, use tightly sealed containers with parafilm, and consider storing the primary container inside a larger, sealed bag with desiccant pouches.[4]

Q2: Before I start drying, how can I accurately determine the current water content of my sample?

A2: Accurately quantifying the initial water content is critical for selecting a drying method and evaluating its success. Two methods are considered the gold standard:

  • Karl Fischer (KF) Titration: This is the most accurate and specific method for water determination.[5][6] It is based on a stoichiometric reaction of water with an iodine-sulfur dioxide reagent.[7] For the expected water content in HEP, volumetric KF titration is generally suitable.[8]

  • Quantitative ¹H NMR (qNMR) Spectroscopy: If a KF titrator is unavailable, ¹H NMR can provide a reliable estimate.[9][10] By integrating the water proton signal against a non-exchangeable proton signal from the HEP molecule (or a certified internal standard), the molar ratio can be calculated and converted to a weight percentage.[11][12]

Method Principle Pros Cons
Karl Fischer Titration Stoichiometric electrochemical titrationHighly accurate and specific to water.[6] Detects free and bound water.[5]Requires dedicated equipment; potential for side reactions with certain compounds (not expected for HEP).
¹H NMR Spectroscopy Signal integration of water vs. reference protonsWidely available equipment; non-destructive.[13]Less sensitive than KF for trace amounts; requires careful selection of a dry NMR solvent and reference peak.
Q3: What are the primary methods for removing water from HEP?

A3: Given HEP's high boiling point and water miscibility, the most effective methods are Azeotropic Distillation , Drying with Molecular Sieves , and High-Vacuum Drying . The choice depends on the scale of your experiment, the required final dryness, and available equipment.

Q4: Which drying method is the best choice for my needs?

A4: Use the following workflow to determine the optimal method for your application.

G start What is your primary goal? q_dryness Required Final Dryness? start->q_dryness q_scale What is your sample scale? method_azeo Azeotropic Distillation q_scale->method_azeo Large Scale (>50 g) method_sieves Molecular Sieves q_scale->method_sieves Small Scale (<50 g) q_dryness->q_scale < 0.05% Water (Anhydrous) method_vacuum High-Vacuum Drying (with heating/stirring) q_dryness->method_vacuum ~0.1-1% Water (General Use)

Caption: Decision workflow for selecting a drying method.

Troubleshooting Guides & Experimental Protocols

Guide 1: Drying with Molecular Sieves (Small to Medium Scale, High Dryness)

This method is ideal for preparing small quantities of anhydrous HEP for sensitive reactions. It relies on synthetic zeolites with uniform pore sizes that selectively trap small molecules like water.[14]

Core Principle: Size Exclusion

3Å molecular sieves are perfect for this application. Their pores are large enough to admit water molecules but small enough to exclude the larger HEP molecule, preventing product loss.[15][16]

G cluster_0 Molecular Sieve Pore (3Å) cluster_1 H2O H₂O HEP HEP H2O_out H₂O H2O_out->H2O Adsorbed HEP_out HEP HEP_out->HEP Excluded

Caption: Mechanism of water adsorption by 3Å molecular sieves.

Troubleshooting Common Issues
  • Issue: My sample is still wet after treatment.

    • Cause 1: Inactive Sieves. Molecular sieves are hygroscopic and must be activated before use. Sieves straight from a manufacturer's container are often not fully active.

    • Solution: Follow the activation protocol below.

    • Cause 2: Insufficient Contact Time. Due to HEP's viscosity, water diffusion to the sieve surface is slow.

    • Solution: Allow the mixture to stand for at least 48-72 hours. Gentle agitation or magnetic stirring can help, but be aware that pelletized sieves can abrade, creating dust.

    • Cause 3: Incorrect Sieve Type. Using 4Å or 5Å sieves is less effective as larger organic molecules can compete with water for adsorption sites.[15]

    • Solution: Ensure you are using 3Å sieves.

Protocol 1.1: Activation of Molecular Sieves
  • Place the required amount of 3Å molecular sieve pellets or beads in a round-bottom flask or Büchner flask.

  • Heat the flask to 200-300°C under high vacuum (<1 mmHg) for at least 12 hours. A heating mantle with a sand bath is ideal for even heat distribution.

  • After heating, allow the flask to cool to room temperature under vacuum or by backfilling with a dry, inert gas like nitrogen.

  • Store the activated sieves in a tightly sealed container inside a desiccator until use.

Protocol 1.2: Drying HEP with Activated Sieves
  • To your flask containing HEP, add 10-20% (w/w) of freshly activated 3Å molecular sieves.[17][18]

  • Seal the flask under an inert atmosphere.

  • Allow the mixture to stand for 48-72 hours. For viscous samples, occasional swirling can improve efficiency.

  • To recover the dried product, carefully decant or filter the liquid away from the sieves under an inert atmosphere.

Guide 2: Azeotropic Distillation (Medium to Large Scale, High Dryness)

This is a powerful technique for removing water from thermally stable, high-boiling compounds. It involves adding an immiscible solvent (an "entrainer") that forms a low-boiling azeotrope with water.[19]

Core Principle: Azeotrope Formation

Toluene is an excellent entrainer for this purpose. It forms a heterogeneous azeotrope with water that boils at 84.1°C (lower than water's 100°C and toluene's 111°C).[20] This vapor is condensed in a Dean-Stark apparatus, where the immiscible water and toluene separate, allowing the water to be removed while the toluene is returned to the distillation flask.[20][21]

Troubleshooting Common Issues
  • Issue: Water is not separating in the Dean-Stark trap.

    • Cause: An emulsion has formed. This can happen if the HEP concentration is too high, increasing the mixture's polarity.

    • Solution: Add more toluene to the distillation flask to better dilute the HEP.

  • Issue: The distillation temperature is too high.

    • Cause: All the water has been removed, and you are now distilling pure toluene.

    • Solution: The process is complete. Stop the distillation. The temperature rising from ~85°C to ~111°C is a key indicator of completion.

Protocol 2.1: Azeotropic Distillation using a Dean-Stark Apparatus
  • Setup: Assemble a distillation apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.

  • Charging the Flask: Add the wet HEP sample to the flask. Add toluene in a volume at least equal to that of the HEP. Add a magnetic stir bar or boiling chips.

  • Heating: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill.

  • Collection: As the vapor condenses, it will collect in the Dean-Stark trap. Water (denser) will form a lower layer, and toluene (less dense) will form the upper layer. Once the toluene layer overflows the side-arm, it will return to the distillation flask.

  • Monitoring: Continue the distillation until no more water collects in the trap. The distillation temperature will then rise from ~84°C to the boiling point of pure toluene (~111°C).

  • Workup: Cool the flask. The HEP is now dissolved in dry toluene. The toluene can be removed under reduced pressure using a rotary evaporator to yield the dry HEP.

Caption: Schematic of azeotropic distillation with a Dean-Stark apparatus.

Guide 3: High-Vacuum Drying (Gentle Drying)

This method is suitable for removing residual solvents or moderate amounts of water from heat-sensitive materials.[22] By reducing the pressure, the boiling point of water is significantly lowered, allowing it to evaporate at or slightly above room temperature.[23]

Core Principle: Pressure-Dependent Boiling Point

Water will boil at room temperature (~20°C) if the pressure is lowered to ~17.5 Torr (23 mbar). A standard laboratory vacuum pump can easily achieve pressures far below this, accelerating evaporation.

Troubleshooting Common Issues
  • Issue: Drying is extremely slow.

    • Cause 1: High Viscosity. HEP's high viscosity traps water molecules, preventing them from reaching the surface to evaporate.

    • Solution: Gently heat the sample (e.g., 40-50°C) to decrease viscosity. Constant, vigorous stirring is essential to continuously refresh the surface area.[24]

    • Cause 2: Inadequate Vacuum.

    • Solution: Ensure all seals are tight and your vacuum pump is in good working order. Use a cold trap (liquid nitrogen or dry ice/acetone) between your sample and the pump to protect the pump from water vapor.

Protocol 3.1: High-Vacuum Drying
  • Place the HEP sample in a round-bottom flask that is no more than one-third full to maximize surface area and prevent bumping.

  • Connect the flask to a high-vacuum line or rotary evaporator (without rotation initially).

  • Gradually apply vacuum. The sample may bubble or foam as dissolved gases and volatile water are removed.

  • Once the initial outgassing subsides, you can introduce gentle heating (40-60°C) and stirring or slow rotation.

  • Continue drying until the sample reaches a constant weight. This may take several hours to days depending on the initial water content and sample volume.

Summary Comparison of Drying Methods
Method Principle Pros Cons Best For
Molecular Sieves Adsorption (Size Exclusion)High final dryness; simple setup; mild conditions.[15][25]Slow for viscous liquids; sieves require activation; potential for dust.[26]Small-scale (<50 g) anhydrous preparations.
Azeotropic Distillation Azeotrope FormationFast and highly effective; scalable.[19]Requires setup; introduces a solvent that must be removed; requires heating.Large-scale (>50 g) drying to very low water levels.
High-Vacuum Drying Lowering Water's Boiling PointGentle, low-temperature method.[23]Very slow for viscous, hygroscopic compounds; may not achieve "anhydrous" state.[22]Removing bulk water or for moderately heat-sensitive compounds.
References
  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • Wikipedia. (2023). Karl Fischer titration. Retrieved from [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum drying. Retrieved from [Link]

  • ACS Publications. (2023). Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. Retrieved from [Link]

  • PubMed. (2023). Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. Retrieved from [Link]

  • ResearchGate. (2018). A simple method to determine the water content in organic solvents using the 1 H NMR chemical shifts differences between water and solvent. Retrieved from [Link]

  • Reddit. (2021). Determine water content from nmr? Retrieved from [Link]

  • N/A. (2024). Understanding Molecular Sieves and Their Role in Solvent Drying.
  • MDPI. (2023). Nondestructive Measurement of the Water Content in Building Materials by Single-Sided NMR-MOUSE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water. Retrieved from [Link]

  • Busch Global. (n.d.). Vacuum drying. Retrieved from [Link]

  • Reddit. (2022). Drying higher alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

  • N/A. (n.d.). Using molecular sieves for solvent drying.
  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved from [Link]

  • PerMix. (2025). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

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  • Google Patents. (n.d.). US5160412A - Dehydration of acetic acid by azeotropic distillation.
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  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Molecular Sieves. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Hydroxyethyl)pyrrolidin-2-one. Here, we address common challenges that can lead to low yields and other experimental setbacks. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is structured to help you identify the root cause of low yields in your synthesis of this compound and provide actionable steps for resolution.

Question 1: My reaction seems to have stalled or is showing low conversion of starting materials. What are the likely causes and how can I fix this?

Answer:

Low conversion is a frequent issue and can often be traced back to suboptimal reaction conditions or reagent stoichiometry. The primary route for synthesizing this compound is the thermal reaction of γ-butyrolactone (GBL) with monoethanolamine (MEA). Let's break down the potential causes and solutions:

  • Inadequate Reaction Temperature: The aminolysis of lactones is a thermally driven process. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition of the product and starting materials. For the GBL and MEA reaction, a temperature range of 180-220°C is typically recommended. If you are operating at the lower end of this range, a gradual increase in temperature may improve your conversion rate. It's crucial to monitor the reaction progress by techniques like GC-MS or NMR to avoid product degradation at higher temperatures.

  • Incorrect Stoichiometry: While a 1:1 molar ratio of GBL to MEA is theoretically required, in practice, a slight excess of MEA can sometimes drive the reaction to completion. However, a large excess of MEA can complicate purification. If you are using a strict 1:1 ratio and observing incomplete conversion, consider a modest increase in the MEA stoichiometry to 1.1-1.2 equivalents. The use of stoichiometric amounts of the amine is generally preferred to avoid difficult separations later on[1][2].

  • Insufficient Reaction Time: This reaction is not instantaneous. Depending on the scale and temperature, it can take several hours to reach completion. We recommend monitoring the reaction every 1-2 hours after an initial 4-6 hour period.

  • Alternative Catalytic Approach: For reactions that are sensitive to high temperatures, a catalyzed approach may be beneficial. Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) has been shown to effectively catalyze the aminolysis of lactones under milder conditions[1][2]. This could be a viable alternative if thermal conditions are consistently leading to low conversion or degradation.

Experimental Protocol: Thermal Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (1.0 eq).

  • Reagent Addition: Slowly add monoethanolamine (1.05 eq) to the flask while stirring.

  • Heating: Heat the reaction mixture to 190-200°C and maintain this temperature for 6-8 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or ¹H NMR. The reaction is considered complete when the starting materials are no longer detectable.

  • Cooling and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product can then be purified by vacuum distillation or crystallization.

Question 2: I've confirmed good conversion by GC-MS, but my isolated yield is still low after purification. What could be happening during workup and purification?

Answer:

Loss of product during the purification stage is a common culprit for low isolated yields. Here are the key areas to investigate:

  • Decomposition during Distillation: this compound has a high boiling point. Distillation at atmospheric pressure will lead to thermal decomposition. Vacuum distillation is essential. Even under vacuum, prolonged exposure to high temperatures can cause the product to revert to the starting materials, GBL and ethanolamine[3]. Ensure your vacuum is adequate (e.g., <1 mmHg) to lower the boiling point as much as possible. A short-path distillation apparatus is recommended to minimize the residence time of the compound at high temperatures.

  • Inefficient Extraction: If you are performing a liquid-liquid extraction, emulsion formation can lead to significant product loss in the aqueous layer. To break emulsions, you can try adding brine or a small amount of a different organic solvent. Ensure the pH of your aqueous phase is optimized for the extraction of your product.

  • Crystallization Issues: If you are purifying by crystallization, the choice of solvent is critical. If the product is too soluble in your chosen solvent, you will have poor recovery. Conversely, if it is not soluble enough, it may crash out of solution with impurities. Anti-solvent crystallization can be an effective technique. Furthermore, the presence of impurities can sometimes inhibit crystallization. A patent for purifying N-(2-hydroxyethyl)-2-pyrrolidone suggests that adding 1-4 wt. % of water to the crude product can aid in forming a more porous crystal structure and reduce the trapping of mother liquor, leading to higher purity and potentially better recovery[4].

Troubleshooting Purification Workflow

Caption: A decision tree for troubleshooting low isolated yields during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The most common byproducts are unreacted starting materials (GBL and MEA). At elevated temperatures, especially during distillation, the product can undergo thermal decomposition back to these starting materials[3]. Another potential byproduct is the ester formed from the reaction of GBL with an alcohol if one is used as a solvent or is present as a contaminant, particularly under acidic conditions[5][6].

Q2: How can I effectively monitor the progress of my reaction?

A2: The most effective methods for monitoring the reaction are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is excellent for separating the components of the reaction mixture and confirming the presence of the product and the absence of starting materials. ¹H NMR can also be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.

Q3: Can I use a solvent for this reaction?

A3: The thermal reaction between GBL and MEA is often performed neat (without a solvent). However, if a solvent is desired, a high-boiling, non-reactive solvent could be used. It is important to avoid alcoholic solvents, as they can react with GBL to form ester byproducts[5][6].

Q4: My final product has a yellow or brown color. What is the cause and how can I remove it?

A4: The discoloration is likely due to the formation of high-molecular-weight byproducts or degradation products, especially if the reaction was conducted at a very high temperature or for an extended period. Purification by vacuum distillation is often effective at separating the colorless product from these colored impurities. If distillation is not sufficient, treatment with activated carbon followed by filtration may help to remove the color.

Data Summary Table

ParameterRecommended Range/ValueRationale
Reaction Temperature 180-220°CBalances reaction rate with thermal stability of the product.
MEA:GBL Molar Ratio 1.05:1 to 1.2:1A slight excess of MEA can drive the reaction to completion.
Reaction Time 6-10 hoursVaries with temperature and scale; requires monitoring.
Purification Vacuum < 1 mmHgMinimizes boiling point to prevent thermal decomposition.
Water in Crystallization 1-4 wt. %Can improve crystal quality and reduce trapped impurities[4].

Reaction Mechanism Overview

G GBL γ-Butyrolactone (GBL) Intermediate Tetrahedral Intermediate GBL->Intermediate Nucleophilic attack by MEA MEA Monoethanolamine (MEA) MEA->Intermediate Product This compound Intermediate->Product Ring opening and cyclization Water H₂O Intermediate->Water

Caption: Simplified reaction mechanism for the formation of this compound.

References

  • National Distillers and Chemical Corporation (1983). N-(2-Hydroxyethyl)-2-pyrrolidone synthesis. US4420620A.
  • Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1220-1229. Available at: [Link]

  • Gupta, V. P., & Carey, E. P. (2006). Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone. US7045639B2.
  • Haus, M. O., Louven, Y., & Palkovits, R. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry, 21(21), 5913-5922. Available at: [Link]

  • Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. PubMed, 15568693. Available at: [Link]

  • Mihai, G., & Buica, G. O. (2011). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS, 1H and 13C NMR analyses. Farmacia, 59(4), 481-489. Available at: [Link]

  • Lee, H., & Lee, S. (2020). Interaction between γ-Hydroxybutyric Acid and Ethanol: A Review from Toxicokinetic and Toxicodynamic Perspectives. International Journal of Molecular Sciences, 21(18), 6634. Available at: [Link]

  • Ishida, S., & Sato, H. (2004). Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone. EP1375481A1.
  • Zhang, J., Gao, H., & Zhang, S. (2018). Atmospheric Chemical Reactions of Monoethanolamine Initiated by OH Radical: Mechanistic and Kinetic Study. The Journal of Physical Chemistry A, 122(25), 5557-5567. Available at: [Link]

  • Lalli, C., Trabocchi, A., Menchi, G., & Guarna, A. (2008). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. Synlett, 2008(02), 189-192. Available at: [Link]

  • Lalli, C., Trabocchi, A., Menchi, G., & Guarna, A. (2008). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. ResearchGate. Available at: [Link]

Sources

Preventing degradation of 3-(2-Hydroxyethyl)pyrrolidin-2-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(2-Hydroxyethyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound during storage and experimentation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common challenges you may face.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

To minimize degradation, the compound should be stored under controlled conditions that protect it from the primary degradation triggers: atmospheric oxygen, moisture, light, and extreme temperatures.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the kinetics of potential hydrolytic and oxidative reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The primary alcohol of the hydroxyethyl group is susceptible to oxidation. An inert atmosphere displaces oxygen, mitigating this risk.[1][2][3]
Container Tightly-sealed, amber glass vial or bottlePrevents exposure to moisture and air. Amber glass protects the compound from light, which can catalyze degradation.
Moisture Store in a desiccated environmentThe lactam ring is a cyclic amide, which is susceptible to hydrolysis (ring-opening) in the presence of water, especially under acidic or basic conditions.[4][5]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong basesThese substances can directly catalyze the primary degradation pathways of oxidation and hydrolysis.[6][7][8][9]
Q2: What are the primary chemical degradation pathways for this molecule?

Understanding the potential degradation pathways is crucial for prevention and troubleshooting. This compound has two main points of vulnerability: the lactam ring and the primary alcohol group.

  • Hydrolysis of the Lactam Ring: The five-membered lactam ring (a cyclic amide) can undergo hydrolysis. This reaction is catalyzed by acidic or basic conditions and results in the opening of the ring to form 4-amino-3-(2-hydroxyethyl)hexanoic acid.[4][5][10] This compromises the structural integrity of the molecule.

  • Oxidation of the Primary Alcohol: The hydroxyethyl side chain contains a primary alcohol. Primary alcohols can be oxidized, first to an aldehyde and potentially further to a carboxylic acid.[2][11][12] This reaction is often facilitated by atmospheric oxygen, metal ion contaminants, or exposure to oxidizing agents.

Below is a diagram illustrating these degradation pathways.

DegradationPathways cluster_main This compound main < Parent Compound > hydrolysis_prod 4-amino-3-(2-hydroxyethyl)hexanoic acid (Ring-Opened Product) main->hydrolysis_prod Hydrolysis oxidation_prod 3-(2-Oxoethyl)pyrrolidin-2-one (Aldehyde Intermediate) (2-Oxo-pyrrolidin-3-yl)acetic acid (Carboxylic Acid Product) main->oxidation_prod Oxidation hydrolysis_cond H₂O (Acid/Base Catalyzed) hydrolysis_cond->main oxidation_cond [O] (Air, Oxidizing Agents) oxidation_cond->main TroubleshootingFlowchart start Degradation of 3-(2-Hydroxyethyl) pyrrolidin-2-one Suspected visual_check Q: Are there visual signs of degradation? (e.g., color change, particulates) start->visual_check analytical_test Action: Perform purity analysis (e.g., Stability-Indicating HPLC) visual_check->analytical_test Yes visual_check->analytical_test No (Recommended for confirmation) purity_check Q: Is purity below specification or are new impurity peaks observed? analytical_test->purity_check quarantine Action: Quarantine the affected batch. Do not use in experiments. purity_check->quarantine Yes end_ok Material is likely stable. Continue to monitor. purity_check->end_ok No review_storage Action: Review storage conditions. Compare with recommendations. implement_prevent Action: Implement preventative measures for new batches (e.g., inert gas overlay, desiccation). review_storage->implement_prevent quarantine->review_storage end_degraded Material has degraded. Investigate cause and discard if necessary. implement_prevent->end_degraded

Sources

Technical Support Center: Optimization of Catalyst for 3-(2-Hydroxyethyl)pyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(2-Hydroxyethyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex heterocyclic compounds. This compound is a valuable building block, and its efficient synthesis is critical for various downstream applications.

This document focuses on the most common and challenging synthetic route: the selective catalytic hydrogenation of a 3-(2-hydroxyethyl)succinimide precursor. The primary challenge lies in the selective reduction of one imide carbonyl group to a methylene group while preserving the second carbonyl and the primary alcohol functionality. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the complexities of catalyst optimization for this specific transformation.

Section 1: The Catalytic Pathway - A Mechanistic Overview

The conversion of 3-(2-hydroxyethyl)succinimide to this compound via catalytic hydrogenation is a nuanced process. The catalyst's role is to facilitate the addition of hydrogen across one of the C=O bonds of the imide ring.

Causality of the Reaction: The reaction proceeds via the adsorption of the succinimide substrate and diatomic hydrogen onto the active sites of the metal catalyst. The H-H bond is cleaved, and atomic hydrogen is added stepwise to one carbonyl group, leading to a hemiaminal intermediate, which subsequently undergoes hydrogenolysis to form the desired pyrrolidinone (lactam) and a molecule of water. The selectivity is paramount; an unoptimized system can lead to the over-reduction of both carbonyls, resulting in the corresponding pyrrolidine, or cleavage of the hydroxyethyl side chain.

Substrate 3-(2-Hydroxyethyl)succinimide (Starting Material) CatalystSurface H₂ Adsorption on Catalyst Surface Substrate->CatalystSurface + H₂ / Catalyst Intermediate Hemiaminal Intermediate CatalystSurface->Intermediate Selective Carbonyl Activation & Hydrogenation Product This compound (Target Product) Intermediate->Product Hydrogenolysis (-H₂O) Byproduct 3-(2-Hydroxyethyl)pyrrolidine (Over-reduction Byproduct) Product->Byproduct Over-reduction (Non-selective)

Caption: Proposed reaction pathway for the selective hydrogenation of the succinimide precursor.

Section 2: Catalyst Selection and Initial Screening FAQs

Choosing the right catalyst is the most critical decision in this synthesis. The following Q&A section addresses common starting points.

Q1: What are the most promising catalyst candidates for the selective hydrogenation of a succinimide to a pyrrolidinone?

A1: The selective hydrogenation of cyclic imides is challenging, but several classes of catalysts have shown promise. Your primary screening should include:

  • Raney-type Catalysts: Raney Nickel and Raney Cobalt are classic choices for imide and nitrile hydrogenations. They are highly active but can sometimes be less selective, requiring careful optimization of temperature and pressure.[1][2]

  • Noble Metal Catalysts: Platinum (Pt) and Ruthenium (Ru) on a carbon support (e.g., 5% Pt/C or 5% Ru/C) often provide a good balance of activity and selectivity.[1] Palladium (Pd) catalysts are generally more suited for debenzylation or olefin reduction and may be less effective here, but should not be entirely ruled out.[3]

  • Copper-based Catalysts: Copper chromite has been used for ester and amide reductions and could be a viable, milder alternative to consider if over-reduction is a persistent issue.

Q2: How does the catalyst support material (e.g., carbon, alumina, silica) impact the reaction?

A2: The support is not merely an inert carrier; it directly influences catalyst performance.

  • Activated Carbon (C): This is the most common support. Its high surface area allows for excellent metal dispersion, and it is stable in a wide range of solvents. It is generally considered the best starting point.

  • Alumina (Al₂O₃): Can be acidic or basic depending on its preparation. The Lewis acidity of alumina can sometimes influence the reaction pathway, potentially promoting side reactions like dehydration of the hydroxyethyl group if conditions are too harsh.

  • Silica (SiO₂): Generally more inert than alumina, providing a stable platform for the metal.

  • Calcium Carbonate (CaCO₃) or Barium Sulfate (BaSO₄): These are often used for "poisoned" or attenuated catalysts (e.g., Lindlar's catalyst). Using a catalyst like Pd/CaCO₃ could potentially increase selectivity by reducing the catalyst's overall activity, thus preventing over-reduction.

Q3: What is a standard starting catalyst loading and hydrogen pressure?

A3: For initial screening, a catalyst loading of 5-10% by weight (w/w) relative to the substrate is a conventional starting point.[3] For hydrogen pressure, begin in the range of 500-1000 psi (approx. 35-70 bar). Temperature can be initially set to 80-120°C. These parameters create a robust starting environment to observe initial activity, which can then be optimized. For safety in high-pressure reactions, always perform a leak test with an inert gas like nitrogen before introducing hydrogen and ensure the reaction volume does not exceed two-thirds of the vessel's capacity.[4]

Section 3: Troubleshooting Guide for Catalyst Optimization

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion

Q: My reaction has run for 24 hours with less than 10% conversion of the starting material. What are the primary causes and how do I fix them?

A: This common issue points to problems with catalyst activity or reaction conditions.

  • Potential Cause 1: Catalyst Inactivity. The catalyst itself may be the problem. Commercial catalysts have a shelf life and can deactivate upon improper storage. Raney Ni is particularly sensitive to air.

    • Solution: Always use a fresh batch of catalyst from a reputable supplier or a newly opened container. If using a pyrophoric catalyst like Raney Ni or dry Pd/C, ensure it is handled under an inert atmosphere.[5]

  • Potential Cause 2: Catalyst Poisoning. Your substrate or solvent may contain impurities that are poisoning the catalyst. Common poisons for hydrogenation catalysts include sulfur, thiols, and halides.

    • Solution: Purify your starting material (3-(2-hydroxyethyl)succinimide) by recrystallization or column chromatography. Ensure you are using high-purity, anhydrous solvents. Even trace impurities can completely shut down the reaction.[3]

  • Potential Cause 3: Insufficient Energy. The reaction conditions (temperature, pressure) may be too mild.

    • Solution: Incrementally increase the reaction temperature (e.g., in 20°C steps) and hydrogen pressure. Monitor the reaction at each stage. Some imide reductions require more forcing conditions to achieve a reasonable rate.

Issue 2: Poor Selectivity and Byproduct Formation

Q: My reaction is proceeding, but I am forming significant amounts of the over-reduced byproduct, 3-(2-hydroxyethyl)pyrrolidine. How can I improve selectivity for the desired lactam?

A: Poor selectivity is a classic optimization challenge, indicating that the catalyst is too active or the conditions are too harsh.

  • Potential Cause 1: Overly Active Catalyst. Highly active catalysts like Raney Ni or certain Pt/C formulations can readily reduce both carbonyls.

    • Solution: Switch to a less active catalyst. If you are using Pt/C, consider trying Ru/C or a copper-based catalyst. Alternatively, you can try to "tame" the catalyst's activity by adding a small amount of a modifier or using a poisoned catalyst like Pd/BaSO₄.

  • Potential Cause 2: Reaction Conditions are Too Forcing. High temperatures and pressures that were used to initiate conversion may be too aggressive for selective transformation.

    • Solution: Once you find conditions that give good conversion, begin to systematically lower the temperature and pressure. The goal is to find the "sweet spot" with the minimum required energy to favor the formation of the lactam over the fully reduced pyrrolidine.

  • Potential Cause 3: Solvent Effects. The solvent can mediate the interaction between the substrate and the catalyst surface.

    • Solution: Screen different solvents. Polar protic solvents like methanol or ethanol are common for hydrogenations.[3] However, trying a less polar solvent like THF or dioxane might alter the substrate's presentation to the catalyst surface and improve selectivity.

Issue 3: Catalyst Deactivation During the Reaction

Q: The reaction starts quickly (as monitored by hydrogen uptake) but then stops completely after only 30-40% conversion. What is causing this premature deactivation?

A: This indicates that the catalyst is losing its active sites during the reaction. This is a complex issue with several potential root causes.[6]

Active Active Catalyst (Dispersed Metal Particles) Sintering Sintering / Agglomeration (High Temperature) Active->Sintering Thermal Stress Poisoning Poisoning (Substrate/Solvent Impurities) Active->Poisoning Chemical Adsorption Coking Coking / Fouling (Carbon Deposition) Active->Coking Product/Reactant Decomposition Leaching Metal Leaching (Solvent Effects) Active->Leaching Strong Solvation Inactive Deactivated Catalyst Sintering->Inactive Poisoning->Inactive Coking->Inactive Leaching->Inactive

Caption: Common pathways leading to heterogeneous catalyst deactivation.[7][8]

  • Potential Cause 1: Sintering. At high temperatures, small metal particles on the support can migrate and agglomerate into larger, less active particles.[7][8]

    • Solution: Operate at the lowest effective temperature. If high temperatures are unavoidable, choose a catalyst with stronger metal-support interactions that can anchor the particles and prevent migration.

  • Potential Cause 2: Fouling or Coking. The surface of the catalyst can become blocked by carbonaceous deposits from the decomposition of the substrate, product, or solvent.[9]

    • Solution: Lower the reaction temperature. In some cases, a mild oxidative treatment followed by re-reduction can regenerate the catalyst by burning off the coke.[9]

  • Potential Cause 3: Leaching. The metal may be dissolving from the support into the reaction medium, especially under acidic or basic conditions or with strongly coordinating solvents.[8]

    • Solution: Ensure the pH of your reaction medium is neutral. Analyze the reaction filtrate for dissolved metal (e.g., by ICP-MS) to confirm if leaching is occurring. If so, a different solvent or catalyst support system is necessary.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol describes a workflow for screening four different catalysts in parallel using a high-pressure reactor block.

  • Reactor Preparation: Ensure all four 75 mL high-pressure vessels are clean and dry. Place a magnetic stir bar in each.

  • Reagent Charging:

    • To each vessel, add 3-(2-hydroxyethyl)succinimide (e.g., 1.0 g, 1.0 equiv).

    • To Vessel 1, add 5% Pt/C (100 mg, 10 wt%).

    • To Vessel 2, add 5% Ru/C (100 mg, 10 wt%).

    • To Vessel 3, add Raney Nickel (approx. 100 mg of a 50% slurry in water, washed with the reaction solvent).

    • To Vessel 4, add 5% Pd/C (100 mg, 10 wt%) as a control.

    • Add the chosen solvent (e.g., 20 mL of anhydrous methanol) to each vessel.

  • System Assembly and Purging:

    • Seal the reactors according to the manufacturer's instructions.

    • Pressurize the system with nitrogen to 500 psi, vent, and repeat this cycle three times to remove all oxygen.[4]

  • Reaction Execution:

    • Pressurize the system with hydrogen to the desired pressure (e.g., 800 psi).

    • Begin stirring (e.g., 1000 RPM) and heat the block to the target temperature (e.g., 100°C).

    • Monitor the reaction by hydrogen uptake for a set period (e.g., 12-24 hours).

  • Shutdown and Workup:

    • Cool the reactor block to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the system with nitrogen three times.

    • Open the vessels and carefully filter the contents of each through a pad of Celite to remove the catalyst. Caution: The Celite/catalyst mixture can be pyrophoric; keep it wet with solvent until it can be disposed of safely.[5]

    • Analyze a small aliquot of each filtrate by GC-MS or LC-MS to determine conversion and selectivity.

Protocol 2: Example of Catalyst Regeneration

For a carbon-supported catalyst deactivated by coking, a mild oxidative regeneration may be possible.[9]

  • Recovery: Filter the deactivated catalyst from the reaction mixture and wash thoroughly with a solvent like acetone to remove adsorbed organics. Dry carefully under vacuum.

  • Oxidation: Place the catalyst in a tube furnace. Pass a stream of dilute air (e.g., 1-2% O₂ in N₂) over the catalyst while slowly ramping the temperature to 200-250°C. Hold for 2-3 hours. Caution: This process is exothermic and must be done with extreme care and proper ventilation.

  • Reduction: After cooling under nitrogen, the oxidized catalyst must be re-reduced. Pass a stream of hydrogen over the catalyst at 180-200°C for 2-4 hours to restore the active metallic phase.

  • Passivation/Storage: After cooling, the catalyst can be carefully passivated for storage or used immediately.

Section 5: Data Interpretation and Optimization Workflow

Effective optimization requires a logical progression based on experimental data.

Table 1: Hypothetical Catalyst Screening Results (Conditions: 100°C, 800 psi H₂, 12h, Methanol)

CatalystConversion (%)Selectivity for Product (%)Over-reduction (%)
5% Pt/C957025
5% Ru/C80925
Raney Ni>994055
5% Pd/C<10--

Interpretation:

  • Pd/C is inactive for this transformation under these conditions.

  • Raney Ni is highly active but non-selective, leading to significant over-reduction.

  • Pt/C is active but has moderate selectivity.

  • Ru/C shows the most promising result, with good conversion and high selectivity.

Optimization Workflow:

Based on the results above, Ru/C is the lead candidate. The next steps should follow a logical workflow to maximize yield.

Start Initial Screening Results: Ru/C is Lead Catalyst CheckConversion Is Conversion >95%? Start->CheckConversion IncreaseTemp Increase Temp/Pressure (e.g., to 120°C / 1000 psi) CheckConversion->IncreaseTemp No CheckSelectivity Is Selectivity >98%? CheckConversion->CheckSelectivity Yes IncreaseTemp->CheckConversion DecreaseTemp Decrease Temp/Pressure (e.g., to 80°C / 600 psi) CheckSelectivity->DecreaseTemp No OptimizeLoading Optimize Catalyst Loading (e.g., screen 2-8 wt%) CheckSelectivity->OptimizeLoading Yes DecreaseTemp->CheckSelectivity Final Final Optimized Protocol OptimizeLoading->Final

Caption: Logical workflow for optimizing the lead catalyst from initial screening data.

References

  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. (n.d.). MDPI. Retrieved from [Link]

  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • The deactivation of nickel catalysts in the hydrogenation of acetonitrile. (1993). OSTI.GOV. Retrieved from [Link]

  • The degradation of hydrogenation pre-catalysts during activation stage.... (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrogenation of Succinimide to 2- Pyrrolidone Over Solid Catalysts. (n.d.). Request PDF. Retrieved from [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. Retrieved from [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. Retrieved from [Link]

  • Catalytic hydrogenations of cyclic imides and ayhydrides. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]

  • Hydrogenation of Succinimide to 2-Pyrrolidone over Solid Catalyst. (2016). ResearchGate. Retrieved from [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Wordpress. Retrieved from [Link]

  • Hydrogenation reaction tips and tricks. (2022). Reddit. Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Labodaily. Retrieved from [Link]

Sources

Side reactions of 3-(2-Hydroxyethyl)pyrrolidin-2-one with acidic reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered when using HEP with acidic reagents. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity and success of your experiments.

Introduction

This compound, also known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), is a versatile heterocyclic compound widely used as a polar aprotic solvent, a reactant in the synthesis of various polymers and pharmaceutical intermediates.[1][2] Its structure, featuring a lactam ring and a primary alcohol, presents unique chemical properties. However, this bifunctionality can also lead to undesired side reactions, particularly in the presence of acidic reagents. This guide will delve into the common issues, their underlying chemistry, and provide robust troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of HEP when treated with strong acids?

The most prevalent side reaction of this compound under acidic conditions is the hydrolysis of the lactam (amide) bond . This results in the opening of the pyrrolidinone ring to form N-(2-hydroxyethyl)-4-aminobutanoic acid.

Q2: What is the mechanism of this acid-catalyzed hydrolysis?

The hydrolysis proceeds via a classical acid-catalyzed acyl substitution mechanism. The key intermediate is the protonated form of the amide, which is more susceptible to nucleophilic attack by water.

  • Step 1: Protonation of the Carbonyl Oxygen: The acid protonates the carbonyl oxygen of the lactam, making the carbonyl carbon more electrophilic.

  • Step 2: Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Step 3: Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the lactam.

  • Step 4: Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond and the opening of the pyrrolidinone ring.

  • Step 5: Deprotonation: The final product, N-(2-hydroxyethyl)-4-aminobutanoic acid, is formed after deprotonation.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with HEP and acidic reagents, providing causative explanations and actionable solutions.

Problem 1: Low yield of the desired product and presence of a highly polar impurity.
  • Symptom: You are performing a reaction with HEP in the presence of a strong acid (e.g., HCl, H₂SO₄, TFA) and observe a significant decrease in the yield of your target molecule. TLC or LC-MS analysis indicates the formation of a new, more polar spot/peak that was not present in your starting materials.

  • Probable Cause: Acid-catalyzed hydrolysis of the pyrrolidinone ring has occurred, leading to the formation of N-(2-hydroxyethyl)-4-aminobutanoic acid. This byproduct is significantly more polar than HEP due to the presence of both a carboxylic acid and an amino group.

  • Troubleshooting Protocol:

    • Confirm the Byproduct:

      • LC-MS Analysis: Analyze the crude reaction mixture by LC-MS. Look for a mass corresponding to the protonated molecular ion of N-(2-hydroxyethyl)-4-aminobutanoic acid (C₆H₁₃NO₃, MW: 147.17 g/mol ).

      • ¹H NMR Spectroscopy: If the impurity can be isolated, its ¹H NMR spectrum in D₂O would show characteristic peaks for the methylene groups adjacent to the nitrogen and oxygen, as well as the propyl chain of the butanoic acid moiety.[3][4]

    • Mitigation Strategies:

      • Reduce Reaction Temperature: Amide hydrolysis is temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction.

      • Use a Milder Acid: If your reaction chemistry allows, consider using a weaker Brønsted acid or a Lewis acid that is less prone to promoting hydrolysis.[5]

      • Limit Water Content: Ensure that all solvents and reagents are anhydrous, as water is a reactant in the hydrolysis reaction.

      • Reduce Reaction Time: Monitor the reaction progress closely and quench it as soon as the desired transformation is complete to minimize the exposure of HEP to acidic conditions.

Problem 2: Formation of multiple unexpected byproducts.
  • Symptom: In addition to the expected product and the hydrolysis byproduct, you observe several other new spots on TLC or peaks in your chromatogram.

  • Probable Cause: Under strongly acidic and/or high-temperature conditions, further degradation or side reactions can occur. One possibility is the formation of an N-acyliminium ion intermediate. This highly reactive species can undergo various subsequent reactions, including intramolecular cyclization or reaction with other nucleophiles present in the reaction mixture.

  • Troubleshooting Protocol:

    • Characterize the Byproducts: Utilize techniques like GC-MS or LC-MS/MS to identify the mass of the byproducts. Fragmentation patterns can provide clues about their structures.

    • Consider Intramolecular Cyclization: The hydroxyl group on the ethyl side chain of HEP could potentially cyclize onto an activated intermediate.

    • Preventative Measures:

      • Protecting Groups: If the hydroxyl group is not involved in the desired reaction, consider protecting it with a suitable protecting group (e.g., silyl ether) before exposing the molecule to strong acids.

      • Optimize Reaction Conditions: A systematic optimization of the acid catalyst, solvent, temperature, and reaction time is crucial to favor the desired reaction pathway over side reactions.

Experimental Protocols

Protocol 1: Monitoring for HEP Hydrolysis using HPLC-MS

This protocol provides a general method for detecting the primary hydrolysis byproduct of HEP.

  • Sample Preparation:

    • Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., methanol/water).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

  • MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Expected Ions:

      • HEP: [M+H]⁺ = 130.08

      • N-(2-hydroxyethyl)-4-aminobutanoic acid: [M+H]⁺ = 148.09

Visualizing Reaction Pathways

Acid-Catalyzed Hydrolysis of HEP

hydrolysis HEP This compound (HEP) Protonated_HEP Protonated HEP HEP->Protonated_HEP + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_HEP->Tetrahedral_Intermediate + H₂O Ring_Opened N-(2-hydroxyethyl)-4-aminobutanoic acid Tetrahedral_Intermediate->Ring_Opened - H⁺

Caption: Acid-catalyzed hydrolysis of HEP.

Potential N-Acyliminium Ion Formation and Subsequent Reactions

acyliminium HEP This compound (HEP) Activated_HEP Activated Intermediate (e.g., protonated or complexed with Lewis acid) HEP->Activated_HEP + Acid Acyliminium N-Acyliminium Ion Activated_HEP->Acyliminium - H₂O Side_Products Various Side Products Acyliminium->Side_Products + Nucleophiles Intramolecular_Cyclization Intramolecular Cyclization Product Acyliminium->Intramolecular_Cyclization

Caption: Potential side reactions via an N-acyliminium ion intermediate.

Quantitative Data Summary

Side ReactionTriggering ConditionsPrimary ByproductMolecular Weight ( g/mol )
HydrolysisStrong Brønsted acids (e.g., HCl, H₂SO₄), water, elevated temperatureN-(2-hydroxyethyl)-4-aminobutanoic acid147.17
Pyrolysis (of impurities)High temperatures during distillationγ-Butyrolactone, 2-Aminoethanol86.09, 61.08

References

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank, 2021, M1179. [Link]

  • Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone. EP1375481A1.
  • 4-Amino-2-hydroxybutanoic acid. PubChem. [Link]

  • HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Ashland. [Link]

  • Does Trifluoroacetic acid react with N-methyl-2-pyrrolidone? ResearchGate. [Link]

  • Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 2025, 466599. [Link]

  • Investigation of the Lewis acid mediated stereoselective cyclization of cationic aminyl radicals leading to substituted pyrrolidines. Journal of the Chemical Society, Perkin Transactions 1, 2000, 3235-3243. [Link]

  • The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Journal of the Chemical Society, Perkin Transactions 2, 1980, 1791-1795. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 2022, 61(50), 18413-18426. [Link]

  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere, 2024, 1-28. [Link]

  • Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone. US7045639B2.
  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 2024, 146(29), 20045-20054. [Link]

  • Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. ChemRxiv, 2024. [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry, 2020, 8265054. [Link]

  • What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis. ResearchGate. [Link]

  • Process for the production of 4-aminobutyric acid or its deriv
  • 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Doc Brown's Chemistry. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 2022, 61(50), 18413-18426. [Link]

  • Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. Molecules, 2018, 23(11), 2947. [Link]

  • Synthesis of 4-amino-2, 4-dioxobutanoic acid. US9963423B2.
  • Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes. Beilstein Journal of Organic Chemistry, 2013, 9, 1373-1378. [Link]

  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega, 2022, 7(38), 34363-34376. [Link]

  • 4-Aminobutyric acid. FooDB. [Link]

  • Formation potential of trifluoroacetate and its estimation by means of the TOP assay. Water Research, 2018, 142, 292-301. [Link]

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Technical Support Center: Purification of 3-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered in the post-synthesis purification of 3-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-(2-Hydroxyethyl)-2-pyrrolidone (HEP). Our goal is to provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product purity is lower than expected after initial distillation. What are the likely impurities?

The most common synthesis route for this compound involves the reaction of γ-butyrolactone (GBL) with monoethanolamine (2-aminoethanol)[1]. Consequently, several impurities can persist or form during the synthesis and workup:

  • Unreacted Starting Materials: γ-butyrolactone (GBL) and 2-aminoethanol.

  • Reaction Intermediate: N-(2-hydroxyethyl)-4-hydroxybutyramide (HEHBA). This is a particularly challenging impurity as it is not easily separated from the final product by standard distillation[1].

  • Side-Products: 2-Pyrrolidone, which can form as a hydrolysis by-product[1].

  • High-Boiling Residues: These can include oligomeric species or products from side reactions. A significant issue with these high-boiling impurities is their potential to thermally decompose during distillation, reforming lower-boiling impurities like GBL and 2-aminoethanol, which then co-distill with your product.

Q2: I've attempted fractional distillation, but I'm still seeing co-distillation of impurities. How can I improve this separation?

Standard fractional distillation can be challenging due to the high boiling point of this compound and the thermal lability of high-boiling impurities. A multi-stage distillation approach under vacuum is often more effective. The key is to first separate the desired product and low-boiling impurities from the high-boiling components, which are prone to pyrolysis.

Here is a logical workflow for improved fractional distillation:

crude Crude Product (HEP, Low-Boilers, High-Boilers) dist1 First Distillation Column (Vacuum) crude->dist1 dist2 Second Distillation Column (Vacuum) dist1->dist2 Overhead: HEP + Low-Boilers high_boilers High-Boiling Residues dist1->high_boilers Bottoms final_product High-Purity HEP dist2->final_product Bottoms/Side-Stream low_boilers Low-Boiling Impurities (GBL, 2-aminoethanol, water) dist2->low_boilers Overhead

Caption: Multi-stage distillation workflow for HEP purification.

For a more detailed protocol on multi-stage distillation, please refer to the Experimental Protocols section.

Q3: My product is a viscous oil that is difficult to handle and purify by distillation. Is there an alternative method?

Yes, crystallization is an excellent and often underutilized method for purifying this compound, which can yield a product with purity exceeding 99.9%[1]. This method is particularly effective at removing the problematic N-(2-hydroxyethyl)-4-hydroxybutyramide (HEHBA) intermediate.

The key to successful crystallization is to induce the formation of a porous crystal structure that does not trap the mother liquor containing the impurities. This can be achieved by adding a small amount of water (1-4 wt%) to the crude product and cooling it to a temperature between -5°C and -15°C. The presence of a seed crystal of pure this compound can also facilitate the crystallization process[1].

A detailed protocol for this crystallization procedure is provided in the Experimental Protocols section.

Q4: I need to remove highly polar impurities. Would column chromatography be effective?

Column chromatography is a viable option for the purification of this compound, especially on a smaller, laboratory scale. Given that the target molecule is polar, a normal-phase chromatography setup is generally employed.

Recommended Starting Conditions for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)The polar nature of silica gel will allow for good separation of compounds with differing polarities.
Mobile Phase Gradient elution starting with a less polar solvent system and gradually increasing polarity. A good starting point would be a mixture of Ethyl Acetate and Hexane, gradually increasing the proportion of Ethyl Acetate. For very polar impurities, a more polar system like Methanol in Dichloromethane may be necessary.A gradient elution allows for the separation of a wider range of polarities. Starting with a less polar system will elute non-polar impurities first, followed by the desired product as the polarity of the mobile phase is increased.

A detailed guide to developing a column chromatography method is included in the Experimental Protocols section.

Q5: How can I accurately assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and detecting impurities. For a polar compound like this compound, a reversed-phase method is often suitable.

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of acetonitrile and water, or methanol and water, often with a small amount of an acidic modifier like formic acid to improve peak shape.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is generally effective as the lactam chromophore has a UV absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities, such as residual starting materials (GBL and 2-aminoethanol).

Experimental Protocols

Protocol 1: Purification by Crystallization

This protocol is based on the method described in U.S. Patent 7,045,639 B2[1].

  • Preparation: To your crude this compound (liquid), add 1-4% by weight of deionized water. For example, to 100 g of crude product, add 1-4 g of water. Mix thoroughly.

  • Seeding (Optional but Recommended): If available, add a small seed crystal of pure this compound to the mixture.

  • Crystallization: Place the mixture in a cooling bath and slowly cool to between -5°C and -15°C with gentle stirring. The formation of a stirrable slush of crystals should be observed.

  • Isolation: Isolate the crystals from the mother liquor by vacuum filtration or centrifugation.

  • Drying: The isolated crystals can be gently warmed to room temperature, at which point they will melt into a liquid. To remove any residual water, the product can be dried under vacuum.

Protocol 2: Purification by Multi-Stage Fractional Distillation

This protocol is a generalized procedure based on the principles outlined in patent literature[2].

  • First Distillation:

    • Charge the crude this compound into a distillation flask equipped with a fractionating column.

    • Apply a vacuum, maintaining a column top pressure of approximately 6.5 to 67 hPa.

    • Heat the distillation pot to a temperature that allows for the distillation of the desired product and lower-boiling impurities, leaving the high-boiling residues behind. The bottom liquid temperature should be maintained between 200-260°C.

    • Collect the distillate, which will contain this compound and low-boiling impurities.

  • Second Distillation:

    • Charge the distillate from the first stage into a clean distillation apparatus.

    • Apply vacuum and gently heat. The lower-boiling impurities (e.g., water, 2-aminoethanol, GBL) will distill first.

    • Collect these low-boiling fractions separately.

    • Once the temperature of the distillation head stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the purified product.

Protocol 3: Method Development for Column Chromatography
  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the solution onto several TLC plates.

    • Develop the plates in a variety of solvent systems with increasing polarity (e.g., 10%, 20%, 50% ethyl acetate in hexane; 5% methanol in dichloromethane).

    • The ideal solvent system for the column will give your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Select a column of appropriate size (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel weight to crude product weight for good separation).

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow it to pack evenly, tapping the side of the column gently to remove air bubbles.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane).

    • Carefully add the sample solution to the top of the silica gel bed.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

  • Elution:

    • Begin eluting the column with the least polar solvent system identified in your TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the eluting solvent to move your product down the column at a reasonable rate.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent to obtain the purified this compound.

Visualization of Purification Workflows

cluster_0 Purification Strategy Selection cluster_1 Recommended Methods start Crude Product Purity < 95% purity_check Assess Impurity Profile (GC/HPLC) start->purity_check distillation High Boiling Impurities Present? purity_check->distillation Major Impurities Identified crystallization Crystallization Feasible? distillation->crystallization Yes column_chrom Small Scale Purification? distillation->column_chrom No dist_protocol Multi-Stage Distillation distillation->dist_protocol Yes crystallization->column_chrom No cryst_protocol Crystallization with Water crystallization->cryst_protocol Yes cc_protocol Column Chromatography column_chrom->cc_protocol Yes

Caption: Decision workflow for selecting a purification method.

References

  • U.S. Patent 7,045,639 B2, "Method for purifying N-(2-hydroxyethyl)
  • European Patent EP 1 375 481 A1, "Method of purifying n-(2-hydroxyethyl)
  • Ashland, "HEP - N-2-Hydroxyethyl-2-Pyrrolidone," [Link].

  • NIST, "N-(2-Hydroxyethyl)-2-pyrrolidone," NIST Chemistry WebBook, [Link].

  • University of Rochester, "Chromatography: Solvent Systems For Flash Column," [Link].

  • Columbia University, "Column chromatography," [Link].

  • PubChem, "Etoxybamide," [Link].

  • CommonOrganicChemistry.com, "Running a Silica Gel Column," [Link].

  • How to run column chromatography, [Link].

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Technical Support Center: Forced Degradation Studies of 3-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for forced degradation studies of 3-(2-Hydroxyethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for conducting these critical stability-indicating experiments. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity and success of your stability testing programs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the forced degradation of this compound, providing foundational knowledge for designing robust studies.

Q1: What is the primary objective of a forced degradation study for this compound?

A1: The primary objective is to identify the potential degradation products and understand the degradation pathways of this compound under various stress conditions.[1][2][3] This is a regulatory requirement mandated by guidelines such as those from the International Council for Harmonisation (ICH).[4][5] These studies are crucial for developing and validating stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[1][3] The data generated also helps in understanding the intrinsic stability of the molecule, which informs formulation development, packaging selection, and the determination of storage conditions and shelf-life.[3][6][7]

Q2: What are the typical stress conditions applied in a forced degradation study of this molecule?

A2: In line with ICH guidelines, a comprehensive forced degradation study for a lactam-containing molecule like this compound should include exposure to hydrolytic, oxidative, thermal, and photolytic stress.[1][2][4][5]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80 °C)Opening of the lactam ring.[8][9]
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature or heatedOpening of the lactam ring.[8]
Oxidation 3-30% H₂O₂, room temperature or heatedOxidation of the pyrrolidine ring or the hydroxyethyl side chain.[10][11][12]
Thermal Degradation Dry heat (e.g., 80-105 °C) or heat in solutionGeneral decomposition, potentially involving the side chain.[13][14]
Photolytic Degradation Exposure to UV and visible light (ICH Q1B)[15][16][17]Photolytic cleavage or rearrangement.[4]

It's recommended to aim for 5-20% degradation of the active ingredient to obtain meaningful results without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[1]

Q3: What are the expected degradation products of this compound?

A3: Based on the structure, which contains a γ-lactam ring and a primary alcohol, the following degradation products can be anticipated:

  • Hydrolysis: The most likely degradation pathway is the hydrolysis of the γ-lactam ring under both acidic and basic conditions to form the corresponding γ-amino acid, 4-amino-5-hydroxyhexanoic acid.[8][9]

  • Oxidation: The pyrrolidine ring and the hydroxyethyl side chain are susceptible to oxidation.[11][12] This could lead to the formation of N-oxides, hydroxylated derivatives, or oxidation of the primary alcohol to an aldehyde or carboxylic acid.

  • Thermal Stress: High temperatures may induce dehydration of the hydroxyethyl side chain or other complex decomposition reactions.[13]

Q4: How is mass balance evaluated in these studies, and why is it important?

A4: Mass balance is a critical parameter in forced degradation studies that confirms that all degradation products, along with the remaining API, are accurately accounted for by the analytical method.[18][19] It is calculated as:

Mass Balance (%) = [(Assay of API + Sum of All Degradation Products) / Initial Assay of API] x 100[18]

An ideal mass balance is typically between 95% and 105%.[18] A poor mass balance may indicate issues such as the formation of non-chromophoric or volatile degradation products, incomplete elution of degradants from the analytical column, or differences in the detector response factors between the API and the degradants.[18] Achieving a good mass balance provides confidence in the stability-indicating nature of the analytical method.[19][20]

Section 2: Troubleshooting Guide

This section provides practical solutions to common problems encountered during the forced degradation analysis of this compound.

Issue 1: Poor chromatographic peak shape (tailing or fronting) for the parent compound or degradation products.
  • Potential Cause 1: Inappropriate Mobile Phase pH.

    • Explanation: The ionization state of the parent molecule and its degradation products (especially the amino acid formed upon hydrolysis) is highly dependent on the mobile phase pH. If the pH is close to the pKa of any of the analytes, poor peak shape can occur.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. For the expected amino acid degradant, a lower pH (e.g., 2.5-3.5) will ensure the amine is protonated and the carboxylic acid is non-ionized, leading to better retention and peak shape in reversed-phase chromatography.

  • Potential Cause 2: Secondary Interactions with the Stationary Phase.

    • Explanation: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups (like the amine in the hydrolyzed product), causing peak tailing.

    • Solution: Use a high-purity, end-capped C18 column or a column with a polar-embedded phase, which is designed to minimize silanol interactions and is suitable for polar compounds.[21]

  • Potential Cause 3: Column Overload.

    • Explanation: Injecting too high a concentration of the sample can lead to peak fronting.

    • Solution: Dilute the sample and re-inject. Ensure the injection volume and concentration are within the linear range of the detector and the capacity of the column.[22]

Issue 2: Difficulty in retaining and separating polar degradation products.
  • Potential Cause: High Polarity of Degradants.

    • Explanation: The hydrolyzed product (a γ-amino acid) is significantly more polar than the parent lactam and may elute in the void volume with standard reversed-phase HPLC conditions.

    • Solution 1: Use a Polar-Embedded or AQ-type C18 Column. These columns are designed to be stable in highly aqueous mobile phases and provide better retention for polar analytes.[21][23]

    • Solution 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent alternative for separating very polar compounds that are not well-retained in reversed-phase chromatography.

    • Solution 3: Use Ion-Pairing Chromatography. Adding an ion-pairing reagent to the mobile phase can increase the retention of ionic degradants on a reversed-phase column. However, this approach can lead to long column equilibration times and is often less desirable.

Issue 3: Mass balance is outside the acceptable range (95-105%).
  • Potential Cause 1: Formation of Non-UV-Absorbing Degradants.

    • Explanation: If a degradation pathway leads to products that lack a chromophore, they will not be detected by a UV detector, resulting in a low mass balance.

    • Solution: Use a universal detector such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (MS) in conjunction with the UV detector to ensure all degradants are detected.

  • Potential Cause 2: Different Response Factors.

    • Explanation: The UV response of the degradation products may be significantly different from that of the parent compound at the chosen wavelength.

    • Solution: Determine the relative response factors (RRFs) for the major degradation products. If an authentic standard of the degradant is not available, the RRF can be assumed to be 1.0, but this should be justified. For accurate quantitation, it is best to isolate and characterize the degradants to determine their RRFs.

  • Potential Cause 3: Formation of Volatile Degradants.

    • Explanation: Degradation may produce volatile compounds that are lost during sample preparation or analysis.

    • Solution: If volatile degradants are suspected, consider using headspace gas chromatography (GC) for their analysis.

Issue 4: No degradation is observed under certain stress conditions.
  • Potential Cause: Stress conditions are too mild.

    • Explanation: The molecule may be particularly stable under the initial conditions chosen.

    • Solution: Increase the severity of the stress condition. This can be achieved by increasing the concentration of the stressor (e.g., acid, base, or oxidizing agent), raising the temperature, or extending the exposure time.[2] It is important to do this systematically to achieve the target degradation of 5-20%.[1]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Application of Stress:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at room temperature for a specified time.

    • Oxidation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for a specified time.

    • Thermal: Heat the solid drug substance in an oven at 105°C. Also, heat the stock solution at 80°C.

    • Photolytic: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16][24] A control sample should be protected from light.

  • Sample Quenching and Dilution: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze the stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.

Diagram: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Stock Prepare Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (1M NaOH, RT) Stock->Base Oxidation Oxidation (30% H₂O₂, RT) Stock->Oxidation Thermal Thermal (105°C solid, 80°C solution) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Quench Quench & Dilute Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC HPLC Analysis (Stability-Indicating Method) Quench->HPLC Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for conducting forced degradation studies.

Diagram: Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Hydrolyzed 4-amino-5-hydroxyhexanoic acid (Lactam Ring Opening) Parent->Hydrolyzed Acid/Base Oxidized_Ring Hydroxylated Pyrrolidine Parent->Oxidized_Ring Oxidizing Agent Oxidized_Side_Chain Aldehyde/Carboxylic Acid (Side Chain Oxidation) Parent->Oxidized_Side_Chain Oxidizing Agent

Caption: Potential degradation pathways of the molecule.

References

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  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

  • The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025, November 26). Retrieved from [Link]

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  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas-mts.com. Retrieved from [Link]

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  • Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Proposed degradation chemistry mechanisms. (a) The reaction may proceed... (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal stabilization of N-methyl-2-pyrrolidone. (n.d.). Google Patents.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (n.d.). MDPI. Retrieved from [Link]

  • A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). (n.d.). Scilit. Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC. Retrieved from [Link]

  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015, August 20). Oxford Academic. Retrieved from [Link]

  • Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]

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Minimizing the formation of 2-pyrrolidone during dehydration of 3-(2-Hydroxyethyl)pyrrolidin-2-one.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dehydration of 3-(2-Hydroxyethyl)pyrrolidin-2-one

Introduction: Navigating the Synthesis of 3-Vinylpyrrolidin-2-one

Welcome to the technical support guide for the dehydration of this compound. The primary objective of this reaction is the synthesis of 3-vinylpyrrolidin-2-one, a valuable monomer for specialized polymers. However, a common and challenging side reaction is the formation of 2-pyrrolidone, which can significantly reduce the yield and complicate purification.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, all grounded in mechanistic principles, to help you maximize the yield of your desired product while minimizing the formation of the 2-pyrrolidone byproduct.

Section 1: The Core Challenge: Desired Reaction vs. Side Reaction

The dehydration of the primary alcohol in this compound is expected to proceed via an elimination reaction to yield the target vinyl compound. However, under thermal or catalytic stress, a competing pathway involving the cleavage of the C-C bond of the hydroxyethyl side chain becomes significant, leading to the formation of 2-pyrrolidone. Understanding these competing pathways is the first step toward controlling the reaction outcome.

G cluster_main Reaction Pathways cluster_desired Desired Dehydration (Elimination) cluster_undesired Undesired Side Reaction (Cleavage) start This compound product_desired 3-Vinylpyrrolidin-2-one start->product_desired - H₂O (Catalyst, ΔT) product_undesired 2-Pyrrolidone start->product_undesired C-C Cleavage (High ΔT, Harsh Catalyst)

Caption: Competing reaction pathways during the process.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the experiment, providing explanations and actionable solutions.

Question 1: My final product contains a high percentage of 2-pyrrolidone. What are the most likely causes?

Answer: High levels of 2-pyrrolidone are typically a result of reaction conditions that favor the C-C bond cleavage over the desired dehydration. The primary factors are:

  • Excessive Reaction Temperature: High temperatures provide the necessary activation energy for the fragmentation of the side chain. While heat is required for dehydration, excessive thermal stress can lead to decomposition. Similar side reactions are observed in the gas-phase dehydration of related N-(2-hydroxyethyl)-2-pyrrolidones, where the primary byproduct is the corresponding pyrrolidone, indicating cleavage of the side chain is a common thermal degradation pathway.[1]

  • Inappropriate Catalyst Choice: Highly aggressive or non-selective catalysts can promote fragmentation pathways. For instance, very strong Brønsted or Lewis acids might catalyze side reactions beyond the intended dehydration. The choice of catalyst is critical in directing the reaction's selectivity.[1]

  • Prolonged Reaction Time: Even under moderately suitable conditions, allowing the reaction to proceed for too long can lead to the gradual accumulation of the thermodynamically stable 2-pyrrolidone byproduct.

  • Presence of Oxygen or Oxidizing Impurities: The presence of oxygen, especially at elevated temperatures, can initiate radical-based decomposition pathways that lead to fragmentation of the molecule.[2][3]

Question 2: How can I select the appropriate temperature to favor dehydration?

Answer: Temperature optimization is a delicate balance. You need enough energy to drive the dehydration but not so much that you initiate C-C bond cleavage.

  • Recommendation: Start with a lower temperature range (e.g., 150-180°C for liquid-phase reactions or 300-350°C for gas-phase catalysis) and monitor the reaction progress closely using techniques like GC-MS or NMR.[1]

  • Methodology: Run a series of small-scale experiments at varying temperatures (e.g., in 10°C increments) for a fixed duration. Analyze the product ratio at each temperature to identify the optimal window where the yield of 3-vinylpyrrolidin-2-one is maximized and 2-pyrrolidone formation is minimal.

  • Causality: The dehydration reaction (elimination) generally has a lower activation energy than C-C bond cleavage. By keeping the temperature as low as possible while still achieving a reasonable reaction rate, you can kinetically favor the desired pathway.

Question 3: What type of catalyst should I use to improve selectivity?

Answer: The goal is to use a catalyst that facilitates the removal of the hydroxyl group without promoting molecular fragmentation.

  • Heterogeneous Catalysts: Solid-phase catalysts, such as acidic zeolites (e.g., HZSM-5) or metal oxides, are often preferred for gas-phase dehydrations.[1] They offer high selectivity, easy separation from the product mixture, and can be tailored for acidity and pore size to optimize the reaction.

  • Homogeneous Catalysts: In liquid-phase reactions, milder catalysts are advisable. While strong acids like sulfuric acid will work, they may lead to charring and byproduct formation. Consider using a weaker acid or a base-catalyzed approach. For example, the vinylation of 2-pyrrolidone often uses a potassium hydroxide (KOH) catalyst, which demonstrates that a basic medium can be effective for related transformations.[4]

  • Self-Validation: A good catalyst will provide a consistently high conversion rate of the starting material while maintaining a high selectivity (>90%) for the desired product over a sustained period.

Section 3: Frequently Asked Questions (FAQs)

Q: What analytical methods are best for monitoring this reaction?

A: A combination of techniques is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying the volatile components: starting material, desired product, and the 2-pyrrolidone byproduct. It provides quantitative data on the product ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of products by integrating characteristic signals. The vinyl protons of the desired product will have unique chemical shifts, distinct from the signals of the starting material and 2-pyrrolidone.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitatively monitoring the disappearance of the starting material.

Q: How can I purify my final product to remove 2-pyrrolidone?

A: Separation can be challenging due to the structural similarity and polarity of the compounds.

  • Vacuum Fractional Distillation: This is the most common industrial method.[5] 2-Pyrrolidone (Boiling Point: ~245°C) and the starting material this compound have different boiling points than the desired 3-vinylpyrrolidin-2-one. A well-controlled vacuum distillation should allow for their separation.

  • Crystallization: If the desired product is a solid at a certain temperature or in a specific solvent system, fractional crystallization can be a highly effective purification method to isolate it from impurities.[6][7]

Section 4: Optimized Experimental Protocol

This protocol is a starting point and should be optimized for your specific laboratory setup.

Objective: To perform the dehydration of this compound with minimized formation of 2-pyrrolidone. This protocol assumes a liquid-phase reaction.

Materials:

  • This compound (purity >98%)

  • Potassium bisulfate (KHSO₄) or another mild solid acid catalyst

  • High-boiling point, inert solvent (e.g., Sulfolane, Diphenyl ether)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reactions under an inert atmosphere

Experimental Workflow Diagram:

G prep 1. Preparation - Dry glassware - Add starting material, solvent, catalyst setup 2. System Setup - Assemble reflux condenser - Inert atmosphere (N₂/Ar) prep->setup reaction 3. Reaction - Heat to 160-180°C - Stir vigorously setup->reaction monitor 4. Monitoring - Take aliquots every hour - Analyze by GC or TLC reaction->monitor workup 5. Workup - Cool to RT - Filter to remove catalyst reaction->workup Once complete monitor->reaction Continue if incomplete purify 6. Purification - Vacuum fractional distillation workup->purify

Caption: Step-by-step experimental workflow.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, add this compound (1 part by weight), the inert solvent (3-5 parts by weight), and the catalyst (5-10% by weight of the starting material).

  • System Setup: Equip the flask with a reflux condenser and an inert gas inlet. Purge the system with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the mixture to a controlled temperature of 160-180°C with vigorous stirring. The optimal temperature should be determined experimentally.

  • Monitoring: After an initial hour, begin taking small aliquots from the reaction mixture every 60 minutes. Analyze these aliquots by GC or TLC to monitor the consumption of the starting material and the formation of products.

  • Completion and Workup: Once the starting material is consumed (or when the ratio of desired product to byproduct begins to decrease), stop the reaction by cooling the flask to room temperature. Filter the mixture to remove the solid catalyst.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil via vacuum fractional distillation to isolate the 3-vinylpyrrolidin-2-one.

Section 5: Data Summary Table

The following table summarizes the expected impact of key reaction parameters on the outcome. This is an illustrative guide to aid in your experimental design.

ParameterConditionExpected Yield of 3-Vinylpyrrolidin-2-oneExpected Formation of 2-PyrrolidoneRationale
Temperature Low (e.g., 150°C)ModerateLowInsufficient energy for C-C cleavage, but slower reaction rate.
Optimal (e.g., 170°C)HighLowSufficient energy for dehydration with minimal side reactions.
High (e.g., >200°C)DecreasingHighC-C bond cleavage pathway becomes kinetically favorable.[1]
Catalyst None (Thermal)Low to ModerateModerateHigh temperatures needed, leading to thermal decomposition.
Mild Acid (KHSO₄)HighLowSelectively catalyzes the dehydration pathway.
Strong Acid (H₂SO₄)ModerateModerate to HighCan cause charring and promote non-selective side reactions.
Atmosphere AirLowerHigherOxidative degradation can lead to fragmentation.[2][3]
Inert (N₂/Ar)HighLowMinimizes oxidative side reactions.

References

  • Macromolecules, Synthesis of 3,3-Di(ethoxycarbonyl)-1-vinylpyrrolidin-2-one and Determination of Its Reactivity Ratios with 1-Vinylpyrrolidin-2-one.
  • ResearchGate, Simplified schematic of the gas phase dehydration of N-(2-hydroxyethyl)pyrrolidones in lab-scale. Available at: [Link]

  • INIS-IAEA, Synthesis of [2,3,4,5-14C]-1-vinyl-2-pyrrolidinone. Available at: [Link]

  • ACS Omega, Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Available at: [Link]

  • Wikipedia, N-Vinylpyrrolidone. Available at: [Link]

  • Google Patents, US4384125A - Process for the purification of 2-pyrrolidone.
  • SINTEF, Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available at: [Link]

  • Google Patents, US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone.
  • ResearchGate, “One-pot” Synthesis of 1-Vinyl-2-pyrrolidone with Protic Functional Groups in 3-Position. Available at: [Link]

  • Wikipedia, 2-Pyrrolidone. Available at: [Link]

  • ResearchGate, Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid and side reactions. Available at: [Link]

  • ResearchGate, Routes for production of 2-pyrrolidone. Available at: [Link]

  • eScholarship.org, Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2- Hydroxyethylhydrazinium Nitrate Ionic Liquid. Available at: [Link]

  • Google Patents, US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
  • ResearchGate, How do you purify N-vinylpyrrolidinone?. Available at: [Link]

  • ACS Publications, Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-Propanol. Available at: [Link]

  • PMC, Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-Propanol. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 3-(2-Hydroxyethyl)pyrrolidin-2-one and N-methyl-2-pyrrolidone as Solvents: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of solvent selection for pharmaceutical and research applications, performance, safety, and regulatory compliance are paramount. N-methyl-2-pyrrolidone (NMP) has long been a widely used solvent due to its broad solvency power.[1][2][3][4][5] However, significant concerns regarding its reproductive toxicity have prompted the scientific community to seek safer alternatives.[1][6][7][8] This guide provides a detailed comparative analysis of 3-(2-Hydroxyethyl)pyrrolidin-2-one and N-methyl-2-pyrrolidone, offering experimental data and protocols to assist researchers in making informed decisions for their specific applications.

Introduction to the Solvents

N-methyl-2-pyrrolidone (NMP) is a polar aprotic solvent with a 5-membered lactam structure.[1] It is a colorless liquid miscible with water and a wide range of organic solvents.[1][4] Its high boiling point and thermal stability have made it a popular choice in various industries, including pharmaceuticals, electronics, and petrochemicals.[1][2][3][5]

This compound , also known as HEP, is a derivative of 2-pyrrolidone. It is characterized by a hydroxyl group attached to an ethyl substituent at the 3-position of the pyrrolidin-2-one ring. This structural modification has the potential to alter its solvent properties and toxicological profile compared to NMP.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these solvents is crucial for predicting their behavior in various applications. The following table summarizes the key properties of both compounds.

PropertyThis compoundN-methyl-2-pyrrolidone (NMP)
CAS Number 932-47-8[9]872-50-4[1]
Molecular Formula C6H11NO2[9]C5H9NO[1]
Molecular Weight 129.16 g/mol [10]99.13 g/mol [11]
Boiling Point 140-142 °C at 3 mmHg[10][12][13]202-204 °C[1][4]
Melting Point 19-21 °C[10][13]-24 °C[1][4]
Density 1.143 g/mL at 25 °C[10][12][13]1.028 g/cm³[1][4]
Viscosity 81.5 cP[14]1.661 mPa·s at 25 °C[15]
Water Solubility 1000 g/L at 20 °C[10][12][13]Miscible[1][4]
Flash Point >230 °F (>110 °C)[10][12][13]91 °C[1][4]

Experimental Performance Analysis

To provide a practical comparison, this section outlines detailed experimental protocols for evaluating key solvent performance indicators. These protocols are designed to be self-validating and are grounded in established standards.

Solubility Power Assessment

The ability of a solvent to dissolve a wide range of compounds is its primary function. The Kauri-Butanol (KB) value is a standard measure of the relative solvent power of hydrocarbon solvents. A higher KB value indicates stronger solvency.

Experimental Protocol: Determination of Kauri-Butanol Value (Adapted from ASTM D1133)

  • Prepare a standard Kauri resin solution: Dissolve a specified amount of Kauri resin in a standard butanol solution.

  • Titration: Titrate a known volume of the solvent being tested into the Kauri-butanol solution.

  • Endpoint determination: The endpoint is reached when the solution becomes cloudy or turbid, indicating the precipitation of the Kauri resin.

  • Calculation: The KB value is calculated based on the volume of the solvent required to reach the endpoint.

Diagram of the Solubility Testing Workflow

cluster_solubility Solubility Power Assessment (ASTM D1133) prep Prepare Kauri-Butanol Solution titrate Titrate with Test Solvent prep->titrate endpoint Observe Turbidity Endpoint titrate->endpoint calculate Calculate KB Value endpoint->calculate

Caption: Workflow for determining the Kauri-Butanol value.

Viscosity Measurement

Viscosity is a critical parameter in applications where fluid flow and mass transfer are important, such as in formulations and coatings.

Experimental Protocol: Rotational Viscometry (Adapted from ASTM D2196)

  • Instrument Setup: Use a rotational viscometer with a suitable spindle and guard leg.

  • Sample Preparation: Place the solvent in a temperature-controlled sample container.

  • Measurement: Immerse the spindle in the solvent and rotate it at a series of specified speeds.

  • Data Collection: Record the torque required to rotate the spindle at each speed.

  • Viscosity Calculation: The viscometer's software calculates the dynamic viscosity in centipoise (cP) or millipascal-seconds (mPa·s).

Diagram of the Viscosity Measurement Workflow

cluster_viscosity Viscosity Measurement (ASTM D2196) setup Setup Rotational Viscometer sample Prepare and Thermostat Sample setup->sample measure Measure Torque at Various Speeds sample->measure calculate Calculate Dynamic Viscosity measure->calculate

Caption: Workflow for viscosity measurement using a rotational viscometer.

Thermal Stability Analysis

Thermal stability is crucial for solvents used in processes involving elevated temperatures. Thermogravimetric analysis (TGA) is a standard technique to evaluate this property.

Experimental Protocol: Thermogravimetric Analysis (TGA) (Adapted from ASTM E1131)

  • Instrument Preparation: Calibrate the TGA instrument for temperature and mass.

  • Sample Loading: Place a small, accurately weighed sample of the solvent into a tared TGA pan.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Recording: Continuously record the sample's mass as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

Diagram of the Thermal Stability Analysis Workflow

cluster_tga Thermal Stability Analysis (ASTM E1131) prep Calibrate TGA and Prepare Sample heat Heat Sample at a Controlled Rate prep->heat record Record Mass vs. Temperature heat->record analyze Determine Decomposition Temperature record->analyze

Caption: Workflow for thermal stability analysis using TGA.

Comparative Data Summary

The following table presents a comparative summary of hypothetical experimental data for the two solvents, based on their known properties and chemical structures.

Performance MetricThis compound (Hypothetical)N-methyl-2-pyrrolidone (NMP) (Typical)
Solubility Power (KB Value) 85105
Viscosity at 25°C (cP) 81.51.66
Onset of Thermal Decomposition (°C) ~250~300

Analysis and Discussion

The hydroxyl group in this compound is expected to increase its polarity and hydrogen bonding capability compared to NMP. This could lead to differences in its solvency for specific solutes. While NMP generally exhibits very strong solvency, the hydroxyl group in HEP may enhance its ability to dissolve certain polar compounds.

A significant difference lies in their viscosity. This compound is considerably more viscous than NMP. This higher viscosity could be advantageous in applications requiring slower evaporation rates or controlled spreading, such as in certain coating or topical drug delivery formulations. However, for applications requiring rapid penetration or low viscosity, NMP would be the preferred choice.

In terms of thermal stability, NMP's higher boiling point suggests it is more suitable for high-temperature applications. However, the thermal stability of this compound is likely sufficient for many standard laboratory and pharmaceutical processes.

Toxicity and Safety Profile: A Critical Differentiator

The primary impetus for seeking alternatives to NMP is its significant reproductive toxicity.[1][6][7][8] NMP is classified as a substance that may damage the unborn child.[1] In contrast, while comprehensive toxicological data for this compound is less extensive, available information suggests it is an irritant to the skin, eyes, and respiratory system but does not carry the same severe reproductive warnings as NMP.[16] However, as with any chemical, appropriate personal protective equipment should be used when handling this compound.

Conclusion and Recommendations

The choice between this compound and N-methyl-2-pyrrolidone as a solvent is a multi-faceted decision that requires careful consideration of the specific application requirements.

  • N-methyl-2-pyrrolidone (NMP) remains a powerful solvent with a broad range of applications. Its low viscosity and high thermal stability are significant advantages. However, its reproductive toxicity is a major drawback and necessitates strict handling procedures and consideration of regulatory restrictions.

  • This compound presents a potentially safer alternative to NMP, particularly in applications where reproductive toxicity is a primary concern. Its higher viscosity may be beneficial in certain formulations. While its solvency may differ from NMP for specific solutes, its overall properties make it a promising candidate for further investigation and adoption in various research and development settings.

Researchers and drug development professionals are encouraged to perform their own application-specific testing to determine the most suitable solvent for their needs, taking into account performance, safety, and regulatory landscapes.

References

  • Hefei TNJ Chemical Industry Co.,Ltd. N-Methyl-2-Pyrrolidone (NMP).
  • Wikipedia. N-Methyl-2-pyrrolidone. Available from: [Link]

  • Ataman Kimya. N-METHYL-2-PYRROLIDONE (NMP).
  • PubChem. N-methyl-2-pyrrolidone. Available from: [Link]

  • Eastman. N-Methyl-2-Pyrrolidone (NMP).
  • PubMed. Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats. Available from: [Link]

  • PubMed. Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Available from: [Link]

  • California Department of Public Health. N-Methylpyrrolidone (NMP).
  • Maratek. A Closer Look at N-Methyl-2-Pyrrolidone (NMP).
  • ChemBK. N-(2-Hydroxyethyl)-2-pyrrolidone. Available from: [Link]

  • Toxic-Free Future. Get the Facts: NMP (N-Methylpyrrolidone). Available from: [Link]

  • DOSS. N-(2-Hydroxyethyl)-2-Pyrrolidone. Available from: [Link]

  • Lead Sciences. This compound. Available from: [Link]

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A Senior Application Scientist's Guide to the Stability of Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active agents, from nootropics like Piracetam to blockbuster antiepileptics like Levetiracetam.[1][2] Its versatility, however, is matched by the critical need to understand and engineer its stability. The journey of a drug candidate from bench to bedside is frequently imperiled by unforeseen instabilities, be it chemical degradation on the shelf, rapid metabolic breakdown in the liver, or unfavorable pharmacokinetics.[3][4][5]

This guide provides an in-depth comparison of the stability of various pyrrolidinone derivatives. Moving beyond a mere listing of facts, we will dissect the causal mechanisms behind stability, present validated experimental protocols for its assessment, and offer field-proven insights to empower rational drug design.

The Pyrrolidinone Core: An Intrinsic Stability Profile

At its heart, the 2-pyrrolidinone structure is a five-membered lactam (a cyclic amide). Its stability is primarily dictated by the chemistry of this amide bond.

  • Chemical Liability: Hydrolysis: The most common non-metabolic degradation pathway is the hydrolysis of the endocyclic amide bond.[6] This ring-opening reaction is typically catalyzed by strong acidic or basic conditions, yielding the corresponding γ-aminobutyric acid (GABA) derivative. The electrophilicity of the carbonyl carbon and the strain of the five-membered ring contribute to this susceptibility.

  • Metabolic Liability: Biotransformation: In a biological system, the pyrrolidinone ring can be a target for various metabolic enzymes.

    • Hydrolytic Enzymes: Amidase enzymes can catalyze the same ring-opening hydrolysis seen chemically.

    • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes, the workhorses of drug metabolism, can oxidize the pyrrolidinone scaffold.[7] Oxidation at the carbon alpha to the nitrogen can generate a reactive iminium ion, a potential liability that can lead to covalent binding with macromolecules.[7]

Below is a diagram illustrating these primary degradation pathways.

Pyrrolidinone Pyrrolidinone Derivative (Lactam Ring Intact) RingOpened Ring-Opened Product (γ-Aminobutyric Acid Derivative) Pyrrolidinone->RingOpened Hydrolysis (Acid, Base, or Enzymatic) Oxidized Oxidized Metabolite (e.g., via CYP450) Pyrrolidinone->Oxidized Metabolic Oxidation (e.g., CYP450) Reactive Reactive Intermediate (e.g., Iminium Ion) Oxidized->Reactive

Caption: General degradation pathways of the pyrrolidinone scaffold.

Structure-Stability Relationships: A Comparative Analysis

The art of medicinal chemistry lies in modifying a core scaffold to enhance potency while simultaneously optimizing drug-like properties, including stability. Substitutions around the pyrrolidinone ring can have profound effects.

  • N-1 Substitution: The nitrogen atom is the most common site for substitution.[8] Attaching different functional groups here directly influences the amide bond's reactivity.

    • Electronic Effects: Attaching an electron-withdrawing group (e.g., an acyl group as in Piracetam) can make the nitrogen a poorer electron donor, increasing the electrophilicity of the carbonyl carbon and potentially enhancing susceptibility to nucleophilic attack.

    • Steric Hindrance: Bulky N-1 substituents can sterically shield the carbonyl group from the approach of water or an enzyme's active site, thereby increasing stability.

  • C-3, C-4, and C-5 Substitution: Adding substituents to the carbon backbone of the ring is a powerful strategy to enhance metabolic stability.

    • Metabolic Blocking: Introducing groups, especially at positions susceptible to CYP-mediated oxidation, can physically block the metabolic reaction. For instance, introducing a methyl group at the C-3 position has been shown to confer better pharmacokinetic profiles by preventing metabolic instability.[8]

    • Conformational Effects: The non-planar, puckered nature of the pyrrolidinone ring is crucial for its interaction with biological targets.[8][9] Substituents can lock the ring into a specific conformation that may be less favorable for binding to metabolizing enzymes, thus slowing degradation.

Comparative Data Summary

The following table summarizes the stability profiles of representative pyrrolidinone derivatives, highlighting the impact of their structural modifications.

DerivativeKey Structural Feature(s)Stability Profile SummarySupporting Evidence
2-Pyrrolidinone Unsubstituted coreSusceptible to hydrolysis under strong acid/base conditions.[6] Serves as a baseline for comparison.The fundamental lactam structure is inherently prone to ring-opening.[6]
Piracetam N-acetamide groupGenerally stable, but the N-acyl linkage can be a site for hydrolysis. It is considered the parent compound for a class of nootropics.[10][11]Serves as a benchmark for many racetam-type analogs.[10][12][13][14]
Levetiracetam (S)-α-ethyl-acetamide at N-1Exhibits high chemical and physical stability in various formulations and storage conditions.[15][16][17]Extensive studies show it retains >97% of its initial concentration for months under various conditions, with no significant degradation products observed.[16][17][18]
N-Methyl-2-pyrrolidone (NMP) N-methyl groupBiodegradable via enzymatic pathways involving initial hydrolysis or oxidation of the N-methyl group.[19][20]Studies have identified specific bacterial strains and enzymatic pathways responsible for its degradation.[19][20]
Substituted Pyrrolidine-2,5-diones Second carbonyl group (succinimide)Stability is influenced by substituents; these compounds are important scaffolds for anticonvulsant and antidepressant agents.[8][21]In vitro metabolic assays show that these derivatives can be rapidly biotransformed, with stability depending on the specific side chains.[21]
C-3 Methylated Derivatives Methyl group on the ring backboneIntroduction of steric hindrance at C-3 has been shown to significantly improve metabolic stability and pharmacokinetic profiles compared to parent compounds.[8]A strategy explicitly used to block metabolic oxidation, leading to improved bioavailability.[8]

Experimental Corner: Protocols for Stability Assessment

Trustworthy stability data is built on robust, validated experimental protocols. Here, we detail the methodologies for assessing both chemical and metabolic stability.

Protocol 1: Chemical Stability via Forced Degradation

Forced degradation studies are essential for identifying degradation pathways and developing stability-indicating analytical methods.[4][5] They involve subjecting the drug to stress conditions more severe than those it would typically encounter.[5]

Start Prepare Stock Solution of Pyrrolidinone Derivative Split Aliquot into 5 Groups Start->Split Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Split->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Split->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) Split->Oxidative Thermal Thermal Stress (e.g., 70°C, Solid State) Split->Thermal Photo Photostability (ICH Q1B Light Conditions) Split->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution for treatment under various conditions.[5][22]

    • Acidic: Mix with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60-70°C.

    • Basic: Mix with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60-70°C.

    • Oxidative: Mix with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal: Store the solid compound in an oven at 70°C.

    • Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.

  • Quenching/Neutralization:

    • For acidic samples, neutralize with an equivalent amount of NaOH.

    • For basic samples, neutralize with an equivalent amount of HCl. This prevents further degradation after the intended time point.

  • Analysis: Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with UV or Mass Spectrometry (MS) detectors.[15][17] The method must be able to resolve the parent compound from all major degradation products.

Protocol 2: In Vitro Metabolic Stability Assessment

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing a crucial early indicator of its pharmacokinetic fate. The use of human liver microsomes (HLM) is a standard industry practice.

Start Prepare Reagents: Test Compound, HLM, Buffer, NADPH, Quenching Solution Incubate_Neg Pre-incubate Compound + HLM (Control: No NADPH) Start->Incubate_Neg Incubate_Pos Pre-incubate Compound + HLM (Test: Add NADPH to start reaction) Start->Incubate_Pos Timepoints Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate_Neg->Timepoints Incubate_Pos->Timepoints Quench Quench Reaction (e.g., with cold Acetonitrile + IS) Timepoints->Quench Process Centrifuge to Pellet Protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Calculate Calculate t½ and Intrinsic Clearance Analyze->Calculate

Caption: Workflow for an in vitro metabolic stability assay using HLM.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to a working concentration in buffer (final incubation concentration typically 1 µM).

    • HLM: Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Cofactor: Prepare a solution of NADPH regenerating system or NADPH itself in buffer.

  • Incubation:

    • In a 96-well plate, add the test compound and the diluted HLM.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. For the control (T=0 and negative controls), add buffer instead of NADPH.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2-3 fold volume of a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the metabolic half-life (t½ = 0.693 / k).

Conclusion and Strategic Outlook

The stability of a pyrrolidinone derivative is not an inherent, immutable property but a characteristic that can be intelligently engineered. This guide demonstrates that stability is a direct function of the molecule's structure, with substitutions at the N-1 position and on the carbon ring backbone offering powerful tools to mitigate both chemical and metabolic liabilities. By introducing steric shields or blocking sites of metabolic attack, medicinal chemists can dramatically improve a compound's durability.[8]

The early and systematic application of the experimental protocols detailed herein—forced degradation and in vitro metabolic assays—is a non-negotiable aspect of modern drug discovery.[4] These self-validating systems provide the critical data needed to select promising candidates, discard liabilities, and guide the next cycle of rational drug design. As the chemical space of pyrrolidinone derivatives continues to be explored, a foundational understanding of these structure-stability relationships will remain paramount to translating novel chemical entities into safe and effective medicines.

References

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A Researcher's Guide to Navigating the Cross-Reactivity of 3-(2-Hydroxyethyl)pyrrolidin-2-one in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity.[1][2] A compound's propensity to interact with unintended biological targets, known as off-target effects or cross-reactivity, can lead to unforeseen side effects, toxicity, or a misleading interpretation of its therapeutic potential.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the cross-reactivity profile of the pyrrolidinone derivative, 3-(2-Hydroxyethyl)pyrrolidin-2-one.

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticonvulsant, anti-inflammatory, and anticancer effects.[5][6][7] Given this pharmacological promiscuity within the pyrrolidinone class, a thorough assessment of the selectivity of any new analogue, such as this compound, is not just a recommendation but a necessity. This guide will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for a robust cross-reactivity assessment.

The Imperative of Selectivity Profiling

The ultimate goal in rational drug design is to achieve high affinity for the intended therapeutic target while minimizing interactions with other biomolecules.[1] Even subtle structural modifications can alter a compound's selectivity profile.[1] Therefore, early and comprehensive selectivity profiling is crucial to de-risk a drug discovery program, saving valuable time and resources.[3][8] An ideal selectivity assessment goes beyond simple binding assays and incorporates functional readouts to understand the physiological consequences of any off-target interactions.

Experimental Strategy for Assessing Cross-Reactivity

A systematic approach to evaluating the cross-reactivity of this compound involves a tiered screening cascade. This begins with broad, high-throughput screens to identify potential off-targets, followed by more focused, quantitative assays to confirm and characterize these interactions.

Workflow for Cross-Reactivity Profiling

Cross-Reactivity Workflow A Primary Target Identification & Validation B Broad Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) A->B Initial Assessment C Computational Off-Target Prediction A->C Initial Assessment D Hit Confirmation & Triage B->D C->D E Quantitative Binding Assays (e.g., Competitive Binding) D->E Confirmed Hits F Cell-Based Functional Assays E->F Potent Binders G Structure-Activity Relationship (SAR) Studies F->G Functionally Active H In vivo Toxicity & Efficacy Studies G->H Optimized Lead

Caption: A tiered workflow for the comprehensive assessment of small molecule cross-reactivity.

Data Presentation: A Comparative Analysis

To objectively compare the performance of this compound against its intended target and potential off-targets, quantitative data should be summarized in a clear, tabular format. For this guide, we will consider a hypothetical primary target, "Enzyme X," and a selection of representative off-targets from common protein families.

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Assay Type
Enzyme X (Primary Target) 15 25 Biochemical
Kinase A>10,000>10,000KinaseGlo
Kinase B8501,200LanthaScreen
GPCR 1>10,000Not DeterminedRadioligand Binding
Ion Channel Z2,5005,000Patch Clamp
Nuclear Receptor Y>10,000Not DeterminedTR-FRET

This table presents hypothetical data for illustrative purposes.

Key Experimental Protocols

The following are detailed, step-by-step methodologies for essential experiments in a cross-reactivity screening campaign.

Competitive Binding Assay

A competitive binding assay is a fundamental technique to determine the binding affinity of a test compound by measuring its ability to displace a labeled ligand from its target.[9][10][11]

Objective: To quantify the binding affinity (Ki) of this compound for its primary target and identified off-targets.

Materials:

  • Purified target protein

  • Labeled ligand (e.g., radiolabeled, fluorescently tagged) with a known dissociation constant (Kd)

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 96-well microplates

  • Detection instrument (e.g., scintillation counter, fluorescence plate reader)

Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In each well of the microplate, add:

    • A fixed concentration of the target protein.

    • A fixed concentration of the labeled ligand (typically at or below its Kd).

    • Varying concentrations of this compound.

  • Include control wells:

    • Total binding (target + labeled ligand, no competitor).

    • Non-specific binding (target + labeled ligand + a high concentration of an unlabeled competitor).

    • Blank (buffer only).

  • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separate the bound from the unbound labeled ligand (e.g., via filtration, size-exclusion chromatography, or washing steps if using a plate-based assay).

  • Quantify the amount of bound labeled ligand using the appropriate detection instrument.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC50).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[10]

Cell-Based Functional Assay

Cell-based assays are critical for understanding how a compound's binding to a target translates into a biological response within a more physiologically relevant context.[12][13][14]

Objective: To determine the functional potency (e.g., IC50 or EC50) of this compound on its primary target and any off-targets for which it shows significant binding.

Materials:

  • A human cell line endogenously expressing the target of interest or engineered to overexpress it.[13]

  • This compound

  • Cell culture medium and supplements

  • Assay-specific reagents (e.g., substrate for an enzyme, agonist for a receptor, detection reagents)

  • 96- or 384-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Detection instrument (e.g., luminometer, spectrophotometer, flow cytometer)

Protocol:

  • Cell Seeding: Plate the cells at an optimized density in the microplates and allow them to adhere overnight in the incubator.[15]

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute into the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound.

  • Incubation: Incubate the cells with the compound for a predetermined duration, which can range from minutes to days depending on the biological pathway being investigated.

  • Assay-Specific Steps:

    • For an enzyme target: Lyse the cells and add a substrate that produces a detectable signal (e.g., luminescent, fluorescent, colorimetric) upon enzymatic conversion.

    • For a GPCR target: Add an agonist to stimulate the receptor and measure a downstream signaling event (e.g., cAMP production, calcium flux).

    • For a cytotoxicity assay: Add a reagent that measures cell viability (e.g., MTS, CellTiter-Glo).

  • Signal Detection: Read the plates using the appropriate instrument.

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50.

Interpretation and Next Steps

The data generated from these assays will provide a comprehensive selectivity profile for this compound.

  • High Selectivity: If the compound demonstrates high potency for its primary target with Ki and IC50 values significantly lower (e.g., >100-fold) than for any off-targets, it can be considered a selective agent.

  • Moderate to Low Selectivity: If the compound shows activity against off-targets within a 10- to 100-fold window of its primary target, further investigation is warranted. This may involve structure-activity relationship (SAR) studies to design more selective analogues.[1]

  • Promiscuous Activity: Activity against multiple, unrelated targets may indicate a non-specific mode of action or potential for toxicity, and may necessitate a redesign of the chemical scaffold.[16][17]

Computational modeling can also play a crucial role in predicting and rationalizing off-target effects, guiding the selection of targets for experimental screening.[18][19][20]

Conclusion

A thorough and early assessment of the cross-reactivity of this compound is a critical step in its development as a potential therapeutic agent. By employing a combination of broad panel screening, quantitative binding assays, and physiologically relevant cell-based functional assays, researchers can build a detailed selectivity profile. This data-driven approach not only validates the on-target activity but also proactively identifies potential liabilities, enabling informed decisions and guiding the design of safer, more effective medicines. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of small molecule selectivity and enhancing the probability of success in the challenging field of drug discovery.

References

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The Ascending Profile of 3-(2-Hydroxyethyl)pyrrolidin-2-one: A Performance Analysis in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of chemical synthesis, the choice of solvent is a critical parameter that profoundly influences reaction outcomes. Researchers, scientists, and drug development professionals are in a constant search for solvents that not only offer superior performance but also align with the principles of green chemistry. This guide provides an in-depth technical comparison of 3-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), also known as N-(2-hydroxyethyl)-2-pyrrolidone, against commonly used polar aprotic solvents in two pivotal classes of organic reactions: nucleophilic substitution and palladium-catalyzed cross-coupling.

Introduction to this compound (HEP): A Solvent with Intriguing Potential

This compound is a high-boiling, water-soluble, and relatively viscous polar aprotic solvent.[1] Its unique combination of a pyrrolidone ring and a hydroxyethyl side chain imparts a distinct set of physicochemical properties that make it an attractive candidate for various applications, including as a co-solvent in agrochemical and electronics formulations, and as a versatile intermediate in organic synthesis.[2] This guide moves beyond its established applications to explore its efficacy as a reaction medium.

Physicochemical Properties: A Comparative Overview

A solvent's performance is intrinsically linked to its physical and chemical characteristics. Here, we compare key properties of HEP with those of other widely used polar aprotic solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).

PropertyThis compound (HEP)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)
Molecular Weight ( g/mol ) 129.1673.0978.1399.13
Boiling Point (°C) 140-142 (at 3 mmHg)153189202
Melting Point (°C) 19-21-6118.5-24
Density (g/mL at 25°C) 1.1430.9441.1001.028
Water Solubility MiscibleMiscibleMiscibleMiscible

Data sourced from various chemical suppliers and databases.

The high boiling point of HEP makes it particularly suitable for reactions requiring elevated temperatures, minimizing solvent loss and ensuring stable reaction conditions. Its miscibility with water also offers advantages in work-up and purification processes.

Performance in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the synthesis of a vast array of organic molecules. The choice of solvent can significantly impact the rate and outcome of these reactions, particularly for SN2 pathways, which are favored by polar aprotic solvents.[3][4] Such solvents can solvate the cation of the nucleophile, leaving the anion "naked" and more reactive.[5]

While direct comparative kinetic studies featuring HEP are limited in publicly available literature, its structural similarity to NMP, a well-regarded solvent for SN2 reactions, suggests its potential utility.[6] The pyrrolidone core provides the polar aprotic character necessary to facilitate these transformations. Furthermore, the hydroxyl group in HEP could potentially engage in hydrogen bonding with certain substrates or transition states, offering a unique modulating effect on reactivity and selectivity that warrants further investigation.

Experimental Protocol: A Model Nucleophilic Substitution

To provide a framework for comparison, a representative experimental protocol for a nucleophilic substitution reaction is outlined below. This protocol can be adapted to compare the performance of HEP against other solvents.

Reaction: Synthesis of an ether via Williamson ether synthesis.

Reactants:

  • Sodium phenoxide (1.0 eq)

  • Benzyl bromide (1.0 eq)

  • Solvent (HEP, DMF, DMSO, or NMP)

Procedure:

  • To a stirred solution of sodium phenoxide in the chosen solvent, add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ether.

  • Analyze the product by NMR and calculate the yield.

By conducting this experiment with each solvent under identical conditions, a direct comparison of reaction time and yield can be established.

Logical Workflow for Solvent Comparison in Nucleophilic Substitution

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis cluster_comparison Performance Comparison A Prepare solutions of sodium phenoxide in HEP, DMF, DMSO, NMP B Add benzyl bromide to each reaction mixture A->B Identical stoichiometry C Heat reactions to 80°C and monitor progress B->C Controlled temperature D Quench, extract, and purify product C->D Upon completion E Determine yield and purity for each solvent D->E Spectroscopic analysis F Compare reaction times, yields, and impurity profiles E->F Data analysis

Caption: Workflow for comparing solvent performance in a Williamson ether synthesis.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for the formation of carbon-carbon bonds.[6][7] The solvent plays a crucial role in these reactions, influencing the solubility of reagents and the stability and activity of the palladium catalyst. Dipolar aprotic solvents like DMF and NMP are commonly employed in these transformations.[6]

While specific studies detailing the use of HEP as the primary solvent in palladium-catalyzed reactions are not widely reported, the structural similarities to NMP again suggest its potential. The ability of the pyrrolidone moiety to coordinate with the palladium center could influence the catalytic cycle. It is important to note that solvent quality is paramount in these reactions, as impurities can poison the catalyst and impede the reaction.[8]

Experimental Protocol: A Model Suzuki Coupling Reaction

The following protocol for a Suzuki coupling provides a basis for evaluating HEP's performance against other solvents.

Reaction: Synthesis of 4-phenyltoluene.

Reactants:

  • 4-Iodotoluene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (0.02 eq)

  • Triphenylphosphine (0.08 eq)

  • Potassium carbonate (2.0 eq)

  • Solvent (HEP, DMF, DMSO, or NMP)

Procedure:

  • In a reaction vessel, combine 4-iodotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the chosen solvent and degas the mixture with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to a specified temperature (e.g., 100°C) and stir until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., toluene).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product and determine the yield.

Logical Workflow for Solvent Comparison in Suzuki Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis cluster_comparison Performance Comparison A Combine reactants and catalyst in each solvent (HEP, DMF, DMSO, NMP) B Degas reaction mixtures A->B Inert atmosphere C Heat reactions to 100°C and monitor progress B->C Controlled temperature D Aqueous work-up and product extraction C->D Upon completion E Purify and characterize product D->E Chromatography F Compare reaction rates, yields, and catalyst turnover E->F Quantitative analysis

Caption: Workflow for comparing solvent performance in a Suzuki cross-coupling reaction.

Discussion and Future Outlook

The available literature suggests that this compound possesses the fundamental physicochemical properties to be a viable solvent in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Its high boiling point is a clear advantage for high-temperature reactions, and its polar aprotic nature should facilitate SN2 reactions and support the catalytic cycles of cross-coupling reactions.

However, the lack of direct comparative experimental data is a significant gap in the current body of scientific literature. The protocols provided in this guide are intended to serve as a starting point for researchers to conduct their own comparative studies. Such studies are crucial to fully elucidate the performance of HEP relative to established solvents.

Future research should focus on systematic screening of HEP in a variety of nucleophilic substitution and palladium-catalyzed reactions, with careful measurement of reaction kinetics, product yields, and selectivity. Investigating the role of the hydroxyethyl group in modulating reaction outcomes will also be a key area of exploration. As the demand for greener and more efficient chemical processes grows, a thorough understanding of the capabilities of promising alternative solvents like this compound will be indispensable.

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A Senior Application Scientist's Guide to the Characterization of 3-(2-Hydroxyethyl)pyrrolidin-2-one Impurities by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Uncharacterized impurities, even at trace levels, can introduce unforeseen toxicity or alter the therapeutic effect of a drug product. For a compound like 3-(2-Hydroxyethyl)pyrrolidin-2-one, a versatile building block and potential API, a comprehensive understanding of its impurity profile is paramount. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[1][2] The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, making their robust characterization a non-negotiable step in the regulatory submission process.[3][4]

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the definitive characterization of potential impurities in this compound. We will move beyond rote protocols to explore the causal-driven decisions that underpin a robust, scientifically sound, and defensible analytical method.

Section 1: The Analytical Subject - this compound

Before designing an analytical method, we must understand the molecule itself. This compound (MW: 129.16 g/mol , Formula: C₆H₁₁NO₂) possesses key structural features that dictate its analytical behavior:

  • A Lactam Ring: The five-membered pyrrolidin-2-one ring is susceptible to hydrolysis under strong acidic or basic conditions, which could open the ring to form an amino acid derivative.

  • A Primary Hydroxyl Group: This group is a site for potential oxidation reactions.

  • High Polarity: The combination of the amide and hydroxyl groups makes the molecule highly polar, which presents a significant challenge for traditional reversed-phase chromatography.

Potential impurities can be broadly categorized as:

  • Process-Related Impurities: Residual starting materials, reagents, or by-products from the synthetic route.

  • Degradation Products: Impurities formed during storage or handling due to exposure to stress conditions like heat, light, humidity, acid, base, and oxidation.[5][6]

Section 2: The Power of LC-MS for Impurity Profiling

LC-MS is the quintessential tool for impurity analysis due to its unique combination of high-resolution separation (LC) and highly sensitive, specific detection (MS).[7] This synergy allows for the detection and identification of impurities at levels far below what is possible with conventional techniques like LC-UV, which is especially critical for compounds lacking a strong chromophore.[8] Tandem mass spectrometry (LC-MS/MS) further enhances this capability, enabling the structural elucidation of unknown compounds by analyzing their fragmentation patterns.[7]

Section 3: A Comparative Analysis of Chromatographic Strategies

The primary challenge in analyzing this compound and its impurities is achieving adequate chromatographic retention and separation for these polar molecules.

Alternative 1: Reversed-Phase Liquid Chromatography (RPLC)

RPLC, typically using a C18 stationary phase, is the workhorse of pharmaceutical analysis. However, its hydrophobic nature provides limited retention for highly polar analytes, which often elute in or near the solvent front, leading to poor resolution and matrix interference.

  • Causality: The mechanism of RPLC relies on hydrophobic interactions between the analyte and the stationary phase. Polar molecules have minimal affinity for the nonpolar C18 chains, resulting in rapid elution with highly aqueous mobile phases.

  • Optimization Strategy: To enhance retention, one might use a 100% aqueous mobile phase with a column specifically designed to prevent "phase collapse" (e.g., polar-endcapped C18 or polar-embedded phases). However, this may still be insufficient for robust separation of structurally similar polar impurities.

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative designed specifically for the separation of polar and hydrophilic compounds.[9] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or cyano functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile).

  • Causality: The separation mechanism in HILIC is based on the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase. A high organic mobile phase promotes this partitioning, leading to the retention of polar analytes. Elution is achieved by increasing the concentration of the aqueous component in the mobile phase.[10] For this compound, HILIC offers a superior mechanism for achieving retention and resolving polar impurities.

Data Presentation: Comparison of Chromatographic Modes
FeatureReversed-Phase Liquid Chromatography (RPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Primary Mechanism Hydrophobic InteractionsAnalyte partitioning into an adsorbed water layer
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., Silica, Amide, Diol)
Mobile Phase High Aqueous to High OrganicHigh Organic to High Aqueous
Suitability for Analyte Poor retention expectedExcellent retention and resolution expected
Key Advantage Ubiquitous, well-understoodSuperior for highly polar compounds
Considerations Risk of poor peak shape and early elutionRequires careful equilibration, potential for matrix effects

Section 4: Selecting the Right Mass Spectrometer

The choice of mass spectrometer depends on the analytical goal: quantifying known impurities or identifying unknown ones.

Alternative 1: Triple Quadrupole Mass Spectrometry (QqQ)

A QqQ instrument is the gold standard for targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

  • Best For: Quantifying known process impurities or previously identified degradants at very low levels.

  • Limitation: It is not suitable for identifying unknown impurities, as it only monitors for pre-selected mass transitions.

Alternative 2: High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements (typically <5 ppm). This accuracy is a powerful tool for unknown identification.

  • Best For: Characterizing unknown impurities from forced degradation studies or new batches.

  • Causality: An accurate mass measurement allows for the confident determination of an ion's elemental composition, drastically narrowing down the number of possible chemical formulas.[7] When coupled with MS/MS fragmentation data, this provides a clear path to structural elucidation.

Data Presentation: Comparison of Mass Spectrometry Modes
ParameterTriple Quadrupole (QqQ)High-Resolution MS (HRMS)
Primary Application Targeted QuantificationUnknown Identification & Characterization
Key Operating Mode Multiple Reaction Monitoring (MRM)Full Scan with High Mass Accuracy
Sensitivity Excellent (for knowns)Very Good
Selectivity Excellent (for knowns)Very Good
Structure Elucidation Limited (requires known fragments)Excellent (via accurate mass & MS/MS)
Workflow Stage Routine QC, validationDevelopment, investigation

Section 5: The Proactive Strategy - Forced Degradation Studies

To understand what impurities could form, we must intentionally degrade the molecule under controlled stress conditions, as outlined by ICH guidelines.[5] This proactive approach is essential for developing a truly stability-indicating method.[6]

Experimental Workflow: Impurity Identification

G cluster_stress Forced Degradation cluster_analysis LC-MS Analysis cluster_elucidation Structure Elucidation API API Sample (this compound) Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Degraded Degraded Sample (Mixture of API + Impurities) LC HILIC Separation Degraded->LC Inject HRMS HRMS Detection (Accurate Mass of Precursors) MSMS MS/MS Fragmentation Formula Determine Elemental Formula (from Accurate Mass) HRMS->Formula Data Analysis Structure Propose Structure (from Fragments) MSMS->Structure Interpretation ID Identified Impurity G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound C₆H₁₁NO₂ MW: 129.16 Hydrolyzed 4-Amino-3-(2-hydroxyethyl)butanoic acid C₆H₁₃NO₃ MW: 147.17 Parent->Hydrolyzed Ring Opening Oxidized 3-(2-Oxoethyl)pyrrolidin-2-one C₆H₉NO₂ MW: 127.14 Parent->Oxidized -CH₂OH to -CHO

Caption: Hypothesized degradation pathways for this compound.

Section 6: Recommended Protocol - A HILIC-HRMS Method

This protocol represents a robust starting point for the characterization of unknown impurities. It prioritizes the superior resolving power of HILIC and the definitive identification capabilities of HRMS.

1. Sample Preparation & Forced Degradation

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in 50:50 acetonitrile/water.

  • Degradation: To aliquots of the stock solution, add the stressor (e.g., HCl, NaOH, H₂O₂) to the final concentrations listed in Table 3. Incubate under the specified conditions. For thermal and photolytic studies, use the API as a solid or in solution.

  • Quenching: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary (e.g., acid with base, and vice-versa), and dilute with 90:10 acetonitrile/water to a final concentration of ~10 µg/mL.

2. LC-MS System & Conditions

ParameterRecommended SettingRationale
LC System UHPLC SystemFor high resolution and speed.
Column HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm)Provides excellent retention and peak shape for polar analytes.
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic Acid in WaterProvides ions for ESI and buffers the mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe strong, aprotic solvent in HILIC mode.
Gradient 95% B -> 50% B over 10 minutesA standard gradient to elute a range of polar compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40°CImproves peak shape and reproducibility.
Injection Vol 2 µLMinimizes peak distortion.
MS System Q-TOF or Orbitrap HRMSFor accurate mass measurements.
Ionization Mode Positive Electrospray Ionization (ESI+)The amide group is readily protonated.
Scan Mode Full Scan (m/z 50-500) with data-dependent MS/MSTo detect all ions and automatically trigger fragmentation for identification.
Resolution >30,000To ensure high mass accuracy.

3. Method Validation Principles Once impurities are identified and the method is finalized, it must be validated according to ICH Q2(R1) guidelines. Key parameters include specificity (the ability to resolve the API from all impurities), limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision. [11][12]

Section 7: Data Interpretation - From Mass to Structure

The analysis of HRMS data is a systematic process:

  • Extract Ion Chromatograms (EICs): Generate EICs for the exact mass of the parent drug ([M+H]⁺ = 130.0863) and any potential impurities observed in the stressed samples.

  • Determine Elemental Formula: For each new peak, use the accurate mass measurement from the HRMS to calculate the most probable elemental composition.

  • Analyze MS/MS Spectra: Examine the fragmentation pattern of the impurity. The fragments provide clues about the molecule's substructures. For example, a neutral loss of 18 Da (H₂O) is common for alcohols, while a loss of 44 Da (C₂H₄O) could indicate cleavage of the hydroxyethyl side chain.

  • Propose Structure: Combine the elemental formula with the fragmentation data to propose a definitive structure for the impurity.

Data Presentation: Hypothetical Impurity Data Table
PeakRetention Time (min)Observed [M+H]⁺Mass Error (ppm)Proposed FormulaProposed Identity
14.5130.0861-1.5C₆H₁₂NO₂Parent Drug
23.8148.0968-0.7C₆H₁₄NO₃Hydrolyzed Impurity
35.1128.0706-1.1C₆H₁₀NO₂Oxidized Impurity

Conclusion

The characterization of impurities in this compound requires a nuanced analytical approach grounded in the physicochemical properties of the molecule. While traditional RPLC methods may falter, a well-designed HILIC-HRMS method provides a powerful and robust solution. By combining a separation technique optimized for polar compounds (HILIC) with a detection technique capable of definitive structural elucidation (HRMS), researchers can confidently identify and characterize process- and degradation-related impurities. This proactive strategy, particularly when coupled with forced degradation studies, not only ensures compliance with global regulatory expectations but also builds a deep, fundamental understanding of the API's stability, ultimately safeguarding the quality and safety of the final drug product.

References

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. Available at: [Link]

  • Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • Bundesinstitut für Arzneimittel und Medizinprodukte (BfArM). (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Available at: [Link]

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  • ResearchGate. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. Available at: [Link]

  • ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Available at: [Link]

  • SciSpace. (2016). Forced Degradation Studies. Available at: [Link]

  • SINTEF. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available at: [Link]

  • MDPI. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Available at: [Link]

  • NIST WebBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. Available at: [Link]

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A Senior Application Scientist's Guide to the Quantification of 3-(2-Hydroxyethyl)pyrrolidin-2-one in Complex Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

In the field of environmental monitoring, the ability to accurately quantify trace levels of emerging contaminants is paramount. 3-(2-Hydroxyethyl)pyrrolidin-2-one, a polar, water-soluble compound, presents a significant analytical challenge due to its physicochemical properties.[1][2][3] Its potential presence in the environment, arising from industrial applications or as a degradation product, necessitates robust and reliable analytical methodologies.[4] The complexity of environmental matrices such as wastewater, surface water, and soil, which are laden with potential interferences, further complicates its detection and quantification.

This guide provides a comparative analysis of two primary analytical workflows for the determination of this compound: the direct approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an alternative method involving derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the underlying principles of each method, provide detailed experimental protocols, and present a comparative assessment of their performance, enabling researchers to make an informed decision based on their specific analytical objectives and available instrumentation.

Analyte Profile: this compound

Understanding the physicochemical properties of the target analyte is the foundation of any successful analytical method development.

PropertyValueSource
Molecular Formula C6H11NO2[1][3][5]
Molecular Weight 129.16 g/mol [1][3][6]
Water Solubility Very Soluble (1000 g/L at 20°C)[1][2][3]
LogP -1.03 at 25°C[3]
Boiling Point 140-142 °C at 3 mmHg[1][3]
Vapor Pressure 0.02 Pa at 20°C[3]

The high water solubility and low vapor pressure indicate that this compound will predominantly be found in the aqueous phase of environmental systems and is not amenable to direct analysis by techniques requiring high volatility, such as GC-MS. Its polarity, driven by the hydroxyl and amide functional groups, dictates the choice of extraction and chromatographic techniques.

Method 1: Direct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This approach stands as the premier choice for the analysis of polar, non-volatile compounds like this compound. The direct analysis minimizes sample manipulation, thereby reducing potential analyte loss and sources of error, while offering exceptional sensitivity and selectivity.

Principle of LC-MS/MS

The LC-MS/MS workflow leverages the separation power of high-performance liquid chromatography (HPLC) with the unparalleled specificity and sensitivity of tandem mass spectrometry (MS/MS). The analyte is first separated from matrix components on a chromatographic column. The eluent is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, typically via Electrospray Ionization (ESI). The first mass analyzer (Q1) selects the protonated molecular ion (the precursor ion) of our target analyte. This precursor ion is then fragmented in a collision cell (Q2), and the resulting characteristic fragment ions (product ions) are detected by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass confirmation, drastically reducing false positives and enabling quantification at very low concentrations.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Environmental Sample (Water, Soil, Sediment) extraction Extraction (SPE for Water, ASE for Soil) sample->extraction cleanup Extract Cleanup & Concentration extraction->cleanup lc HPLC Separation (HILIC or Polar C18) cleanup->lc Final Extract esi Electrospray Ionization (ESI+) lc->esi msms Tandem MS Detection (MRM Mode) esi->msms data Data Processing & Quantification msms->data Signal Acquisition

Caption: LC-MS/MS workflow for this compound.

Step-by-Step Protocol: LC-MS/MS
  • Sample Preparation:

    • Aqueous Samples (Wastewater, Surface Water):

      • Filter the sample (e.g., 100 mL) through a 0.45 µm glass fiber filter.

      • Adjust the pH to ~7.0.

      • Perform Solid-Phase Extraction (SPE) using a polar-enhanced polymeric cartridge (e.g., Oasis HLB). The cartridge choice is critical; a hydrophilic-lipophilic balanced polymer ensures efficient trapping of our polar analyte from the aqueous matrix.

      • Condition the cartridge with methanol followed by ultrapure water.

      • Load the sample at a slow flow rate (~5 mL/min).

      • Wash the cartridge with water to remove salts and highly polar interferences.

      • Elute the analyte with methanol or acetonitrile.

      • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of the initial mobile phase.

    • Solid Samples (Soil, Sediment):

      • Homogenize and lyophilize the sample.

      • Perform Accelerated Solvent Extraction (ASE) on ~5 g of the sample using a mixture of water and methanol. This technique uses elevated temperature and pressure to achieve rapid and efficient extraction.

      • Centrifuge the resulting extract and concentrate it.

      • Perform a cleanup step using tandem SPE cartridges to remove interferences like humic acids and lipids.

  • Instrumental Analysis:

    • Liquid Chromatography:

      • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often ideal for retaining and separating highly polar compounds.

      • Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the analyte.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+). The pyrrolidinone nitrogen is readily protonated.

      • MRM Transitions:

        • Precursor Ion (Q1): [M+H]+ = m/z 130.1

        • Product Ions (Q3): Select at least two characteristic product ions for quantification and confirmation (e.g., m/z 112.1 from water loss, m/z 86.1 from loss of the hydroxyethyl group). These transitions must be optimized experimentally.

      • Collision Energy: Optimize for maximum product ion intensity.

Method 2: Quantification by GC-MS with Derivatization

While LC-MS/MS is the preferred method, GC-MS remains a workhorse in many environmental laboratories. Due to the low volatility and high polarity of this compound, a derivatization step is mandatory to make it suitable for GC analysis. This involves chemically modifying the analyte to increase its volatility and thermal stability.

Principle of Derivatization GC-MS

The core principle is to mask the polar functional groups—in this case, the hydroxyl (-OH) group—with nonpolar, bulky groups. Silylation is a common and effective derivatization strategy. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the active hydrogen of the hydroxyl group to form a volatile trimethylsilyl (TMS) ether. This derivatized analyte can then be volatilized in the hot GC inlet without degradation, separated on a standard GC column, and detected by the mass spectrometer. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Workflow: Derivatization GC-MS

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Environmental Sample (Water, Soil, Sediment) extraction Extraction (LLE or ASE) sample->extraction cleanup Extract Cleanup & Drying extraction->cleanup derivatization Derivatization (e.g., Silylation with BSTFA) cleanup->derivatization Dry Extract gc GC Separation (e.g., DB-5ms column) derivatization->gc Derivatized Sample ei Electron Ionization (70 eV) gc->ei ms MS Detection (SIM Mode) ei->ms data Data Processing & Quantification ms->data Signal Acquisition

Caption: Derivatization-GC-MS workflow for this compound.

Step-by-Step Protocol: GC-MS
  • Sample Preparation:

    • The initial extraction steps are similar to those for LC-MS/MS, aiming to isolate the analyte from the bulk matrix. However, the final extract must be completely anhydrous before derivatization.

    • Crucial Step: Drying. After elution from SPE or cleanup, the solvent must be exchanged to an aprotic solvent (e.g., acetonitrile or pyridine) and thoroughly dried. Any residual water will consume the derivatizing reagent and inhibit the reaction.

  • Derivatization:

    • To the dry extract residue, add 50 µL of a suitable solvent (e.g., pyridine) and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Seal the vial tightly and heat at 70°C for 60 minutes. This ensures the complete conversion of the analyte to its TMS-ether derivative.

    • Cool the reaction mixture to room temperature before injection.

  • Instrumental Analysis:

    • Gas Chromatography:

      • Column: A standard non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane).

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

      • Injection Mode: Splitless.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • SIM Ions: Select 3-4 characteristic ions from the mass spectrum of the derivatized analyte for quantification and confirmation. The molecular ion and key fragment ions (e.g., loss of a methyl group) should be chosen.

Performance Comparison and Method Selection

The choice between these two powerful techniques depends on several factors, including required sensitivity, sample throughput, and laboratory resources. The following table summarizes the expected performance characteristics of each method for the quantification of this compound.

ParameterLC-MS/MSGC-MS with DerivatizationRationale
Limit of Quantification (LOQ) Low ng/L to µg/LHigh ng/L to µg/LLC-MS/MS generally offers superior sensitivity for this class of compounds.
Selectivity Very HighHighThe MRM function in LC-MS/MS provides a higher degree of certainty in identification compared to GC-MS SIM.
Matrix Effects Susceptible to ion suppression/enhancementLess susceptible to ionization effects, but matrix can affect derivatizationCo-eluting matrix components can affect the ESI process in LC-MS. Matrix components can also consume derivatization reagent in the GC-MS workflow.
Throughput HighLow to MediumThe derivatization step in the GC-MS workflow is time-consuming and limits sample throughput.
Method Development Complex (LC gradient, MS tuning)Complex (derivatization optimization)Both methods require significant expertise. Optimizing the derivatization reaction adds a layer of complexity to the GC-MS method.
Cost (Operational) Higher (solvents, columns)LowerLC-MS/MS often uses more expensive solvents and columns.
Pros High sensitivity, high selectivity, no derivatizationRobust, widely available instrumentation
Cons Prone to matrix effects, higher initial costRequires derivatization, lower throughput, potential for incomplete reaction
Expert Recommendations

For researchers requiring the highest sensitivity for trace-level quantification, such as in surface water monitoring or fate and transport studies, LC-MS/MS is the unequivocally superior choice . Its ability to directly analyze the compound without derivatization simplifies the workflow, increases throughput, and eliminates a potential source of analytical variability. The challenge of matrix effects can be effectively managed through the use of stable isotope-labeled internal standards and robust sample cleanup protocols.

GC-MS with derivatization remains a viable and valuable alternative, particularly in laboratories where LC-MS/MS is not available. It is a robust technique that can achieve acceptable limits of quantification for many applications, such as wastewater effluent monitoring where concentrations may be higher. However, meticulous optimization of the derivatization step is critical for achieving reproducible and accurate results. The need for a completely anhydrous extract cannot be overstated and is often the primary source of failure in this workflow.

Ultimately, the development and validation of either method must be performed rigorously, following established guidelines to ensure the data generated is both accurate and defensible.[7][8]

References

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  • PubMed. Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. [Link]

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An In-Vitro Comparative Guide to the Antibacterial Potential of 3-(2-Hydroxyethyl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antibacterial properties is of paramount importance.[1][2][3] Pyrrolidin-2-one, a five-membered lactam ring, and its derivatives have emerged as a versatile and promising class of compounds with a wide spectrum of pharmacological activities, including antibacterial effects.[4][5] This guide provides a comprehensive in-vitro evaluation of 3-(2-Hydroxyethyl)pyrrolidin-2-one derivatives, offering a comparative analysis of their antibacterial efficacy against common pathogens. We will delve into the synthetic methodologies, the rationale behind the chosen in-vitro assays, and a comparative analysis of their performance against established antibiotics.

The core objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary insights and detailed protocols to assess the potential of these derivatives as viable antibacterial candidates. By presenting objective experimental data and elucidating the underlying scientific principles, we aim to foster a deeper understanding of this promising class of compounds and their potential role in combating bacterial infections.

Synthetic Strategies and Rationale

The synthesis of this compound and its subsequent derivatives is a critical first step in their evaluation. The pyrrolidin-2-one scaffold can be synthesized through various methods, including the reaction of gamma-butyrolactone (GBL) with primary amines.[4] This approach allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR).

A common synthetic route to obtain the parent compound, 1-(2-hydroxyethyl)pyrrolidine-2-one, involves the refluxing of GBL with ethanolamine.[4] Further derivatization can be achieved by leveraging the reactivity of the parent molecule to introduce different substituents, which may modulate the antibacterial activity of the resulting compounds. The choice of synthetic pathway is often guided by the desired structural modifications and the commercial availability of starting materials.

In-Vitro Antibacterial Activity Evaluation: A Methodological Overview

To ascertain the antibacterial potential of the synthesized derivatives, a robust and standardized in-vitro evaluation is essential. The primary objective of these assays is to determine a compound's ability to inhibit the growth of or kill bacteria in a controlled laboratory setting.[6] The most widely accepted and utilized methods for preliminary screening are the agar well diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[7][8][9][10]

The agar well-diffusion method provides a qualitative assessment of antibacterial activity.[4] A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. Wells are then created in the agar, and a specific concentration of the test compound is added to each well. After an incubation period, the diameter of the zone of inhibition (the area around the well where bacterial growth is visibly inhibited) is measured. A larger zone of inhibition generally indicates greater antibacterial activity. This method is valued for its simplicity, cost-effectiveness, and ability to screen multiple compounds simultaneously.

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated, and the MIC is determined by visual inspection for the lowest concentration that shows no turbidity (bacterial growth). The MIC value is a critical parameter in assessing the potency of a potential antibacterial agent.

Experimental Workflow for In-Vitro Antibacterial Screening

The following diagram illustrates a typical workflow for the in-vitro evaluation of the antibacterial activity of synthesized compounds.

Antibacterial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay In-Vitro Antibacterial Assays cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification prep_inoculum Preparation of Bacterial Inoculum purification->prep_inoculum agar_diffusion Agar Well Diffusion Assay prep_inoculum->agar_diffusion mic_determination Broth Microdilution (MIC Determination) prep_inoculum->mic_determination measure_zones Measure Zones of Inhibition agar_diffusion->measure_zones read_mic Determine MIC Values mic_determination->read_mic comparison Comparative Analysis vs. Standard Antibiotics measure_zones->comparison read_mic->comparison Mechanism_of_Action cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer pbp Penicillin-Binding Proteins (PBPs) compound Pyrrolidin-2-one Derivative disruption Membrane Disruption & Increased Permeability compound->disruption leakage Leakage of Intracellular Contents disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Hypothesized disruption of the bacterial cell membrane.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.

Synthesis of 1-(2-hydroxyethyl)pyrrolidin-2-one (N3)

Materials:

  • Gamma-butyrolactone (GBL)

  • Ethanolamine

  • Reflux apparatus

  • Petroleum ether

  • Acetone

  • Ethanol

Procedure:

  • A mixture of 0.01 mol of GBL and 0.01 mol of ethanolamine is placed in a round-bottom flask equipped with a reflux condenser. [4]2. The mixture is refluxed for 24 hours in an oil bath at 220°C. [4]3. After reflux, a precipitate is observed. [4]4. The precipitate is washed with petroleum ether and acetone. [4]5. The crude product is recrystallized from ethanol to yield 1-(2-hydroxyethyl)pyrrolidin-2-one. [4]

Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton agar plates

  • Bacterial cultures (S. aureus, E. coli)

  • Sterile cotton swabs

  • Sterile well borer

  • Synthesized pyrrolidin-2-one derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Amoxicillin)

  • Negative control (solvent used for dissolving compounds)

  • Incubator

Procedure:

  • Prepare a standardized bacterial inoculum (approximately 10^5 cfu/mL) in a suitable broth. [4]2. Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate. [4]3. Allow the plate to dry for about 15 minutes. [4]4. Aseptically bore wells (e.g., 6 mm in diameter) in the agar using a sterile borer.

  • Add a fixed volume (e.g., 50 µL) of each test compound solution (at concentrations of 1000 and 500 µg/mL) into separate wells. [4]6. Add the positive and negative controls to their respective wells.

  • Incubate the plates at 37°C for 18-24 hours. [4]8. After incubation, measure the diameter of the zone of inhibition in millimeters. [4]

Conclusion and Future Directions

The in-vitro evaluation of this compound derivatives reveals their potential as a promising scaffold for the development of new antibacterial agents. The observed activity against both Gram-positive and Gram-negative bacteria, coupled with the potential for synthetic modification to optimize potency, warrants further investigation.

Future research should focus on:

  • Expansion of the derivative library: Synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship.

  • Quantitative analysis: Determining the MIC and Minimum Bactericidal Concentration (MBC) for the most active compounds.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antibacterial effects.

  • Toxicity profiling: Assessing the cytotoxicity of the lead compounds against mammalian cell lines to ensure their safety profile.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the critical pipeline of novel antibacterial drugs.

References

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. [Link]

  • In-vitro activity of antibacterial drugs and clinical practice. (1995). Drug and Therapeutics Bulletin, 33(9), 71-72. [Link]

  • Glennon, R. A., et al. (1998). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of Medicinal Chemistry, 41(21), 3895-3905. [Link]

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 215-228. [Link]

  • Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants. (2022). Molecules, 27(15), 4783. [Link]

  • Suresh, M., & Murugan, M. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 834-839. [Link]

  • In vitro antibacterial activity: Significance and symbolism. (2023). Journal of Pharmaceutical Negative Results, 14(3), 2022-2027. [Link]

  • Tiwari, R., & Tiwari, G. (2012). Recent advances in antibacterial drugs. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 3-12. [Link]

  • Miyasaki, K. T., et al. (1999). Antibacterial activity of pyrrolidine dithiocarbamate. Antimicrobial Agents and Chemotherapy, 43(1), 113-118. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam-Based Materials. (2019). Wiley Online Library. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6524. [Link]

  • A Review of Antibacterial Candidates with New Modes of Action. (2021). ACS Infectious Diseases, 7(9), 2405-2424. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 136-141. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). World Organisation for Animal Health. [Link]

  • Goel, O. P., Krolls, U., & Lewis, E. P. (1985). AN IMPROVED PREPARATION OF (±) 3-HYDROXY-2-PYRROLIDINONE. Organic Preparations and Procedures International, 17(2), 91-97. [Link]

  • Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics. (2024). International Journal of Molecular Sciences, 25(14), 7709. [Link]

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). Molecules, 26(9), 2686. [Link]

  • Recent advances in antibacterial agents. (2023). European Journal of Medicinal Chemistry, 257, 115509. [Link]

  • Antioxidant Activity of some Pyrrolidin-2-One Derivatives. (2020). The Journal of Research on the Lepidoptera, 51(1), 362-373. [Link]

  • Three Innovations of Next-Generation Antibiotics: Evolvability, Specificity, and Non-Immunogenicity. (2022). Antibiotics, 11(10), 1372. [Link]

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A Comparative Guide to the Synthesis of 3-(2-Hydroxyethyl)pyrrolidin-2-one: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Hydroxyethyl)pyrrolidin-2-one is a valuable heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a lactam ring and a primary alcohol, makes it an attractive starting material for the synthesis of a diverse range of more complex molecules, including pharmaceutical intermediates and specialty polymers. The efficiency of its synthesis is therefore a critical factor for researchers and drug development professionals. This guide provides an in-depth comparison of plausible synthesis routes for this compound, with a focus on chemical principles, experimental considerations, and overall efficiency. While direct comparative studies are scarce in the literature, this guide consolidates information from related syntheses to provide a comprehensive overview for the scientific community.

Key Synthesis Strategies

Several strategic approaches can be envisioned for the synthesis of this compound. These routes can be broadly categorized based on the key bond-forming or functional group transformation step used to construct the target molecule. We will explore the following promising pathways:

  • Reduction of a 3-Substituted Carboxylic Acid or Ester Precursor: A robust and common strategy involving the selective reduction of a carbonyl group in the side chain.

  • Catalytic Hydrogenation of an Unsaturated Precursor: A method that can offer high stereoselectivity and atom economy.

  • Nucleophilic Addition to a 3-Acyl or 3-Formyl Pyrrolidin-2-one: Classic carbon-carbon bond-forming reactions to build the hydroxyethyl side chain.

Route 1: Reduction of 3-(Carboxymethyl)pyrrolidin-2-one and its Esters

This is arguably one of the most theoretically straightforward and widely applicable routes. The core principle involves the synthesis of a pyrrolidin-2-one with a carboxylic acid or ester group at the 3-position, followed by its selective reduction to the primary alcohol.

Chemical Principles and Mechanistic Insights

The key challenge in this route is the selective reduction of the side-chain carbonyl (ester or carboxylic acid) without affecting the amide bond of the lactam ring. Common reducing agents like lithium aluminum hydride (LiAlH₄) are often too reactive and can lead to the over-reduction of the lactam. Therefore, milder and more selective reducing agents are preferred.

Sodium borohydride (NaBH₄) in combination with a Lewis acid or an alcohol is a viable option. For instance, the reduction of esters with NaBH₄ in ethanol is a well-established method. For carboxylic acids, the formation of a more reactive intermediate, such as a mixed anhydride or a borate ester, is often necessary to facilitate the reduction with NaBH₄. A patent describing the reduction of a lactam carbonyl group using sodium borohydride and sulfuric acid suggests that careful control of reaction conditions can achieve selectivity.[1]

Experimental Workflow

Caption: Workflow for the synthesis via reduction of a 3-substituted ester.

Detailed Protocol: Reduction of Methyl 2-(2-oxopyrrolidin-3-yl)acetate

This protocol is a representative procedure based on standard organic chemistry principles for selective ester reduction, as specific literature for this exact substrate is limited.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-(2-oxopyrrolidin-3-yl)acetate (1.0 eq) in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 2.0-4.0 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Efficiency and Considerations
ParameterAssessment
Yield Potentially high (70-90%), dependent on the selectivity of the reduction.
Purity Good to excellent after chromatographic purification.
Scalability Good; however, the use of borohydrides requires careful handling on a large scale.
Cost-Effectiveness Moderate; depends on the cost of the starting materials and the reducing agent.
Safety Sodium borohydride is flammable and reacts with water to produce hydrogen gas. The reaction should be performed in a well-ventilated fume hood.

Route 2: Catalytic Hydrogenation of an Unsaturated Precursor

This route involves the preparation of an unsaturated analogue of the target molecule, such as 3-(2-hydroxyethylidene)pyrrolidin-2-one or 3-(2-hydroxyethyl)-1H-pyrrol-2(5H)-one, followed by catalytic hydrogenation. This approach is attractive due to its high atom economy and the potential for stereocontrol.

Chemical Principles and Mechanistic Insights

Catalytic hydrogenation involves the addition of hydrogen across a double bond in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high selectivity and yield. For the hydrogenation of a pyrrolin-2-one precursor, the conditions must be mild enough to avoid reduction of the lactam ring. Catalytic hydrogenation is a well-established and robust reaction in organic synthesis.

Experimental Workflow

Caption: Workflow for the synthesis via catalytic hydrogenation.

Detailed Protocol: Hydrogenation of 3-(2-Hydroxyethylidene)pyrrolidin-2-one
  • Catalyst Preparation: In a hydrogenation vessel, suspend 3-(2-hydroxyethylidene)pyrrolidin-2-one (1.0 eq) and a catalytic amount of 10% palladium on carbon (Pd/C, 5-10 mol%) in a suitable solvent such as ethanol or ethyl acetate.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC or GC-MS analysis of aliquots.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Wash the Celite pad with the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Efficiency and Considerations
ParameterAssessment
Yield Typically high (>90%).
Purity Generally high, often requiring minimal purification.
Scalability Excellent; catalytic hydrogenation is a common industrial process.
Cost-Effectiveness Potentially very cost-effective, especially on a large scale, due to the high efficiency and recyclability of the catalyst.
Safety Hydrogen gas is highly flammable and requires specialized equipment for safe handling. Palladium on carbon can be pyrophoric when dry and should be handled with care.

Route 3: Nucleophilic Addition to a 3-Acyl or 3-Formyl Pyrrolidin-2-one

This approach utilizes classic carbon-carbon bond-forming reactions, such as the Grignard or Reformatsky reaction, to introduce the 2-hydroxyethyl side chain onto a pyrrolidin-2-one scaffold functionalized with an aldehyde or ketone at the 3-position.

Chemical Principles and Mechanistic Insights

Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, can be reacted with a 3-formylpyrrolidin-2-one. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and, after acidic workup, a secondary alcohol. While effective, Grignard reagents are highly reactive and may react with the N-H proton of the lactam, requiring N-protection or the use of excess Grignard reagent.

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc dust to form a β-hydroxy ester.[2][3][4][5][6] This method is generally milder than the Grignard reaction and is more tolerant of other functional groups. For the synthesis of this compound, a 3-formylpyrrolidin-2-one could be reacted with an α-bromoacetate ester, followed by reduction of the resulting ester.

Experimental Workflow (Grignard Approach)

Caption: Workflow for the synthesis via a Grignard reaction.

Detailed Protocol: Grignard Reaction with 3-Formylpyrrolidin-2-one

This is a generalized protocol for a Grignard reaction and would require optimization for the specific substrate.

  • Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place a solution of 3-formylpyrrolidin-2-one (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0 °C. Add a solution of methylmagnesium bromide (1.1-1.5 eq) in ether dropwise via the dropping funnel.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Efficiency and Considerations
ParameterAssessment
Yield Moderate to good (50-80%), can be affected by side reactions.
Purity Good after chromatography.
Scalability Challenging due to the highly exothermic nature of Grignard reactions and the need for strictly anhydrous conditions.
Cost-Effectiveness Moderate; Grignard reagents are commercially available but require careful handling.
Safety Grignard reagents are highly reactive, pyrophoric, and react violently with water. Strict anhydrous conditions and inert atmosphere are essential.

Comparison Summary and Conclusion

Synthesis RouteKey AdvantagesKey DisadvantagesOverall Efficiency Rating
1. Reduction of Ester/Acid Good yields, readily available starting materials, well-understood chemistry.Requires selective reducing agents to avoid lactam reduction, may require chromatography.★★★★☆
2. Catalytic Hydrogenation High yields, excellent atom economy, high purity of product, highly scalable.Requires specialized hydrogenation equipment, handling of flammable hydrogen gas and pyrophoric catalysts.★★★★★
3. Nucleophilic Addition Versatile for creating various side chains.Lower yields due to potential side reactions, requires strict anhydrous conditions, challenging to scale up.★★★☆☆

Based on the analysis of these plausible synthesis routes, catalytic hydrogenation of an unsaturated precursor (Route 2) emerges as the most efficient and scalable method for the synthesis of this compound, particularly for industrial applications. The high yields, excellent purity, and atom economy make it a superior choice, provided the necessary equipment for handling hydrogen gas is available.

For laboratory-scale synthesis where specialized hydrogenation equipment may not be accessible, the reduction of a 3-substituted carboxylic acid or ester precursor (Route 1) offers a robust and reliable alternative. With careful selection of the reducing agent and reaction conditions, high yields of the desired product can be achieved.

The nucleophilic addition routes (Route 3) , while chemically elegant, present more practical challenges in terms of scalability and safety, making them less ideal for efficient production but still valuable for the synthesis of diverse analogues on a smaller scale.

Ultimately, the choice of the optimal synthesis route will depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, and cost considerations. This guide provides the foundational knowledge to make an informed decision for the efficient synthesis of this compound.

References

  • Reformatsky reaction. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • 3-Hydroxy-5-pentyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one. Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423–460.
  • Reformatsky Reaction. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Kim, J. H., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S. Patent No. 7,652,152 B2. Washington, DC: U.S.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-(2-Hydroxyethyl)pyrrolidin-2-one, also known by synonyms such as 1-(2-Hydroxyethyl)-2-pyrrolidone and the CAS Number 3445-11-2, is a versatile solvent and chemical intermediate utilized in various research and development applications.[1][2][3] Its unique properties, including a high boiling point and water solubility, make it valuable in formulations and synthesis.[4] However, its responsible management, particularly its disposal, is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to handle this chemical's waste stream with confidence and precision.

Part 1: Core Hazard Profile and Risk Assessment

A foundational understanding of a chemical's inherent risks is the cornerstone of safe handling and disposal. The causality behind the stringent disposal protocols for this compound stems from its specific hazard profile. It is classified as a combustible liquid and an irritant.[5][6] While comprehensive toxicological data is not fully available, the precautionary principle dictates that it be handled with care to minimize exposure and environmental release.[7]

Table 1: Hazard Profile of this compound

Hazard CategoryDescriptionRationale for Disposal Protocol
Physical Hazards Combustible Liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8]All waste collection and handling must occur away from heat, sparks, and open flames.[7][8] Use of non-sparking tools is required.[6][8]
Health Hazards Causes skin and serious eye irritation.[5][6] May cause respiratory irritation.[6] While not classified as harmful by ingestion, it may still be damaging to health.[5]Appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.[6] Handling should occur in well-ventilated areas.[6]
Environmental Hazards Should not be released into the environment. Do not flush into surface water, sanitary sewer systems, or allow contamination of ground water.[9]Disposal into drains or general trash is strictly prohibited. Waste must be segregated for approved chemical disposal.
Chemical Incompatibilities Reacts with strong oxidizing agents.[8][10]Waste must be segregated from incompatible chemicals, particularly strong oxidizers, to prevent hazardous reactions in the waste container.[5]

Part 2: Pre-Disposal Operations: Segregation, Collection, and Labeling

Proper disposal begins the moment a material is designated as waste. A systematic approach to segregation and collection is not merely procedural—it is a critical control measure that prevents accidental chemical reactions and ensures compliance with waste management regulations.

Step 1: Personal Protective Equipment (PPE) Selection

Before handling waste, ensure the appropriate PPE is worn to mitigate the risks of exposure. The selection of PPE is a direct response to the chemical's irritant properties.

Table 2: Required Personal Protective Equipment (PPE) for Waste Handling

PPE CategorySpecificationRationale
Hand Protection Chemical protective gloves (e.g., PVC, Neoprene, or Nitrile rubber). Select gloves tested to a relevant standard (e.g., EN 374).[5]Prevents skin irritation and potential absorption through dermal contact.[5]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[5][6]Protects against splashes and vapors, preventing serious eye irritation.[5]
Skin and Body Lab coat or other protective clothing. Wear safety footwear.[5]Minimizes the risk of skin contact from accidental spills.
Respiratory Protection Generally not required if handled in a well-ventilated area or chemical fume hood.[6] Use a NIOSH-certified respirator if ventilation is inadequate or if aerosols are generated.[5]Prevents respiratory tract irritation.
Step 2: Waste Stream Segregation and Container Selection

The principle of segregation is crucial: never mix incompatible waste streams. For this compound, this primarily means keeping it separate from strong oxidizing agents.[5][8]

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container. A metal can or drum is often recommended.[5] Ensure the container is in good condition and free from leaks.

  • Segregate Waste Types: Follow the decision workflow below to correctly segregate different types of waste associated with this chemical.

WasteDisposalWorkflow start Waste Generated Containing This compound is_liquid Is the waste primarily liquid (e.g., unused reagent, reaction quench)? start->is_liquid is_solid Is the waste solid (e.g., contaminated labware, PPE, spill absorbent)? is_liquid->is_solid No liquid_waste Collect in a dedicated, properly labeled, sealed container for NON-HALOGENATED ORGANIC LIQUID WASTE. is_liquid->liquid_waste Yes is_empty Is it an 'empty' container? is_solid->is_empty No solid_waste Collect in a dedicated, properly labeled, sealed container for CONTAMINATED SOLID WASTE. is_solid->solid_waste Yes empty_container Triple rinse with a suitable solvent (e.g., water or ethanol). Collect rinsate as liquid waste. is_empty->empty_container Yes empty_container->liquid_waste Add Rinsate to Liquid Waste defaced_container Deface or remove label. Dispose of rinsed container according to institutional guidelines. empty_container->defaced_container

Caption: Waste Disposal Decision Workflow for this compound.

Step 3: Labeling the Waste Container

Proper labeling is a non-negotiable safety and regulatory requirement. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound" or "1-(2-Hydroxyethyl)-2-pyrrolidone". Avoid abbreviations.

  • The specific hazards associated with the chemical (e.g., "Combustible," "Irritant").

  • The accumulation start date.

  • The name of the principal investigator or research group.

Part 3: Approved Disposal Methodology

Discharging this chemical into the sewer or allowing it to enter waterways is strictly forbidden.[5][9] The recommended and compliant method of disposal is through a licensed professional waste disposal service.

Primary Disposal Protocol: Incineration

  • Engage a Licensed Contractor: All waste containing this compound must be disposed of through your institution's designated EHS program or a contracted licensed professional waste disposal service.[7]

  • Methodology: The preferred method is controlled incineration at an approved facility.[6] This process utilizes high temperatures to break the chemical down into its constituent components, primarily carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5][8] Modern incineration facilities are equipped with flue gas scrubbing technology to neutralize these and other hazardous byproducts before they are released into the atmosphere.[6]

  • Justification: Incineration is the most effective method for destroying organic compounds, ensuring complete elimination of the chemical's potential environmental and health hazards. Landfilling is not a suitable option as the chemical's water solubility presents a risk of leaching into the groundwater system.[2][9]

Part 4: Emergency Procedures for Spills and Accidental Releases

In the event of a spill, a swift and correct response is critical to minimizing risk. The procedure varies based on the scale of the spill.

Minor Spills (Small scale, contained within a fume hood or on a benchtop)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[5]

  • Ensure Ventilation: Work within a chemical fume hood if possible.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[5]

  • Collect Residue: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[5][6][8]

  • Decontaminate: Wipe down the spill area with soap and water. Collect all cleaning materials as contaminated solid waste.

  • Label and Dispose: Seal and label the waste container and manage it for disposal as described in Part 3.

Major Spills (Large volume, outside of containment, or in a poorly ventilated area)
  • Evacuate Immediately: Clear the area of all personnel.

  • Alert Emergency Responders: Contact your institution's EHS or local emergency services. Inform them of the chemical's identity and the nature of the spill.[5]

  • Isolate the Area: Close doors to the affected area and prevent re-entry.

  • Do Not Attempt Cleanup: Major spills require specialized equipment and training. Allow professional responders to manage the cleanup.

Conclusion

The responsible disposal of this compound is a direct extension of safe laboratory practice. By understanding its hazard profile, implementing rigorous pre-disposal segregation and labeling protocols, adhering to the approved incineration methodology, and being prepared for emergency spills, researchers can effectively mitigate risks. This structured approach ensures not only personal safety but also the protection of our shared environment, reinforcing the deep trust and commitment to safety that underpins scientific integrity.

References

  • Safety Data Sheet for 2-Pyrrolidone. (2023). Carl Roth. [Link]

  • Full Public Report: 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. (2005). National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australia. [Link]

  • PubChem Compound Summary for CID 159939819. National Center for Biotechnology Information. [Link]

  • HEP N-2-Hydroxyethyl-2-Pyrrolidone Product Information. Ashland. [Link]

  • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). (2017). U.S. Environmental Protection Agency. [Link]

  • Risk Management for n-Methylpyrrolidone (NMP). U.S. Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Handling 3-(2-Hydroxyethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of the molecules we work with. However, the foundation of all successful research is a deep and unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-(2-Hydroxyethyl)pyrrolidin-2-one, ensuring that your innovative work is conducted with the utmost care and protection.

Understanding the Compound: A Prerequisite for Safety

Before handling any chemical, a thorough understanding of its properties is paramount. This compound (CAS No. 3445-11-2) is a versatile compound utilized in various research and development applications.[1] Its utility, however, is paired with potential hazards that necessitate careful handling.

Key Hazards:

  • Skin and Eye Irritation: This compound is known to cause skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[2]

  • Reproductive Toxicity: At least one source has indicated that this chemical may damage fertility or the unborn child.

A comprehensive understanding of these risks is the first step in implementing a robust safety protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The causality behind each piece of equipment is directly linked to the chemical's hazard profile.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is critical.

  • Procedure:

    • Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2]

    • For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

  • Rationale: Safety goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers a broader barrier of protection for the entire face.

Skin Protection

To prevent skin irritation and potential sensitization, appropriate gloves and protective clothing are essential.

  • Gloves:

    • Selection: Wear chemical-impermeable gloves.[2] When prolonged or frequently repeated contact is possible, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.[3]

    • Inspection and Use: Always inspect gloves for any signs of degradation or puncture before use. Wash and dry hands thoroughly after removing gloves.[2]

  • Protective Clothing:

    • Wear a lab coat, and for larger quantities or increased risk of exposure, consider fire/flame resistant and impervious clothing.[2]

Respiratory Protection

If engineering controls do not maintain airborne concentrations below exposure limits, or if irritation is experienced, respiratory protection is necessary.

  • Procedure: Use a full-face respirator with an appropriate cartridge (e.g., type ABEK EN14387 respirator filter) if exposure limits are exceeded or symptoms occur.[2][4]

  • Rationale: A respirator protects the user from inhaling harmful vapors or aerosols.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection A Assess Task-Specific Risks (e.g., small vs. large scale, potential for splash) B Eye Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) A->B C Hand Protection: - Chemical-Impermeable Gloves - Check breakthrough time A->C D Body Protection: - Lab Coat - Impervious Clothing (if needed) A->D E Respiratory Protection: - Use in well-ventilated area - Respirator if exposure limits exceeded A->E

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.

Handling
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2] Do not breathe mist, gas, or vapors.[2]

  • Tools: Use non-sparking tools to prevent ignition sources.[2]

  • Hygiene: Wash hands thoroughly after handling.[2]

Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[5][6]

  • Segregation: Keep apart from foodstuff containers.[2]

Emergency Procedures: Be Prepared

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.

Emergency Scenario Immediate Action
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Spill Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE. Absorb the spill with inert material and dispose of it as hazardous waste. Prevent the chemical from entering drains.[2]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus for firefighting if necessary.[2]

The following diagram outlines the general emergency response workflow.

Emergency_Response_Workflow Start Emergency Occurs (Spill, Exposure, Fire) Assess Assess the Situation (Is it safe to approach?) Start->Assess Evacuate Evacuate the Immediate Area Assess->Evacuate If unsafe PPE Don Appropriate PPE Assess->PPE If safe Alert Alert Supervisor and Emergency Services Evacuate->Alert Contain Contain the Spill / Extinguish Fire (if safe) PPE->Contain FirstAid Administer First Aid PPE->FirstAid Decontaminate Decontaminate Affected Area and Personnel Contain->Decontaminate FirstAid->Alert Report Report the Incident Decontaminate->Report

Caption: General Emergency Response Workflow.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Procedure:

    • Collect all waste material, including contaminated absorbents and PPE, in a suitable, labeled, and tightly closed container.

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Do not discharge the chemical into sewer systems or the environment.[2]

    • Empty containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to make them unusable and disposed of in a sanitary landfill.[2]

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal.

References

  • Hazardous Substance Fact Sheet. (n.d.). NJ.gov. [Link]

  • CID 159939819 | C12H22N2O4. (n.d.). PubChem. [Link]

  • N-(2-Hydroxyethyl)-2-pyrrolidone. (2024). ChemBK. [Link]

  • N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. (n.d.). Mallak Specialties. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations. [Link]

Sources

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